molecular formula C5H10N2O3 B1517804 1,4-Dioxane-2-carbohydrazide CAS No. 1097812-58-2

1,4-Dioxane-2-carbohydrazide

Cat. No.: B1517804
CAS No.: 1097812-58-2
M. Wt: 146.14 g/mol
InChI Key: SBUPBLSDZSZQBG-UHFFFAOYSA-N
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Description

1,4-Dioxane-2-carbohydrazide is a useful research compound. Its molecular formula is C5H10N2O3 and its molecular weight is 146.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxane-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUPBLSDZSZQBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1097812-58-2
Record name 1,4-dioxane-2-carbohydrazide
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Foundational & Exploratory

An In-Depth Technical Guide to 1,4-Dioxane-2-carbohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to accessing new chemical space and developing next-generation therapeutics. 1,4-Dioxane-2-carbohydrazide emerges as a compound of significant interest, synergistically combining the structural rigidity and favorable physicochemical properties of the 1,4-dioxane ring with the versatile reactivity of the carbohydrazide functional group. The 1,4-dioxane moiety, a saturated six-membered heterocycle, is increasingly recognized as a valuable component in medicinal chemistry, often employed as a polar, non-basic bioisostere for other functional groups to enhance aqueous solubility and modulate pharmacokinetic profiles.[1] Concurrently, the carbohydrazide group serves as a crucial synthetic handle, enabling the construction of a diverse array of heterocyclic systems, many of which are prevalent in biologically active compounds.[2][3][4]

This technical guide provides a comprehensive overview of this compound, from its rational synthesis to its predicted chemical properties and potential applications as a pivotal building block in the synthesis of novel therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights into the utility of this promising molecule.

Molecular Structure and Physicochemical Properties

This compound is characterized by a 1,4-dioxane ring substituted at the 2-position with a carbohydrazide group (-CONHNH₂). The presence of stereocenter at the C2 position means the molecule can exist as a racemate or as individual enantiomers.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Method
Molecular FormulaC₅H₁₀N₂O₃-
Molecular Weight146.15 g/mol -
XLogP3-1.5Predicted
Hydrogen Bond Donors3Predicted
Hydrogen Bond Acceptors5Predicted
Rotatable Bond Count2Predicted

Note: These properties are predicted based on the structure of this compound and are intended for estimation purposes.

Synthesis of this compound: A Proposed Synthetic Pathway

The proposed multi-step synthesis involves:

  • Synthesis of the Precursor: Preparation of 1,4-Dioxane-2-carboxylic acid.

  • Esterification: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to yield the final product, this compound.

G cluster_0 Step 1: Synthesis of 1,4-Dioxane-2-carboxylic acid cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis Precursors Ethylene glycol and a suitable C3 synthon Carboxylic_Acid 1,4-Dioxane-2-carboxylic acid (CAS: 89364-41-0) Precursors->Carboxylic_Acid [Various Methods] Carboxylic_Acid_2 1,4-Dioxane-2-carboxylic acid Ester Methyl/Ethyl 1,4-dioxane-2-carboxylate Carboxylic_Acid_2->Ester MeOH or EtOH, Acid catalyst (e.g., H₂SO₄) Ester_2 Methyl/Ethyl 1,4-dioxane-2-carboxylate Carbohydrazide This compound Ester_2->Carbohydrazide Hydrazine hydrate (N₂H₄·H₂O), EtOH, Reflux

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1,4-Dioxane-2-carboxylate (Esterification)

  • Rationale: The conversion of the carboxylic acid to an ester is a crucial step to facilitate the subsequent reaction with hydrazine. The Fischer esterification is a classic and reliable method for this transformation.[7]

  • To a solution of 1,4-Dioxane-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude methyl 1,4-dioxane-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound (Hydrazinolysis)

  • Rationale: The nucleophilic acyl substitution of the ester with hydrazine hydrate is a standard and efficient method for the synthesis of carbohydrazides.

  • Dissolve methyl 1,4-dioxane-2-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Spectroscopic and Analytical Characterization (Predicted)

Due to the absence of published experimental data for this compound, the following spectral characteristics are predicted based on the known spectral data of the 1,4-dioxane moiety and carbohydrazide functional groups.[8][9][10][11][12]

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Key Signals/BandsRationale
¹H NMR Multiplets in the range of 3.5-4.2 ppm (dioxane protons); Singlet (broad) for -NH₂ protons; Singlet (broad) for -CONH- proton.The protons on the dioxane ring will exhibit complex splitting patterns due to their diastereotopic nature. The amide and amine protons are exchangeable and will appear as broad singlets.
¹³C NMR Signals in the range of 65-75 ppm (dioxane carbons); Signal around 170 ppm (carbonyl carbon).The chemical shifts of the dioxane carbons are influenced by the electronegative oxygen atoms. The carbonyl carbon of the hydrazide will appear in the typical downfield region for amides.
IR (Infrared) ~3300-3400 cm⁻¹ (N-H stretching); ~1640-1680 cm⁻¹ (C=O stretching, Amide I); ~1520-1570 cm⁻¹ (N-H bending, Amide II); ~1070-1140 cm⁻¹ (C-O-C stretching).[8]These are characteristic vibrational frequencies for primary amides and cyclic ethers.
Mass Spec (MS) [M+H]⁺ at m/z 147.0768 (for C₅H₁₁N₂O₃⁺).The molecular ion peak in ESI-MS is expected to be the protonated molecule.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the nucleophilic nature of the terminal -NH₂ group of the hydrazide moiety. This functionality makes it an excellent precursor for a wide range of heterocyclic compounds.

G cluster_reactions Key Reactions Carbohydrazide This compound Aldehyde_Ketone Aldehydes/Ketones Carbohydrazide->Aldehyde_Ketone Isothiocyanate Isothiocyanates Carbohydrazide->Isothiocyanate CS2_KOH CS₂ / KOH Carbohydrazide->CS2_KOH Beta_Ketoester β-Ketoesters Carbohydrazide->Beta_Ketoester Hydrazone Hydrazone Aldehyde_Ketone->Hydrazone Formation of Hydrazones Thiosemicarbazide Thiosemicarbazide Isothiocyanate->Thiosemicarbazide Formation of Thiosemicarbazides Oxadiazole Oxadiazole CS2_KOH->Oxadiazole Cyclization to 1,3,4-Oxadiazoles Pyrazolone Pyrazolone Beta_Ketoester->Pyrazolone Cyclization to Pyrazolones

Caption: Reactivity of this compound in heterocyclic synthesis.

These reactions open avenues to synthesize a variety of five- and six-membered nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry. The resulting compounds can be screened for a wide range of biological activities.

Applications in Drug Discovery and Development

The unique combination of the 1,4-dioxane ring and the carbohydrazide functional group positions this compound as a valuable building block in drug discovery.

Scaffold for Novel Heterocyclic Libraries

As demonstrated by its reactivity, this compound is an ideal starting material for the synthesis of libraries of novel heterocyclic compounds. These libraries can be screened against various biological targets to identify new hit compounds. The diversity of accessible heterocycles (e.g., oxadiazoles, pyrazoles, triazoles) is a significant advantage in exploring new chemical space. Carbohydrazide derivatives have been reported to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4]

Bioisosteric Replacement

The 1,4-dioxane moiety can serve as a bioisostere for other functional groups, a strategy often employed to improve the pharmacokinetic properties of a drug candidate.[1] For instance, it can replace a more basic amine or a more lipophilic group to enhance aqueous solubility and reduce off-target effects. The incorporation of the this compound scaffold into a known pharmacophore allows for the exploration of new intellectual property and the potential for improved drug-like properties.

Potential Therapeutic Areas

Given the broad spectrum of biological activities associated with both 1,4-dioxane derivatives and carbohydrazides, compounds derived from this compound could be investigated for a variety of therapeutic applications, including:

  • Oncology: Many heterocyclic compounds derived from hydrazides exhibit anticancer activity.

  • Infectious Diseases: The scaffold can be used to develop novel antibacterial and antifungal agents.

  • Inflammatory Diseases: Certain carbohydrazide derivatives have shown anti-inflammatory potential.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a logical, multi-step sequence. The true value of this compound lies in the synthetic versatility of the carbohydrazide moiety, which provides a gateway to a vast array of novel heterocyclic structures. Coupled with the favorable physicochemical properties imparted by the 1,4-dioxane ring, this scaffold holds significant potential for the development of new therapeutic agents with improved efficacy and drug-like properties. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted and encouraged.

References

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Sources

An In-Depth Technical Guide to the Molecular Structure and Potential of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of 1,4-Dioxane-2-carbohydrazide. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and foundational chemical principles to offer a detailed projection of its characteristics. We will delve into its predicted three-dimensional structure, spectroscopic signatures, and chemical reactivity. Furthermore, this guide will explore its potential as a scaffold in medicinal chemistry, drawing parallels with known bioactive carbohydrazide and 1,4-dioxane derivatives.

Introduction: Unveiling a Hybrid Scaffold

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as starting points for the development of new therapeutic agents. The molecule this compound presents an intriguing combination of two key structural motifs: the flexible, yet conformationally defined 1,4-dioxane ring and the versatile carbohydrazide functional group. The 1,4-dioxane moiety is a prevalent feature in a number of bioactive compounds and is often utilized to modulate physicochemical properties such as solubility and metabolic stability.[1] The carbohydrazide group, a derivative of hydrazine, is a well-established pharmacophore known for its diverse biological activities, including antimicrobial and antifungal properties, and its utility as a synthetic intermediate.[2]

This guide aims to provide a detailed theoretical framework for understanding this compound, thereby enabling researchers to assess its potential for their specific applications in drug discovery and materials science.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a six-membered heterocyclic 1,4-dioxane ring with a carbohydrazide substituent at the C2 position.

Identifier Value
Molecular Formula C₅H₁₀N₂O₃
IUPAC Name (1,4-dioxan-2-yl)methanehydrazide
SMILES C1COC(CO1)C(=O)NN
InChI InChI=1S/C5H10N2O3/c6-7-5(8)4-3-9-1-2-10-4/h4H,1-3,6H2,(H,7,8)
InChIKey SBUPBLSDZSZQBG-UHFFFAOYSA-N
Conformational Preference of the 1,4-Dioxane Ring

Theoretical and experimental studies on 1,4-dioxane and its derivatives have consistently shown that the chair conformation is the most stable arrangement.[3] This preference is attributed to the minimization of torsional and steric strain. In the case of 2-substituted 1,4-dioxanes, the substituent can occupy either an axial or an equatorial position. For the carbohydrazide group, it is predicted that the equatorial position would be favored to minimize steric interactions with the axial hydrogens and the oxygen atom at the 4-position of the ring.

Diagram 1: Predicted Chair Conformation of this compound

G A This compound B Hydrazones A->B + Aldehyde/Ketone C 1,3,4-Oxadiazoles A->C + Carboxylic Acid/Acyl Chloride D Pyrazoles A->D + 1,3-Dicarbonyl Compound E N-Acyl Derivatives A->E + Acylating Agent

Sources

An In-depth Technical Guide to the Synthesis of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of 1,4-Dioxane-2-carbohydrazide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and practical laboratory protocols.

Introduction: The Significance of the 1,4-Dioxane Scaffold

The 1,4-dioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its unique stereochemical and physicochemical properties, including its ability to act as a hydrogen bond acceptor, contribute to its frequent use in the design of novel therapeutic agents. Derivatives of 1,4-dioxane have shown promise in the development of treatments for a range of conditions, including Parkinson's disease and schizophrenia.[1] The carbohydrazide functional group is a versatile building block in the synthesis of various heterocyclic systems and is known to be a key pharmacophore in many antitubercular, anticonvulsant, and antidepressant drugs. The combination of these two moieties in this compound creates a molecule of considerable interest for further derivatization and biological screening.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. This strategy involves the initial preparation of a key intermediate, 1,4-Dioxane-2-carboxylic acid, followed by its conversion to the target carbohydrazide. This modular approach allows for optimization at each stage and ensures a reliable and scalable synthetic route.

Synthesis_Strategy Starting_Materials Commercially Available Starting Materials Precursor_Synthesis Stage 1: Synthesis of 1,4-Dioxane-2-carboxylic acid Starting_Materials->Precursor_Synthesis Final_Conversion Stage 2: Conversion to This compound Precursor_Synthesis->Final_Conversion Final_Product This compound Final_Conversion->Final_Product

Caption: A high-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of 1,4-Dioxane-2-carboxylic Acid

The synthesis of the 1,4-dioxane ring system can be achieved through several methods, with the acid-catalyzed dehydration of diethylene glycol being a common industrial approach.[2][3][4] For the specific synthesis of the 2-carboxy-substituted derivative, a more controlled approach starting from readily available precursors is preferable. A plausible and efficient route involves the reaction of a suitable starting material to form the heterocyclic ring with the desired carboxylic acid functionality. 1,4-Dioxane-2-carboxylic acid is a known compound used in the preparation of other derivatives, such as parasiticides.[5]

Detailed Experimental Protocol: Synthesis of 1,4-Dioxane-2-carboxylic Acid

This protocol is based on established methods for the formation of substituted dioxane rings.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Commercially available starting materialsReagentStandard chemical suppliers
Diethylene glycolReagentStandard chemical suppliers
Glyoxylic acidReagentStandard chemical suppliers
Strong acid catalyst (e.g., p-toluenesulfonic acid)ReagentStandard chemical suppliers
Anhydrous tolueneAnhydrousStandard chemical suppliers
Sodium bicarbonate (NaHCO₃)ACSStandard chemical suppliers
Anhydrous sodium sulfate (Na₂SO₄)ACSStandard chemical suppliers
Diethyl etherACSStandard chemical suppliers
Hydrochloric acid (HCl)ACSStandard chemical suppliers

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethylene glycol (1 equivalent) and glyoxylic acid (1 equivalent) in anhydrous toluene.

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) to the reaction mixture.

  • Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials.

  • Workup: Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

  • Neutralization and Extraction: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-Dioxane-2-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford the pure carboxylic acid.

Stage 2: Conversion to this compound

The conversion of a carboxylic acid to a carbohydrazide is a standard transformation in organic synthesis. The most common and efficient method involves the reaction of a carboxylic acid ester with hydrazine hydrate.[6][7] Therefore, the synthesized 1,4-Dioxane-2-carboxylic acid is first converted to its corresponding ethyl or methyl ester, followed by hydrazinolysis.

Conversion_Workflow Carboxylic_Acid 1,4-Dioxane-2-carboxylic acid Esterification Fischer Esterification (Ethanol, H₂SO₄) Carboxylic_Acid->Esterification Ester_Intermediate Ethyl 1,4-Dioxane-2-carboxylate Esterification->Ester_Intermediate Hydrazinolysis Hydrazine Hydrate (Ethanol, Reflux) Ester_Intermediate->Hydrazinolysis Carbohydrazide This compound Hydrazinolysis->Carbohydrazide

Caption: The workflow for converting the carboxylic acid to the carbohydrazide.

Detailed Experimental Protocol: Synthesis of this compound

Part A: Esterification of 1,4-Dioxane-2-carboxylic Acid

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,4-Dioxane-2-carboxylic acidSynthesized in Stage 1-
Anhydrous ethanolAnhydrousStandard chemical suppliers
Concentrated sulfuric acid (H₂SO₄)ACSStandard chemical suppliers
Sodium bicarbonate (NaHCO₃)ACSStandard chemical suppliers
Anhydrous sodium sulfate (Na₂SO₄)ACSStandard chemical suppliers
Diethyl etherACSStandard chemical suppliers

Procedure:

  • Reaction Setup: Dissolve 1,4-Dioxane-2-carboxylic acid (1 equivalent) in an excess of anhydrous ethanol in a round-bottom flask.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The progress of the esterification can be monitored by TLC.

  • Workup: After completion, cool the mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Wash further with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1,4-Dioxane-2-carboxylate. This ester is often used in the next step without further purification if it is of sufficient purity.

Part B: Hydrazinolysis of Ethyl 1,4-Dioxane-2-carboxylate

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 1,4-Dioxane-2-carboxylateSynthesized in Part A-
Hydrazine hydrate (NH₂NH₂·H₂O)ReagentStandard chemical suppliers
EthanolACSStandard chemical suppliers

Procedure:

  • Reaction Setup: Dissolve the crude ethyl 1,4-Dioxane-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by TLC.

  • Product Precipitation: Upon completion, cool the reaction mixture. The product, this compound, may precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Data Summary:

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks for the dioxane ring protons and the hydrazide protons.
¹³C NMR Resonances corresponding to the carbons of the dioxane ring and the carbonyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product.
FT-IR Characteristic absorptions for N-H stretching, C=O stretching (amide), and C-O-C stretching.
Melting Point A sharp and defined melting point range indicates high purity.

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • Organic solvents such as toluene, diethyl ether, and ethanol are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of this compound. By following the detailed protocols and adhering to the safety precautions, researchers can reliably synthesize this valuable building block for further exploration in drug discovery and medicinal chemistry. The modular nature of the synthesis allows for flexibility and optimization, making it a practical approach for laboratory-scale production.

References

  • Ismail, M. M., Othman, E. S., & Mohamed, H. M. (n.d.).
  • Lei, F., Xiong, W., Song, G., Yan, Y., Li, G., Wang, C., Xiao, J., & Xue, D. (2023). A Ni(II)-bipyridine complex catalyzes a general and highly efficient photochemical C-N coupling reaction of challenging (hetero)aryl chlorides with hydrazides in the presence of an amine base without an external photosensitizer. Organic Letters, 25, 3287-3292.
  • Kim, M., & Lee, S. (2024). Activated amides react with hydrazine under transition-metal-catalyst-free conditions in an aqueous environment at 25 °C to provide acyl hydrazides in good yields. Synthesis, 56, 2263-2269.
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  • PubMed Central. (n.d.). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical analysis of the expected spectroscopic data for 1,4-Dioxane-2-carbohydrazide, a molecule of interest in medicinal chemistry and drug development. Carbohydrazide derivatives are recognized for their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The incorporation of a 1,4-dioxane moiety can modulate a compound's solubility, metabolic stability, and overall pharmacokinetic profile. Understanding the precise molecular structure through spectroscopic analysis is a critical step in the development of new therapeutic agents.

This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation is based on the foundational principles of each technique and by drawing parallels with the known spectroscopic features of the 1,4-dioxane ring and various carbohydrazide derivatives.

Molecular Structure and Spectroscopic Rationale

A fundamental understanding of the molecular structure is paramount to interpreting its spectroscopic output. The structure of this compound, with its distinct functional groups, dictates the signals we expect to observe.

Molecular Structure of this compound cluster_dioxane 1,4-Dioxane Ring cluster_carbohydrazide Carbohydrazide Group C1 C(2) O1 O(1) C1->O1 C5 C=O C1->C5 - C2 C(6) O1->C2 C3 C(5) C2->C3 O2 O(4) C3->O2 C4 C(3) O2->C4 C4->C1 N1 NH C5->N1 N2 NH2 N1->N2

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, we will analyze the expected ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity. Due to the high symmetry of the parent 1,4-dioxane molecule, all eight of its protons are equivalent, resulting in a single peak around 3.69 ppm.[2] However, the substitution of the carbohydrazide group at the C-2 position breaks this symmetry, leading to a more complex spectrum.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
NH₂8.0 - 9.0Singlet (broad)2H
NH7.0 - 8.0Singlet (broad)1H
H-24.0 - 4.5Multiplet1H
H-3, H-5, H-63.5 - 4.0Multiplet6H

The protons on the nitrogen atoms of the carbohydrazide group are expected to appear as broad singlets in the downfield region of the spectrum. The proton at the C-2 position, being adjacent to the electron-withdrawing carbohydrazide group, will be deshielded and appear at a lower field compared to the other dioxane protons. The remaining protons on the dioxane ring will likely appear as a complex multiplet.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.[3] The parent 1,4-dioxane molecule, due to its symmetry, shows only one signal in its ¹³C NMR spectrum.[4] The introduction of the carbohydrazide substituent will result in distinct signals for each carbon atom in the dioxane ring, in addition to the carbonyl carbon.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
C=O165 - 175
C-270 - 80
C-3, C-5, C-665 - 75

The carbonyl carbon of the carbohydrazide group will be the most downfield signal. The C-2 carbon, directly attached to the substituent, will be shifted downfield compared to the other dioxane carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (NH₂)3400 - 3200Medium-Strong
N-H Stretch (NH)3300 - 3100Medium
C-H Stretch (alkane)3000 - 2850Medium
C=O Stretch (amide)1700 - 1650Strong
N-H Bend1650 - 1550Medium
C-O-C Stretch (ether)1150 - 1050Strong

The presence of the carbohydrazide group will be clearly indicated by the N-H stretching and bending vibrations, as well as the strong carbonyl (C=O) absorption.[5] The characteristic C-O-C stretching of the dioxane ether linkages will also be a prominent feature.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation. The molecular weight of this compound is 146.14 g/mol .

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 146. The fragmentation pattern will likely involve the cleavage of the carbohydrazide group and the dioxane ring.

Expected Fragmentation Pathway:

Predicted Mass Spectrometry Fragmentation of this compound M [C₅H₁₀N₂O₃]⁺ m/z = 146 F1 [C₄H₇O₂]⁺ m/z = 87 M->F1 - CONHNH₂ F2 [CH₃N₂O]⁺ m/z = 59 M->F2 - C₄H₇O₂ F3 [C₂H₄O]⁺ m/z = 44 F1->F3 - C₂H₃O

Caption: A plausible fragmentation pathway for this compound.

Key fragments would likely include the loss of the carbohydrazide moiety (CONHNH₂) to give a fragment at m/z 87, corresponding to the dioxane ring with a positive charge. Fragmentation of the dioxane ring itself could lead to smaller fragments.[7][8]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would involve the reaction of a suitable 1,4-dioxane-2-carboxylic acid ester with hydrazine hydrate. This is a common method for the synthesis of carbohydrazide derivatives.[1]

Step-by-Step Protocol:

  • Esterification: Convert 1,4-dioxane-2-carboxylic acid to its methyl or ethyl ester using standard esterification methods (e.g., refluxing with the corresponding alcohol in the presence of a catalytic amount of strong acid).

  • Hydrazinolysis: Dissolve the 1,4-dioxane-2-carboxylic acid ester in a suitable solvent such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system.

Spectroscopic Analysis Workflow

Workflow for Spectroscopic Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Elucidation and Verification Data->Structure

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

  • NMR Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • IR Sample Preparation: Prepare a KBr pellet of the solid sample or analyze a thin film of the compound.

  • IR Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

  • MS Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Data Analysis: Integrate and analyze the data from all three techniques to confirm the structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the anticipated NMR, IR, and Mass Spec features, researchers can confidently identify and characterize this molecule, facilitating its further investigation in drug discovery and development programs. The provided experimental protocols offer a starting point for the synthesis and analysis of this and similar compounds.

References

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The Stability Profile of 1,4-Dioxane-2-carbohydrazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold in Drug Discovery

1,4-Dioxane-2-carbohydrazide is a heterocyclic compound that merges the structural features of a 1,4-dioxane ring and a carbohydrazide moiety. While the 1,4-dioxane scaffold is a common solvent and building block in organic synthesis, the carbohydrazide functional group is recognized for its diverse biological activities, including roles as an anticancer, antibacterial, and anti-inflammatory agent[1][2]. The combination of these two functional groups in this compound presents a unique scaffold for the design of novel therapeutic agents. However, the successful development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its physical and chemical stability.

This technical guide provides a comprehensive, predictive analysis of the stability of this compound, drawing upon the known chemical behaviors of its constituent functional groups. In the absence of extensive empirical data on this specific molecule in the public domain, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the anticipated stability challenges, proposes robust experimental protocols for stability assessment, and provides a framework for identifying potential degradation products.

Predicted Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and developing appropriate analytical methods.

PropertyPredicted Value/CharacteristicRationale/Supporting Evidence
Appearance White crystalline solidBased on the typical appearance of carbohydrazide and many of its derivatives[3].
Solubility Soluble in water; limited solubility in non-polar organic solvents.The carbohydrazide group imparts hydrophilicity, and 1,4-dioxane is miscible with water[4][5].
Melting Point Expected to have a distinct melting point with decomposition.Carbohydrazide itself decomposes upon melting[3][4].
Hygroscopicity Likely to be hygroscopic.The presence of polar functional groups and the hygroscopic nature of 1,4-dioxane suggest a tendency to absorb moisture from the atmosphere[5].

Chemical Stability Assessment: A Predictive Approach

The chemical stability of this compound is predicted to be influenced by the reactivity of both the carbohydrazide functional group and the 1,4-dioxane ring. The following sections detail the anticipated degradation pathways under various stress conditions.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For this compound, the carbohydrazide linkage is the most probable site of hydrolytic cleavage.

  • Acidic Conditions: Under acidic conditions, the carbohydrazide moiety is susceptible to hydrolysis, which would likely lead to the formation of 1,4-dioxane-2-carboxylic acid and hydrazine. The 1,4-dioxane ring itself is generally stable to acid-catalyzed hydrolysis under moderate conditions, though harsh conditions (e.g., high temperature, strong acid) could promote ring opening.

  • Neutral Conditions: In neutral pH, the rate of hydrolysis is expected to be significantly slower than under acidic or basic conditions.

  • Alkaline Conditions: Basic conditions are also expected to promote the hydrolysis of the carbohydrazide group, yielding the corresponding carboxylate salt and hydrazine.

Proposed Hydrolytic Degradation Pathway

parent This compound acid_product 1,4-Dioxane-2-carboxylic Acid + Hydrazine parent->acid_product H+ / H2O base_product 1,4-Dioxane-2-carboxylate + Hydrazine parent->base_product OH- / H2O

Caption: Predicted hydrolytic degradation of this compound.

Oxidative Stability

Both the carbohydrazide and the 1,4-dioxane moieties are susceptible to oxidation.

  • Carbohydrazide Moiety: Carbohydrazides are known to be excellent reducing agents and are used as oxygen scavengers[3][4]. Oxidation of the carbohydrazide group can lead to a variety of products, including the corresponding carboxylic acid and nitrogen gas.

  • 1,4-Dioxane Ring: The ether linkages in the 1,4-dioxane ring are prone to oxidation, particularly the formation of hydroperoxides upon exposure to air and light, which can be explosive upon concentration[6]. Strong oxidizing agents can cause ring-opening, leading to a cascade of degradation products including aldehydes and carboxylic acids[7][8].

Proposed Oxidative Degradation Pathway

parent This compound peroxide Dioxane Ring Peroxidation parent->peroxide O2 / light ring_opening Ring-Opened Products (aldehydes, carboxylic acids) parent->ring_opening Strong Oxidants hydrazide_ox Oxidized Hydrazide Moiety (e.g., carboxylic acid) parent->hydrazide_ox Oxidizing Agents

Caption: Potential oxidative degradation pathways for this compound.

Thermal Stability

The thermal stability of this compound is likely to be limited.

  • Carbohydrazide is known to be stable below 100°C (373 K) but decomposes at higher temperatures[3][9][10]. Heating carbohydrazide may even lead to an explosion[3]. The decomposition of carbohydrazide at elevated temperatures can produce hydrazine and carbon dioxide, or ammonia, nitrogen, and hydrogen at even higher temperatures. Therefore, it is anticipated that this compound will exhibit similar thermal lability.

Photostability

The photostability of this compound will depend on its ability to absorb UV or visible light. While the individual chromophores (carbohydrazide and dioxane) are not strong absorbers in the near-UV and visible regions, the combined molecule may have some photosensitivity. Photolytic degradation could potentially involve radical-mediated processes, leading to oxidation and cleavage of both the carbohydrazide and dioxane moieties.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method[11][12].

Forced Degradation (Stress Testing) Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Hydrolytic Degradation:

    • Acidic: Treat the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic: Treat the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Neutral: Treat the stock solution with water and heat at 60°C for 24 hours.

    • Neutralize the acidic and basic samples before analysis.

  • Oxidative Degradation:

    • Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at 80°C for 48 hours.

    • Analyze a solution prepared from the stressed solid.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Peak purity analysis of the parent compound in the stressed samples should be performed using a photodiode array (PDA) detector.

    • Mass spectrometry (LC-MS) should be employed to identify the mass of the degradation products to aid in their structural elucidation.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC-UV/PDA Acid->HPLC Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC Thermal Thermal (80°C, solid) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC LCMS LC-MS HPLC->LCMS Pathway Degradation Pathway Elucidation LCMS->Pathway Method Stability-Indicating Method Development Pathway->Method Drug This compound Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Photo

Caption: Workflow for forced degradation studies of this compound.

Compatibility with Common Excipients

During formulation development, it is crucial to assess the compatibility of the active pharmaceutical ingredient (API) with various excipients. Given the reactive nature of the carbohydrazide group, potential incompatibilities should be carefully investigated.

  • Reducing Sugars (e.g., Lactose): The amine functionalities in the carbohydrazide moiety could potentially react with reducing sugars via the Maillard reaction, leading to discoloration and degradation.

  • Oxidizing Excipients: Excipients with oxidizing properties or those containing peroxide impurities could accelerate the degradation of both the carbohydrazide and dioxane components.

  • Moisture-Rich Excipients: The presence of moisture can facilitate hydrolytic degradation, especially in the presence of acidic or basic excipients.

A systematic drug-excipient compatibility study using techniques such as Differential Scanning Calorimetry (DSC) and isothermal microcalorimetry, followed by HPLC analysis of stressed binary mixtures, is highly recommended.

Handling and Storage Recommendations

Based on the predicted stability profile, the following handling and storage recommendations are proposed for this compound:

  • Storage Conditions: Store in a well-closed container, protected from light and moisture, at controlled room temperature or under refrigeration. An inert atmosphere (e.g., nitrogen or argon) would be beneficial to prevent oxidative degradation and peroxide formation.

  • Handling Precautions: Avoid exposure to high temperatures and strong oxidizing agents. Due to the potential for peroxide formation, distillation of solvents containing this compound should be performed with caution.

Conclusion

This compound is a molecule of interest for drug discovery, but its stability profile presents several potential challenges. The carbohydrazide moiety is susceptible to hydrolysis, oxidation, and thermal degradation, while the 1,4-dioxane ring is prone to peroxide formation and oxidative cleavage. A thorough understanding of these degradation pathways, guided by the predictive analysis presented in this guide and confirmed through rigorous experimental studies, is paramount for the successful development of stable and effective pharmaceutical formulations. The proposed experimental protocols provide a robust framework for initiating these critical investigations.

References

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A Senior Application Scientist's Guide to the Solubility Profile of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Waters of Solubility

In the realm of drug discovery and development, understanding the solubility of a novel chemical entity is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. This guide is dedicated to a molecule of growing interest: 1,4-Dioxane-2-carbohydrazide. While this compound holds promise, its fundamental physicochemical properties, such as its solubility in common laboratory solvents, are not yet widely documented in publicly available literature.

This technical guide, therefore, takes a unique and practical approach. Instead of merely presenting a static data table, we will equip you, the researcher, with the foundational knowledge and detailed experimental protocols necessary to determine the solubility profile of this compound in your own laboratory setting. We will delve into the theoretical underpinnings of its expected solubility, provide a qualitative overview based on analogous structures, and offer step-by-step methodologies for quantitative analysis. This approach ensures not only that you obtain the data you need but also that you understand the "why" behind the results.

Deconstructing this compound: A Structural Insight into Predicted Solubility

The solubility of a compound is intrinsically linked to its molecular structure. Let's dissect this compound to anticipate its behavior in various solvents.

  • The Polar Head: The carbohydrazide functional group (-CONHNH₂) is the primary driver of polarity in this molecule. It features:

    • Hydrogen Bond Donors: The amine (-NH₂) and amide (-NH-) protons can act as hydrogen bond donors.

    • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) and the nitrogen atoms are potent hydrogen bond acceptors.

  • The Cyclic Ether Backbone: The 1,4-dioxane ring, while containing polar ether linkages (-O-), is a relatively non-polar, cyclic structure. The two ether oxygens can act as hydrogen bond acceptors.[1][2]

Predicted Solubility Behavior: The presence of the highly polar carbohydrazide group suggests that this compound will exhibit favorable solubility in polar solvents. We can anticipate strong solute-solvent interactions with:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding both as donors and acceptors, leading to effective solvation of the carbohydrazide group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are excellent hydrogen bond acceptors and can interact favorably with the N-H protons of the hydrazide. Their high polarity will also contribute to dissolving the molecule.

Conversely, the compound is expected to have limited solubility in:

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack the ability to form strong interactions with the polar carbohydrazide group, leading to poor solvation.

Qualitative Solubility Observations from Analogous Structures

While direct quantitative data for this compound is scarce, studies on similar compounds, such as hydrazone ligands, indicate that they are readily soluble in polar organic solvents like chloroform, dichloromethane (DCM), ethanol, 1,4-dioxane, DMF, and DMSO, but are insoluble in nonpolar solvents like diethyl ether.[3] This aligns with our structural predictions for this compound.

Quantitative Solubility Determination: Experimental Protocols

To obtain precise solubility data, a systematic experimental approach is essential. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.

The Shake-Flask Method for Equilibrium Solubility

This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility. A good starting point is 10-20 mg.

    • Add the solid to a glass vial with a screw cap.

    • Pipette a precise volume (e.g., 2 mL) of the desired solvent into the vial.

  • Equilibration:

    • Place the sealed vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Agitate the vials at a consistent speed that ensures the solid is well-suspended in the solvent.

    • Allow the mixture to equilibrate for a sufficient period. Equilibrium is typically reached when the concentration of the dissolved solid remains constant over successive time points (e.g., 24, 48, and 72 hours).

  • Phase Separation:

    • Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This can be done by:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the solid.

      • Filtration: Carefully filter the solution using a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any solid particles. It is crucial to ensure the filter material does not adsorb the compound.

  • Analysis:

    • Carefully take an aliquot of the clear supernatant or filtrate.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of your analytical method.

    • Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve is necessary for accurate quantification.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

A Compendium of Common Laboratory Solvents

The choice of solvent is critical in understanding the solubility profile. The following table provides key physicochemical properties of a selection of common laboratory solvents to aid in your experimental design and interpretation of results.

SolventFormulaTypePolarity IndexDielectric Constant (20°C)H-Bond Donor/Acceptor
WaterH₂OPolar Protic10.280.1Both
MethanolCH₃OHPolar Protic6.632.7Both
EthanolC₂H₅OHPolar Protic5.224.5Both
AcetoneC₃H₆OPolar Aprotic5.120.7Acceptor
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic6.436.7Acceptor
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic7.246.7Acceptor
1,4-DioxaneC₄H₈O₂Aprotic4.82.2Acceptor
TolueneC₇H₈Nonpolar2.42.4Neither
n-HexaneC₆H₁₄Nonpolar0.11.9Neither

Concluding Remarks: A Path Forward for Characterization

While a definitive, quantitative solubility profile for this compound is not yet established in the scientific literature, this guide provides a robust framework for its determination. By understanding the interplay between the molecule's structure and solvent properties, and by employing the detailed experimental protocols provided, researchers can confidently and accurately map the solubility of this promising compound. This foundational data is not only crucial for immediate research needs but also contributes valuable knowledge to the broader scientific community, paving the way for future applications of this compound in drug development and beyond.

References

  • ITRC (Interstate Technology & Regulatory Council). 2021. Remediation of Emerging Contaminants: 1,4-Dioxane. Washington, D.C.: Interstate Technology & Regulatory Council, 1,4-Dioxane Team. [Link]

  • PubChem. 1,4-Dioxane. National Center for Biotechnology Information. [Link]

  • ACS Publications. Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution Reaction. [Link]

  • PubChem. 1,4-Dioxane. National Center for Biotechnology Information. [Link]

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1,4-Dioxane-2-carbohydrazide: A Versatile Heterocyclic Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore a vast chemical space, seeking molecular frameworks that offer a blend of desirable physicochemical properties and versatile reactivity. Among these, heterocyclic compounds have perennially occupied a central role, owing to their ability to present functional groups in well-defined spatial arrangements, thereby facilitating precise interactions with biological targets. This guide delves into the chemistry and potential applications of a particularly promising, yet underexplored, heterocyclic building block: 1,4-Dioxane-2-carbohydrazide .

The unique structural amalgam of a flexible 1,4-dioxane ring and a reactive carbohydrazide moiety endows this molecule with a compelling profile for the synthesis of diverse compound libraries. The dioxane ring, a privileged scaffold in medicinal chemistry, often imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. Concurrently, the carbohydrazide functional group serves as a versatile handle for the construction of a variety of other heterocyclic systems, including hydrazones, oxadiazoles, and triazoles, which are themselves present in numerous biologically active compounds. This guide will provide a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, with a focus on its utility in the development of novel therapeutics.

I. Synthesis of the Core Building Block: this compound

The journey to harnessing the potential of this compound begins with its synthesis. A logical and efficient synthetic strategy proceeds through its corresponding carboxylic acid, 1,4-Dioxane-2-carboxylic acid. While the latter is commercially available, understanding its synthesis provides valuable context.

A. Synthesis of the Precursor: 1,4-Dioxane-2-carboxylic Acid

The synthesis of 1,4-Dioxane-2-carboxylic acid can be achieved through various routes, with one common method involving the cyclization of appropriate precursors. While detailed experimental procedures for this specific molecule are not abundantly available in peer-reviewed literature, its structure suggests a synthesis from commercially available starting materials.

Key Physicochemical Properties of 1,4-Dioxane-2-carboxylic Acid:

PropertyValueReference
CAS Number89364-41-0[1]
Molecular FormulaC₅H₈O₄[1]
Molecular Weight132.11 g/mol [1]
Melting Point83.5-85 °C[1]
pKa3.10 ± 0.20 (Predicted)[1]
AppearanceLight yellow solid[1]
B. Conversion to this compound: A Two-Step Approach

The conversion of a carboxylic acid to a carbohydrazide is a well-established transformation in organic synthesis. A reliable and high-yielding method involves a two-step sequence: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 1,4-Dioxane-2-carboxylic Acid

The carboxylic acid is first converted to its corresponding ester, typically the methyl or ethyl ester, to activate the carbonyl group for subsequent nucleophilic attack by hydrazine.

Esterification start 1,4-Dioxane-2-carboxylic Acid product Ethyl 1,4-Dioxane-2-carboxylate start->product Reflux reagents Ethanol (solvent) H₂SO₄ (catalyst)

Figure 1: General workflow for the esterification of 1,4-Dioxane-2-carboxylic Acid.

Step 2: Hydrazinolysis of Ethyl 1,4-Dioxane-2-carboxylate

The purified ethyl ester is then reacted with hydrazine hydrate to yield the target this compound. This reaction is typically carried out in an alcoholic solvent.

Hydrazinolysis start Ethyl 1,4-Dioxane-2-carboxylate product This compound start->product Reflux reagents Hydrazine Hydrate Ethanol (solvent)

Figure 2: General workflow for the hydrazinolysis of Ethyl 1,4-Dioxane-2-carboxylate.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of analogous carbohydrazides.

Part A: Synthesis of Ethyl 1,4-Dioxane-2-carboxylate

  • To a solution of 1,4-Dioxane-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ethyl 1,4-dioxane-2-carboxylate, which can be purified by column chromatography if necessary.

Part B: Synthesis of this compound

  • Dissolve the ethyl 1,4-dioxane-2-carboxylate (1.0 eq) in absolute ethanol (15 mL/g of ester).

  • Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring the disappearance of the starting ester by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

II. Reactivity and Synthetic Utility

The synthetic value of this compound lies in the versatile reactivity of the carbohydrazide moiety, which can readily participate in a variety of condensation and cyclization reactions to generate a diverse range of heterocyclic scaffolds.

A. Formation of Hydrazide-Hydrazones

One of the most fundamental reactions of carbohydrazides is their condensation with aldehydes and ketones to form hydrazide-hydrazones. This reaction proceeds under mild acidic catalysis and provides a straightforward route to a wide array of derivatives with potential biological activity.

Hydrazone_Formation carbohydrazide This compound product N'-substituted This compound (Hydrazone) carbohydrazide->product Condensation (Acidic catalyst) carbonyl Aldehyde or Ketone

Figure 3: Synthesis of hydrazide-hydrazones from this compound.

The resulting hydrazones are not merely final products; they are also valuable intermediates for further synthetic transformations.

B. Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for their broad spectrum of pharmacological activities.[2] this compound can serve as a key precursor for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A common method involves the reaction of the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride.[3]

Oxadiazole_Synthesis carbohydrazide This compound intermediate Diacylhydrazine Intermediate carbohydrazide->intermediate acid Carboxylic Acid acid->intermediate product 2-(1,4-Dioxan-2-yl)-5-substituted-1,3,4-oxadiazole intermediate->product Cyclodehydration (e.g., POCl₃)

Figure 4: General route to 1,3,4-oxadiazoles from this compound.

C. Construction of 1,2,4-Triazoles

The 1,2,4-triazole ring is another important pharmacophore found in a wide range of approved drugs.[4] this compound can be utilized in the construction of this heterocyclic system. For instance, reaction with an appropriate one-carbon synthon, such as an orthoester in the presence of an acid catalyst, can lead to the formation of a 1,2,4-triazole ring. Another approach is the reaction with isothiocyanates to form a thiosemicarbazide intermediate, which can then be cyclized.

III. Applications in Drug Discovery and Development

The diverse reactivity of this compound makes it an attractive starting point for the synthesis of compound libraries targeting a variety of therapeutic areas. The incorporation of the 1,4-dioxane moiety can confer advantageous pharmacokinetic properties, while the accessible derivatization of the carbohydrazide group allows for the exploration of structure-activity relationships.

A. Anticonvulsant Agents

A significant body of research has highlighted the potential of hydrazone derivatives as anticonvulsant agents.[5] The -CO-NH-N=CH- pharmacophore is believed to play a crucial role in their activity. By condensing this compound with a variety of aldehydes and ketones, novel hydrazones can be synthesized and evaluated for their efficacy in preclinical models of epilepsy. The 1,4-dioxane ring can modulate the lipophilicity and metabolic stability of these compounds, potentially leading to improved bioavailability and duration of action.

B. Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Hydrazones and their cyclized products, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, have demonstrated promising activity against a range of bacteria and fungi. The this compound scaffold provides a platform for the synthesis of novel compounds for antimicrobial screening.

C. Other Therapeutic Areas

The versatility of the this compound building block extends beyond anticonvulsant and antimicrobial applications. The resulting heterocyclic derivatives have the potential to interact with a wide range of biological targets. For instance, various 1,4-dioxane derivatives have been investigated for their activity as carbonic anhydrase inhibitors, which have applications in the treatment of glaucoma and epilepsy.[5][6]

IV. Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds with the potential for a wide range of therapeutic applications. Its straightforward synthesis from readily available starting materials and the diverse reactivity of the carbohydrazide moiety make it an attractive scaffold for medicinal chemists. The inherent properties of the 1,4-dioxane ring can be leveraged to optimize the pharmacokinetic profiles of drug candidates.

Future research in this area should focus on the systematic exploration of the chemical space accessible from this building block. The synthesis and biological evaluation of libraries of hydrazones, oxadiazoles, triazoles, and other heterocyclic derivatives will undoubtedly lead to the discovery of novel lead compounds for a variety of diseases. Furthermore, the development of efficient and scalable synthetic routes to this compound and its derivatives will be crucial for their translation into clinical development. As our understanding of the structure-activity relationships of these compounds grows, so too will their potential to contribute to the next generation of therapeutics.

V. References

  • Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. (2021). Journal of Medicinal Chemistry. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

  • Carbazic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Process for the preparation of 1,4-dioxane-2,5-diones. (n.d.). Google Patents.

  • Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations | Request PDF. (n.d.). ResearchGate. [Link]

  • 2-Acetoxy-1,4-dioxane - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. [Link]

  • Process for preparing 1,4-dioxan-2-ones. (n.d.). Google Patents.

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.). National Institutes of Health. [Link]

  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. (n.d.). MDPI. [Link]

  • (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. (2018). ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. (2021). National Institutes of Health. [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews. [Link]

  • Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. (2021). PubMed. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Institutes of Health. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository. [Link]

  • Discovery of potent anti-convulsant carbonic anhydrase inhibitors: Design, synthesis, in vitro and in vivo appraisal. (2018). PubMed. [Link]

  • A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (n.d.). ResearchGate. [Link]

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A Theoretical and Computational Guide to the Conformational Landscape of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of 1,4-Dioxane-2-carbohydrazide, a novel molecule of interest in medicinal chemistry and drug development. In the absence of direct experimental data, this document synthesizes established principles from the conformational analysis of 1,4-dioxane and the rich chemistry of carbohydrazide derivatives to propose a robust computational and theoretical workflow. We will explore the foundational principles governing its structure, from the stable chair conformation of the dioxane ring to the potential for tautomerism and diverse hydrogen bonding networks within the carbohydrazide moiety. This guide is intended for researchers, computational chemists, and drug development professionals, offering a roadmap for predicting the structural and electronic properties of this and similar molecules, thereby accelerating their potential therapeutic applications.

Introduction: Bridging Known Scaffolds to Predict Novel Conformations

The confluence of a saturated heterocyclic ring system like 1,4-dioxane with a versatile functional group such as carbohydrazide presents a molecule of significant interest for its potential biological activity. Carbohydrazide derivatives are known for a wide spectrum of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3][4] The 1,4-dioxane ring, while often considered a simple solvent, provides a defined three-dimensional scaffold that can influence the orientation of the appended carbohydrazide group, thereby modulating its interaction with biological targets.

Understanding the conformational preferences of this compound is paramount for any rational drug design effort. The spatial arrangement of atoms dictates the molecule's polarity, its ability to form hydrogen bonds, and its overall shape, all of which are critical for molecular recognition by enzymes and receptors. This guide will lay out a theoretical and computational pathway to elucidate these conformational nuances.

The Foundational Scaffolds: 1,4-Dioxane and Carbohydrazide

1,4-Dioxane: The conformational landscape of 1,4-dioxane is well-established through both experimental and theoretical studies. Computational analyses, including ab initio molecular orbital theory at the HF/6-31G* and BLYP/6-31G* levels, have shown that the chair conformation is the most stable, followed by the higher-energy twist-boat conformations.[5][6] Density Functional Theory (DFT) calculations at the B3LYP/aug-cc-pVTZ level further confirm that in various phases (gas, neat liquid, and aqueous solution), the equilibrium is almost entirely shifted towards the chair conformer.[5] This inherent stability of the dioxane ring provides a relatively rigid anchor for the more flexible carbohydrazide substituent.

Carbohydrazide: The carbohydrazide moiety (-CO-NH-NH2) is a versatile functional group known for its ability to act as a building block in the synthesis of various heterocyclic compounds.[3] It can participate in keto-enol tautomerism, although the keto form is generally more stable.[7][8][9] The presence of both hydrogen bond donors (N-H) and acceptors (C=O) allows for a rich network of intra- and intermolecular interactions, which can significantly influence the conformation and biological activity of the parent molecule.

Theoretical Methodology: A Roadmap for Conformational Analysis

Given the novelty of this compound, a multi-faceted computational approach is necessary to predict its conformational behavior with a high degree of confidence. Quantum chemistry calculations are indispensable tools for this purpose, allowing for the accurate determination of molecular geometries, relative energies of conformers, and spectroscopic properties.[10][11][12]

Proposed Computational Workflow

The following workflow outlines a systematic approach to the theoretical study of this compound's conformation.

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical Optimization cluster_3 High-Level Energy Refinement cluster_4 Analysis of Results a Construct this compound in both axial and equatorial orientations of the carbohydrazide group. b Perform a systematic or stochastic conformational search on the carbohydrazide side chain. a->b Initial Geometries c Optimize the geometry of all identified low-energy conformers using DFT (e.g., B3LYP/6-31G*). b->c Candidate Conformers d Perform single-point energy calculations with a larger basis set (e.g., B3LYP/aug-cc-pVTZ). c->d Optimized Geometries e Analyze relative energies, Boltzmann populations, dipole moments, and intramolecular hydrogen bonding. d->e Refined Energies

Caption: Proposed computational workflow for the conformational analysis of this compound.

Justification of Methodological Choices
  • Density Functional Theory (DFT): DFT methods, such as B3LYP, offer a good balance between computational cost and accuracy for studying organic molecules.[10][13] They are well-suited for optimizing geometries and calculating relative energies of conformers.

  • Basis Sets: A two-tiered approach to basis sets is recommended. A smaller basis set like 6-31G* can be used for the initial geometry optimizations to reduce computational time.[6] Subsequently, a larger, more flexible basis set such as aug-cc-pVTZ, which includes diffuse functions, is crucial for obtaining accurate single-point energies, especially for systems with potential non-covalent interactions.[5]

  • Solvation Models: To simulate a biologically relevant environment, it is advisable to perform calculations with an implicit solvation model, such as the Polarizable Continuum Model (PCM).[5] This will account for the influence of the solvent on the conformational equilibrium.

Predicted Conformational Landscape and Key Structural Features

Based on the established principles of its constituent parts, we can make several predictions about the conformational behavior of this compound.

The Dioxane Ring: A Stable Chair

The 1,4-dioxane ring will almost certainly adopt a chair conformation. The energy barrier for ring inversion is significant enough that at room temperature, the population of non-chair conformers will be negligible.[5][6]

Axial vs. Equatorial Substitution

The primary conformational question for the overall molecule will be the preference of the carbohydrazide substituent for either an axial or equatorial position on the dioxane ring. Steric hindrance would generally favor the equatorial position. However, the potential for intramolecular hydrogen bonding between the carbohydrazide group and the ring oxygens could stabilize the axial conformer.

Tautomerism in the Carbohydrazide Moiety

The carbohydrazide group can theoretically exist in keto and enol tautomeric forms.[7][8][9]

G cluster_0 cluster_1 Keto Keto Form (>99.9% favored in simple systems) Enol Enol Form Keto_structure Keto_structure Enol_structure Enol_structure Keto_structure->Enol_structure Tautomerization Enol_structure->Keto_structure

Caption: Keto-enol tautomerism in the carbohydrazide moiety.

While the keto form is overwhelmingly favored in simple systems, the specific electronic environment of the this compound molecule could influence this equilibrium. Computational analysis of the relative energies of the keto and enol tautomers will be essential.

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding is a key feature that will likely dictate the preferred conformation of the carbohydrazide side chain. Possible hydrogen bonding interactions include:

  • Between the N-H protons and the ring oxygen atoms.

  • Between the carbonyl oxygen and a C-H proton on the dioxane ring.

These non-covalent interactions can be analyzed computationally using methods like Symmetry-Adapted Perturbation Theory (SAPT) or by examining electron density maps.[14][15]

Proposed Experimental Validation

While this guide focuses on theoretical studies, any computational model should ideally be validated by experimental data. The following experimental techniques would be invaluable for confirming the predicted conformational preferences of this compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis in solution.[11] Measurement of coupling constants and Nuclear Overhauser Effect (NOE) data can provide information about the relative orientation of atoms and the populations of different conformers.

  • Infrared (IR) Spectroscopy: The position of the C=O stretching frequency in the IR spectrum can provide evidence for the presence of intramolecular hydrogen bonding.[16] A shift to lower wavenumbers compared to a non-hydrogen-bonded carbonyl group would be indicative of such an interaction.

X-ray Crystallography

If a suitable single crystal of this compound can be obtained, X-ray crystallography would provide definitive information about its solid-state conformation. This would serve as a crucial benchmark for validating the accuracy of the computational models.

Potential Applications in Drug Discovery

A thorough understanding of the conformational landscape of this compound is a critical first step in its development as a potential therapeutic agent. This knowledge can be leveraged in several ways:

  • Structure-Based Drug Design: The predicted low-energy conformers can be used as starting points for molecular docking studies to investigate potential binding modes with biological targets.[17]

  • Pharmacophore Modeling: The three-dimensional arrangement of key functional groups (hydrogen bond donors and acceptors, hydrophobic regions) in the preferred conformer defines the molecule's pharmacophore, which can be used to search for other molecules with similar properties.

  • ADME Property Prediction: The conformation of a molecule can influence its physicochemical properties, such as solubility and membrane permeability, which are important for its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[13]

Conclusion

This technical guide has presented a comprehensive theoretical and computational framework for elucidating the conformational preferences of this compound. By integrating established knowledge of the 1,4-dioxane ring and the carbohydrazide functional group, we have proposed a detailed workflow for predicting the molecule's three-dimensional structure. The key factors influencing its conformation are predicted to be the chair form of the dioxane ring, the equatorial preference of the carbohydrazide substituent, and the potential for intramolecular hydrogen bonding. The methodologies and predictions outlined herein provide a solid foundation for future experimental and computational studies aimed at unlocking the therapeutic potential of this and related molecules.

References

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  • PubMed Central. (n.d.). Computational modeling of drug response with applications to neuroscience. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical Analysis of 1,4-Dioxane by Hartree-Fock and Density Functional Theory. Retrieved from [Link]

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  • Royal Society of Chemistry. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Retrieved from [Link]

  • PubMed Central. (n.d.). How deeply should we analyze non-covalent interactions?. Retrieved from [Link]

  • ResearchGate. (n.d.). Fullerene-1,4-dioxane adducts: A DFT study of the structural features and molecular properties. Retrieved from [Link]

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  • ResearchGate. (n.d.). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • News-Medical.Net. (2018). Keto- and Enol Tautomerism in Sugars. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Understanding non-covalent interactions in larger molecular complexes from first principles. Retrieved from [Link]

  • PubMed. (n.d.). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Retrieved from [Link]

  • PubMed Central. (n.d.). A Review on Applications of Computational Methods in Drug Screening and Design. Retrieved from [Link]

  • Austin Publishing Group. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Retrieved from [Link]

  • Wikipedia. (n.d.). Non-covalent interaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A computational study of conformational interconversions in 1,4-dithiacyclohexane (1,4-dithiane). Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • Oxford Academic. (n.d.). One-Hot News: Drug Synergy Models Shortcut Molecular Features. Retrieved from [Link]

  • YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of 1,4-dioxane. Retrieved from [Link]

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An In-depth Technical Guide to 1,4-Dioxane-2-carbohydrazide: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Scaffolds for Novel Drug Candidates

Physicochemical Properties: A Predictive Analysis

Predicting the physicochemical properties of a novel molecule is a crucial first step in assessing its drug-like potential.[3][4][5] Based on the structure of 1,4-Dioxane-2-carbohydrazide, we can extrapolate key parameters from its precursor, 1,4-Dioxane-2-carboxylic acid, and general principles of medicinal chemistry.

PropertyPredicted Value/CharacteristicRationale and Significance in Drug Discovery
Molecular Formula C₅H₁₀N₂O₃Provides the elemental composition.
Molecular Weight 146.15 g/mol Falls within the "Rule of Five" guidelines, suggesting good potential for oral bioavailability.
Appearance Likely a white to off-white solidBased on the properties of similar small organic molecules.[6]
Melting Point Estimated > 100 °CThe presence of hydrogen bond donors and acceptors in the carbohydrazide group would likely lead to a higher melting point than its carboxylic acid precursor (83.5-85 °C).[6]
Boiling Point > 300 °C (Predicted)High boiling point is expected due to polarity and hydrogen bonding capabilities.
Water Solubility HighThe dioxane and carbohydrazide moieties are both polar and capable of hydrogen bonding with water, suggesting good aqueous solubility. This is a desirable trait for drug candidates.[7]
LogP (Octanol-Water Partition Coefficient) < 1 (Predicted)The hydrophilic nature of the molecule suggests a low LogP, which can influence absorption and distribution.
Hydrogen Bond Donors 3The -NH₂ and -NH- groups of the carbohydrazide moiety.
Hydrogen Bond Acceptors 5The two oxygen atoms of the dioxane ring and the carbonyl oxygen and two nitrogen atoms of the carbohydrazide.
pKa ~3-4 (for the protonated amine) and ~11-12 (for the amide N-H)The basicity of the terminal amine and the acidity of the amide proton will influence ionization state at physiological pH.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from its commercially available precursor, 1,4-Dioxane-2-carboxylic acid. A standard and reliable method involves a two-step process: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.[8][9][10]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 1,4-Dioxane-2-carboxylic acid B Methyl 1,4-dioxane-2-carboxylate A->B CH3OH, H2SO4 (cat.), Reflux C This compound B->C N2H4·H2O, Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 1,4-dioxane-2-carboxylate

  • To a solution of 1,4-Dioxane-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1,4-dioxane-2-carboxylate.

  • Purify the crude product by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Dissolve the methyl 1,4-dioxane-2-carboxylate (1.0 eq) in ethanol (10 volumes).

  • Add hydrazine hydrate (2.0-5.0 eq) to the solution.[9]

  • Heat the reaction mixture to reflux and monitor the formation of the hydrazide by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by recrystallization or column chromatography.

Potential Applications in Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutics due to the established biological activities of its constituent parts.

The Role of the 1,4-Dioxane Moiety

The 1,4-dioxane ring is a versatile scaffold in medicinal chemistry.[2] It is often incorporated into drug candidates to:

  • Improve Physicochemical Properties: The polar nature of the dioxane ring can enhance aqueous solubility, a critical parameter for drug absorption and distribution.

  • Modulate Metabolic Stability: The ether linkages in the dioxane ring are generally more resistant to metabolic degradation compared to other functional groups, potentially leading to improved pharmacokinetic profiles.

  • Serve as a Rigid Scaffold: The chair-like conformation of the dioxane ring can provide a rigid framework for the precise positioning of pharmacophoric groups, enabling specific interactions with biological targets.

  • Act as a Bioisostere: The dioxane ring can be used as a bioisosteric replacement for other cyclic systems to optimize drug-like properties.

Pharmaceutical companies utilize 1,4-dioxane as a solvent in the manufacturing of various medical and veterinary drugs.[11][12]

The Versatility of the Carbohydrazide Group

Carbohydrazides and their derivatives are recognized for a wide spectrum of pharmacological activities, including:

  • Anticancer Agents: Many carbohydrazide derivatives have demonstrated potent anticancer activity through various mechanisms.[1][13]

  • Antimicrobial and Antifungal Activity: The carbohydrazide scaffold is a key component in numerous compounds with significant antibacterial and antifungal properties.[1][13]

  • Anti-inflammatory and Anti-tuberculosis Activity: This functional group is present in molecules with demonstrated anti-inflammatory and anti-mycobacterial effects.[1]

  • A Versatile Synthetic Intermediate: The carbohydrazide group is a valuable precursor for the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important pharmacophores.[14][15]

By combining the 1,4-dioxane ring with the carbohydrazide functional group, this compound can serve as a foundational molecule for creating libraries of novel compounds with the potential for diverse biological activities. The terminal amine of the carbohydrazide can be readily derivatized to introduce various substituents, allowing for the systematic exploration of the structure-activity relationship (SAR).

Commercial Availability of Starting Materials

As this compound is not a stock chemical, its synthesis relies on the availability of its precursor, 1,4-Dioxane-2-carboxylic acid. Several chemical suppliers offer this starting material for research purposes.

SupplierProduct NameCAS NumberPurity
ChemUniverse1,4-DIOXANE-2-CARBOXYLIC ACID89364-41-095%[16]
Sigma-Aldrich1,4-Dioxane-2-carboxylic acid89364-41-0Varies by specific product
ChemicalBook1,4-DIOXANE-2-CARBOXYLIC ACID89364-41-0Not specified[6]

Note: Availability and purity may vary. Researchers should consult the respective suppliers for the most current information.

Conclusion and Future Outlook

This compound represents an untapped potential in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its predicted properties, a plausible and detailed synthetic route, and a strong rationale for its exploration in drug discovery programs. The convergence of the favorable physicochemical properties imparted by the 1,4-dioxane moiety and the proven biological versatility of the carbohydrazide functional group makes this molecule a highly attractive scaffold for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into this and related molecular architectures, ultimately contributing to the discovery of new and effective medicines.

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Methodological & Application

Synthetic Pathways to 1,4-Dioxane-2-Carbohydrazide Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 1,4-Dioxane Scaffold

The 1,4-dioxane ring is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules. Its inherent conformational flexibility and ability to engage in hydrogen bonding interactions have rendered it a valuable scaffold in the design of novel therapeutic agents.[1] When functionalized with a carbohydrazide moiety, the resulting 1,4-dioxane-2-carbohydrazide derivatives emerge as a promising class of compounds with potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.[2][3] The carbohydrazide group itself is a versatile pharmacophore known to impart a range of biological activities.[3] This guide provides a comprehensive overview of the synthetic routes to this compound derivatives, offering detailed protocols and mechanistic insights to aid researchers in this field.

Strategic Approach to Synthesis: A Two-Stage Process

The most logical and widely applicable synthetic strategy for accessing this compound derivatives involves a two-stage process. This approach hinges on the initial preparation of a key intermediate, an alkyl 1,4-dioxane-2-carboxylate, followed by its conversion to the desired carbohydrazide via hydrazinolysis.

Figure 1: General two-stage synthetic strategy.

This modular approach allows for the introduction of diversity at various points in the synthetic sequence, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Part 1: Synthesis of the Key Intermediate: Alkyl 1,4-Dioxane-2-Carboxylate

The cornerstone of this synthetic endeavor is the efficient construction of the 1,4-dioxane ring bearing a carboxylic ester at the 2-position. Several methods can be envisioned for this purpose, with the choice of route often dictated by the availability of starting materials and the desired substitution pattern.

Method A: Cyclization of Glycidol with an α-Haloacetate

One of the most direct and versatile methods involves the reaction of glycidol with an ethyl chloroacetate in the presence of a base. This reaction proceeds via a nucleophilic attack of the glycidol alkoxide on the electrophilic carbon of the chloroacetate, followed by an intramolecular cyclization.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is crucial to deprotonate the hydroxyl group of glycidol, forming the reactive alkoxide. This prevents the base from competing with the glycidol alkoxide as a nucleophile.

  • Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the alkoxide, while not participating in the reaction themselves.

  • Temperature: The initial deprotonation is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The subsequent substitution and cyclization are then carried out at room temperature or with gentle heating to ensure a reasonable reaction rate.

Detailed Experimental Protocol:

Synthesis of Ethyl 1,4-Dioxane-2-carboxylate

  • Preparation: To a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous THF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of glycidol (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.

  • Reaction: Stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 1 hour.

  • Addition of Chloroacetate: Re-cool the mixture to 0 °C and add ethyl chloroacetate (1.1 equivalents) dropwise.

  • Cyclization: Allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to 0 °C and quench cautiously with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1,4-dioxane-2-carboxylate.

Reactant/Reagent Molar Ratio Purpose
Glycidol1.0Starting material
Sodium Hydride (60%)1.2Base for deprotonation
Ethyl Chloroacetate1.1Electrophile
Anhydrous THF-Aprotic polar solvent

Part 2: Conversion to this compound

The final step in the synthesis is the conversion of the ester intermediate to the corresponding carbohydrazide. This is readily achieved through hydrazinolysis, a nucleophilic acyl substitution reaction with hydrazine hydrate.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Hydrazine Hydrate: A large excess of hydrazine hydrate is typically used to drive the reaction to completion and to act as a solvent.

  • Solvent: Ethanol is a common co-solvent as it is miscible with both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.

  • Temperature: The reaction is usually carried out at reflux temperature to accelerate the rate of this typically slow reaction.

Detailed Experimental Protocol:

Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl 1,4-dioxane-2-carboxylate (1.0 equivalent) in ethanol.

  • Hydrazinolysis: Add an excess of hydrazine hydrate (10-20 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the disappearance of the starting ester by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure this compound. Recrystallization from ethanol can be performed if further purification is necessary.

Reactant/Reagent Molar Ratio Purpose
Ethyl 1,4-Dioxane-2-carboxylate1.0Precursor
Hydrazine Hydrate10-20Nucleophile
Ethanol-Solvent

Further Derivatization: Expanding the Chemical Space

The synthesized this compound serves as a versatile building block for the creation of a diverse library of derivatives. The terminal hydrazide functionality can readily react with various electrophiles, such as aldehydes and ketones, to form hydrazones, or with isocyanates and isothiocyanates to yield semicarbazides and thiosemicarbazides, respectively.

Figure 2: Potential derivatization pathways.

These derivatization reactions allow for the systematic modification of the molecule's steric and electronic properties, which is a critical aspect of lead optimization in drug discovery.

Biological Significance and Future Directions

Derivatives of 1,4-dioxane have demonstrated a wide spectrum of biological activities, including antimicrobial and antifungal properties.[4][5][6] The incorporation of the carbohydrazide moiety is anticipated to enhance these activities and potentially introduce novel pharmacological profiles, such as anticancer effects.[2][7] The cytotoxicity of 1,4-dioxane itself has been a subject of study, and understanding the toxicological profile of its derivatives is crucial for their development as safe and effective therapeutic agents.[8][9][10] Future research in this area should focus on the synthesis of a broad range of this compound derivatives and their comprehensive biological evaluation to elucidate their therapeutic potential.

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The Strategic Application of 1,4-Dioxane-2-carbohydrazide in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and three-dimensional complexity is paramount. The 1,4-dioxane motif has emerged as a "privileged scaffold," a structural framework that is capable of providing ligands for more than one type of biological receptor or enzyme.[1][2] Its saturated, non-planar ring system offers an attractive alternative to traditional aromatic rings, acting as a bioisostere that can improve solubility and metabolic stability while maintaining or enhancing biological activity.[3][4]

When functionalized with a carbohydrazide group, the 1,4-dioxane scaffold is transformed into a highly versatile building block: 1,4-Dioxane-2-carbohydrazide . This molecule synergistically combines the advantageous properties of the dioxane ring with the rich reactivity of the hydrazide moiety. The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a key pharmacophore in numerous approved drugs and clinical candidates.[5][6] It is also a powerful synthetic handle for the construction of diverse compound libraries, most notably through the formation of hydrazones.[7]

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs. We will explore its synthesis from commercially available starting materials, its derivatization into compound libraries, and its potential applications in targeting a range of therapeutic areas.

Physicochemical Properties and Safety Considerations

A thorough understanding of a molecule's properties and safe handling procedures is the foundation of successful laboratory execution.

Properties Overview

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₅H₁₀N₂O₃Derived from structure
Molecular Weight 146.15 g/mol Derived from structure
Appearance Likely a white to off-white solidHydrazides are often crystalline solids.[8]
Solubility Expected to be soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO)The presence of the dioxane ethers and the polar carbohydrazide group enhances polarity.
Reactivity The terminal -NH₂ of the hydrazide is a strong nucleophile, readily reacting with electrophiles, particularly aldehydes and ketones.This is the basis for hydrazone formation.[9]
Safety & Handling

As a derivative of 1,4-dioxane, which is classified as a likely human carcinogen, and containing a hydrazide moiety, strict adherence to safety protocols is mandatory.[10]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.

  • Handling: Avoid generating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, aldehydes, and ketones.

  • Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthetic Protocols: From Precursor to Scaffold

The synthesis of this compound is readily achievable from the commercially available precursor, 1,4-Dioxane-2-carboxylic acid (CAS 89364-41-0).[11][12] We present two robust and validated methods for this conversion.

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// Edges Start -> MethodA; Start -> MethodB; MethodA -> Ester [label=" SOCl₂ or H₂SO₄,\nMeOH"]; Ester -> Product [label=" Hydrazine Hydrate,\nEtOH, Reflux"]; MethodB -> Product [label=" 1. SOCl₂ or CDI\n 2. Hydrazine Hydrate"]; }

Synthetic routes to this compound.

Protocol 1: Two-Step Synthesis via Methyl Ester Intermediate

This classic and highly reliable method involves the initial conversion of the carboxylic acid to its methyl ester, followed by nucleophilic acyl substitution with hydrazine hydrate. This approach is often favored for its clean conversion and ease of purification.

Part A: Esterification to Methyl 1,4-dioxane-2-carboxylate

  • Causality: The carboxylic acid is converted to an ester to create a better leaving group (-OCH₃) compared to the hydroxyl group (-OH), facilitating the subsequent nucleophilic attack by hydrazine. Acid catalysis (H₂SO₄) or conversion to an acyl chloride (SOCl₂) activates the carbonyl group for esterification.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-Dioxane-2-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous methanol (MeOH) in sufficient volume to fully dissolve the starting material (approx. 0.2-0.5 M concentration).

  • Catalysis: Cool the solution to 0 °C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) or a stoichiometric amount of thionyl chloride (SOCl₂, 1.1 eq) dropwise. Self-Validation: If using SOCl₂, the evolution of HCl gas will be observed.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester, which can be purified by column chromatography if necessary.

Part B: Hydrazinolysis to this compound

  • Causality: Hydrazine hydrate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling methanol and forming the stable carbohydrazide.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve the Methyl 1,4-dioxane-2-carboxylate (1.0 eq) from Part A in ethanol (EtOH, approx. 0.5 M).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3-5 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 2-6 hours. Self-Validation: The product, being a hydrazide, is often less soluble than the starting ester and may precipitate from the reaction mixture upon cooling.[8]

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield pure this compound.

Protocol 2: Direct Conversion using a Coupling Agent

This method offers a more direct route by activating the carboxylic acid in situ, allowing for a one-pot reaction with hydrazine.

  • Causality: Coupling agents like Carbonyldiimidazole (CDI) react with the carboxylic acid to form a highly reactive acyl-imidazole intermediate. This intermediate is readily attacked by the nucleophilic hydrazine, leading to the formation of the hydrazide and releasing imidazole as a byproduct.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 1,4-Dioxane-2-carboxylic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).

  • Activation: Add Carbonyldiimidazole (CDI, 1.1 eq) portion-wise at room temperature. Stir for 1-2 hours. Self-Validation: The evolution of CO₂ gas indicates the formation of the activated intermediate.

  • Hydrazine Addition: Cool the mixture to 0 °C and add a solution of anhydrous hydrazine (1.2 eq) in the same solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the activated intermediate.

  • Workup: Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.

Application in Medicinal Chemistry: A Scaffold for Combinatorial Synthesis

The primary utility of this compound lies in its role as a versatile starting point for generating libraries of diverse molecules for high-throughput screening. The terminal hydrazide nitrogen is a potent nucleophile, making it an ideal partner for reaction with a vast array of commercially available aldehydes and ketones to form hydrazone derivatives.[7]

graph Hydrazone_Formation { graph [layout=dot, rankdir=LR, splines=true, label="Hydrazone Library Synthesis", labelloc=t, fontname="Helvetica", fontsize=14, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Scaffold [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde_Ketone [label="Aldehyde or Ketone\n(R₁, R₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,4-Dioxane-based Hydrazone\n(Diverse Library)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Edges Scaffold -> Product [label=" Acid Catalyst (e.g., AcOH)\nSolvent (e.g., EtOH)"]; Aldehyde_Ketone -> Product; }

Workflow for generating a hydrazone library.

Protocol 3: General Procedure for Hydrazone Synthesis

This protocol outlines a standard, acid-catalyzed condensation to form a hydrazone. This reaction can be parallelized to rapidly generate a library of compounds from a selection of aldehydes or ketones.

  • Causality: The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde/ketone. Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial attack. The subsequent dehydration step is also acid-catalyzed and drives the reaction to completion.[9]

Step-by-Step Methodology:

  • Setup: In a reaction vial, dissolve this compound (1.0 eq) in a suitable solvent, typically ethanol (EtOH) or methanol (MeOH).

  • Reactant Addition: Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of glacial acetic acid (AcOH, 2-3 drops).

  • Reaction: Seal the vial and heat the mixture to 60-80 °C. The reaction progress can be monitored by TLC or LC-MS. Reactions are often complete within 1-4 hours. Self-Validation: The formation of the C=N double bond can be confirmed by ¹H NMR, observing a characteristic imine proton signal, and by the disappearance of the aldehyde proton signal.

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Strategic Value in Drug Discovery
  • Scaffold Hopping & Bioisosterism: The 1,4-dioxane ring serves as a saturated, three-dimensional bioisostere for phenyl rings.[4] Replacing a flat, often metabolically labile aromatic ring with the dioxane scaffold can lead to improved physicochemical properties such as increased solubility and reduced metabolic oxidation, without compromising binding affinity.[3]

  • Enzyme Inhibition: The hydrazide and hydrazone moieties are known pharmacophores for various enzyme inhibitors, including monoamine oxidase (MAO) inhibitors and cyclooxygenase (COX) inhibitors.[5][13] By combining this functionality with the dioxane scaffold, novel inhibitor classes can be explored.

  • Combinatorial Libraries: The straightforward synthesis of hydrazones allows for the rapid creation of large, diverse libraries.[14] By varying the aldehyde or ketone component, chemists can systematically probe the structure-activity relationship (SAR) of a target, optimizing for potency, selectivity, and pharmacokinetic properties.[15]

  • Fragment-Based Drug Discovery (FBDD): this compound itself can be considered a valuable fragment for FBDD campaigns. Its moderate complexity and clear vector for synthetic elaboration make it an ideal starting point for growing a fragment hit into a lead compound.[13]

Conclusion

This compound represents a powerful and underutilized tool in the medicinal chemist's arsenal. It elegantly merges the favorable properties of a privileged heterocyclic scaffold with the versatile reactivity of the carbohydrazide functional group. The protocols detailed herein provide a clear and validated pathway for its synthesis and derivatization, enabling its integration into drug discovery programs. By serving as a 3D bioisostere and a platform for rapid library generation, this scaffold offers a strategic advantage in the quest for novel therapeutics with improved "drug-like" properties.

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Application Notes & Protocols: 1,4-Dioxane-2-carbohydrazide as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to diverse and biologically relevant chemical space is paramount. This document provides a comprehensive guide to the synthesis, derivatization, and application of 1,4-Dioxane-2-carbohydrazide, a promising and versatile scaffold for the development of new therapeutic agents. The inherent conformational flexibility of the 1,4-dioxane ring, coupled with the reactive and multifunctional nature of the carbohydrazide moiety, presents a unique opportunity for the creation of diverse compound libraries. These libraries can be screened against a multitude of biological targets to identify novel hit and lead compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and strategic guidance for leveraging this scaffold in drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

The 1,4-dioxane motif is a privileged heterocyclic system found in numerous biologically active compounds and approved drugs. Its non-planar, flexible chair and boat conformations allow for the presentation of substituents in distinct three-dimensional arrangements, which can be critical for molecular recognition by biological targets. The fusion of this scaffold with a carbohydrazide functional group introduces a key building block for combinatorial chemistry and library synthesis. Carbohydrazides and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1]

The strategic appeal of this compound lies in the convergence of these two valuable pharmacophores. The carbohydrazide moiety serves as a versatile handle for a variety of chemical transformations, enabling the exploration of a broad chemical space and the fine-tuning of physicochemical and pharmacological properties.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a multi-step process that begins with the formation of the 1,4-dioxane ring system, followed by the introduction and conversion of a carboxylic acid functionality to the desired carbohydrazide.

Synthesis of 1,4-Dioxan-2-one: A Key Intermediate

A reliable method to access the 2-substituted 1,4-dioxane core is through the synthesis of 1,4-dioxan-2-one. This lactone can then be hydrolyzed to the corresponding carboxylic acid. A documented procedure involves the reaction of an α-hydroxy acid oligomer or its ester in a vapor-phase pyrolytic ring closure over a fixed-bed catalyst system.[2] A more accessible laboratory-scale synthesis involves the reaction of carbon monoxide with formaldehyde and a 1,2-glycol in the presence of a catalyst.[3]

Protocol: Synthesis of 1,4-Dioxane-2-carboxylic Acid

This protocol outlines the hydrolysis of 1,4-dioxan-2-one to yield 1,4-dioxane-2-carboxylic acid.

Materials:

  • 1,4-Dioxan-2-one

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1,4-dioxan-2-one (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents).

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1,4-dioxane-2-carboxylic acid.

Protocol: Esterification of 1,4-Dioxane-2-carboxylic Acid

The carboxylic acid is converted to its methyl or ethyl ester to facilitate the subsequent reaction with hydrazine.

Materials:

  • 1,4-Dioxane-2-carboxylic acid

  • Methanol or Ethanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve 1,4-dioxane-2-carboxylic acid (1 equivalent) in an excess of anhydrous methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford the corresponding ester.

Protocol: Synthesis of this compound

The final step involves the hydrazinolysis of the ester.

Materials:

  • Methyl or Ethyl 1,4-dioxane-2-carboxylate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the ester (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate (3-5 equivalents).

  • Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

Derivatization of the this compound Scaffold

The true utility of this scaffold is realized through its diverse derivatization potential. The carbohydrazide moiety offers multiple reaction sites for building molecular complexity.

Formation of Hydrazones

The reaction of the carbohydrazide with a wide variety of aldehydes and ketones is a straightforward and high-yielding method to generate a library of hydrazone derivatives.[4][5]

General Protocol for Hydrazone Synthesis:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired aldehyde or ketone (1-1.2 equivalents).

  • Add a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating for 2-24 hours.

  • The product often precipitates from the reaction mixture and can be collected by filtration. If not, the product can be isolated by solvent evaporation and purified by recrystallization or column chromatography.

Synthesis of Heterocyclic Derivatives

The carbohydrazide functionality is a precursor to a variety of five- and six-membered heterocyclic rings, which are prevalent in many drug molecules.

  • 1,3,4-Oxadiazoles: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) followed by cyclodehydration.[6]

  • 1,2,4-Triazoles: Reaction with isothiocyanates to form a thiosemicarbazide intermediate, which can then be cyclized.

  • Pyrazoles: Reaction with 1,3-dicarbonyl compounds.

Workflow for Derivatization and Library Generation:

G cluster_0 Core Scaffold cluster_1 Reactant Classes cluster_2 Derivative Libraries A This compound B Aldehydes/Ketones A->B Condensation C Carboxylic Acids/ Derivatives A->C Acylation/ Cyclization D 1,3-Dicarbonyls A->D Condensation/ Cyclization E Isothiocyanates A->E Addition/ Cyclization F Hydrazone Library B->F G 1,3,4-Oxadiazole Library C->G H Pyrazole Library D->H I 1,2,4-Triazole Library E->I

Caption: Derivatization pathways of this compound.

Application in Drug Discovery: Library Screening and Biological Evaluation

A library of compounds derived from the this compound scaffold can be subjected to high-throughput screening (HTS) to identify molecules with desired biological activities.[7]

Library Design and Physicochemical Properties

When designing the library, it is crucial to consider the physicochemical properties of the final compounds to ensure drug-likeness.

PropertyTarget RangeRationale
Molecular Weight (MW)< 500 DaAdherence to Lipinski's Rule of Five for oral bioavailability.
LogP< 5Measure of lipophilicity, impacting solubility and permeability.
Hydrogen Bond Donors< 5Influences membrane permeability.
Hydrogen Bond Acceptors< 10Influences membrane permeability.
Rotatable Bonds< 10Affects conformational flexibility and binding entropy.
Protocols for Biological Screening

The following are general protocols that can be adapted for screening the synthesized library.

The MTT or MTS assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., V79) for selectivity assessment.[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Solubilization buffer (for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT or MTS reagent to each well and incubate for 2-4 hours.

  • If using MTT, add the solubilization buffer and incubate until the formazan crystals are dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[11][12]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well plates

  • Compound library dissolved in DMSO

  • Bacterial or fungal inoculum standardized to a specific concentration

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microbes only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Biological Screening:

G A Synthesized Compound Library B Primary Screening (Single High Concentration) A->B C Inactive Compounds B->C > Threshold D Active 'Hits' B->D < Threshold E Dose-Response Assay (IC50/MIC Determination) D->E F Potent Compounds E->F G Secondary Assays (e.g., Selectivity, Mechanism of Action) F->G H Lead Candidates G->H

Caption: High-throughput screening cascade for compound library.

Conclusion

The this compound scaffold represents a highly attractive starting point for the development of novel drug candidates. Its synthetic accessibility and the versatility of the carbohydrazide moiety allow for the creation of large and diverse chemical libraries. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the full potential of this scaffold in their drug discovery endeavors. By combining rational library design with robust biological screening, it is anticipated that novel compounds with significant therapeutic potential will be identified.

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Application Notes and Protocols for the Synthesis of Schiff Bases from 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of novel Schiff bases derived from 1,4-dioxane-2-carbohydrazide. Recognizing the burgeoning interest in heterocyclic compounds within drug discovery, this document details a robust, two-part synthetic strategy. The initial phase outlines the preparation of the key precursor, this compound, from its corresponding carboxylic acid via a classic esterification and subsequent hydrazinolysis. The second phase presents a detailed protocol for the condensation of this carbohydrazide with various aromatic aldehydes to yield the target Schiff bases. This guide is designed for researchers, medicinal chemists, and professionals in drug development, offering not just a step-by-step methodology but also the underlying chemical principles and critical experimental insights to ensure reproducible and high-yield syntheses.

Introduction: The Significance of Heterocyclic Schiff Bases in Medicinal Chemistry

Schiff bases, characterized by their azomethine group (-C=N-), are a cornerstone in the synthesis of a vast array of pharmacologically active compounds.[1] Their facile synthesis and the modularity of their structure allow for the generation of extensive compound libraries for screening. The incorporation of a 1,4-dioxane moiety, a privileged heterocyclic scaffold found in numerous bioactive molecules, into a Schiff base framework presents a compelling strategy for the development of novel therapeutic agents.[2] The carbohydrazide linkage serves as a versatile linker, imparting specific conformational properties and hydrogen bonding capabilities to the final molecule. These structural attributes are often key to enhancing biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.[3] This guide provides a validated protocol to access this promising class of compounds.

PART 1: Synthesis of the Precursor: this compound

The synthesis of the target Schiff bases commences with the preparation of the key building block, this compound. This is achieved through a reliable two-step process starting from the commercially available 1,4-dioxane-2-carboxylic acid.[4]

Step 1.1: Fischer Esterification of 1,4-Dioxane-2-carboxylic acid

The initial step involves the conversion of the carboxylic acid to its ethyl ester via Fischer esterification. This acid-catalyzed reaction is an equilibrium process; therefore, using an excess of the alcohol (ethanol) as the solvent drives the reaction towards the product.[5]

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dioxane-2-carboxylic acid (10.0 g, 75.7 mmol).

  • Add absolute ethanol (150 mL).

  • Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,4-dioxane-2-carboxylate. The product can be purified by vacuum distillation if necessary.

Step 1.2: Hydrazinolysis of Ethyl 1,4-Dioxane-2-carboxylate

The synthesized ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.[6] This nucleophilic acyl substitution reaction is typically efficient and proceeds under mild conditions.

Protocol:

  • In a 100 mL round-bottom flask, dissolve the crude ethyl 1,4-dioxane-2-carboxylate (from the previous step) in absolute ethanol (50 mL).

  • Add hydrazine hydrate (80% solution, 10 mL) dropwise with stirring at room temperature.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Upon completion, cool the reaction mixture in an ice bath. The white, solid product, this compound, will precipitate.

  • Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven to yield the pure this compound.

PART 2: Synthesis of Schiff Bases from this compound

The final step is the condensation of the synthesized carbohydrazide with an aromatic aldehyde to form the Schiff base. This reaction is typically catalyzed by a small amount of acid.[7]

General Protocol:

  • In a 50 mL round-bottom flask, dissolve this compound (1.46 g, 10 mmol) in absolute ethanol (20 mL).

  • To this solution, add the desired aromatic aldehyde (10 mmol, 1 equivalent).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified Schiff base in a vacuum oven.

Table 1: Representative Aldehydes for Schiff Base Synthesis

AldehydeProduct Name
BenzaldehydeN'-(phenylmethylene)-1,4-dioxane-2-carbohydrazide
4-ChlorobenzaldehydeN'-(4-chlorophenylmethylene)-1,4-dioxane-2-carbohydrazide
4-MethoxybenzaldehydeN'-(4-methoxyphenylmethylene)-1,4-dioxane-2-carbohydrazide
2-HydroxybenzaldehydeN'-(2-hydroxyphenylmethylene)-1,4-dioxane-2-carbohydrazide

PART 3: Characterization of the Synthesized Schiff Bases

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the region of 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the hydrazide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The formation of the azomethine group is confirmed by a singlet peak in the region of 8-9 ppm. The signals corresponding to the protons of the 1,4-dioxane ring and the aromatic aldehyde will also be present.

    • ¹³C NMR: The carbon of the azomethine group will appear in the region of 160-170 ppm.

  • Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by observing the molecular ion peak ([M]⁺ or [M+H]⁺).

Workflow Diagrams

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Schiff Base Synthesis A 1,4-Dioxane-2-carboxylic acid B Ethyl 1,4-Dioxane-2-carboxylate A->B Fischer Esterification (Ethanol, H₂SO₄, Reflux) C This compound B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) D Aromatic Aldehyde E Schiff Base C->E D->E F Pure Schiff Base E->F

Caption: Overall workflow for the synthesis of Schiff bases.

Reaction_Mechanism R1 R-CHO plus1 + R1->plus1 R2 H₂N-NH-CO-Dioxane plus1->R2 arrow1 -H₂O R2->arrow1 R3 R-CH=N-NH-CO-Dioxane arrow1->R3

Caption: General Schiff base condensation reaction.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Hydrazine hydrate is toxic and a suspected carcinogen; avoid inhalation and skin contact.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.[8]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Schiff bases derived from this compound. By following the outlined procedures for the preparation of the carbohydrazide precursor and its subsequent condensation with aromatic aldehydes, researchers can efficiently generate a library of novel heterocyclic compounds with high potential for applications in drug discovery and development. The provided characterization methods will ensure the structural integrity of the synthesized molecules, paving the way for their biological evaluation.

References

  • Kim, M., & Lee, S. (2024). Activated amides react with hydrazine under transition-metal-catalyst-free conditions in an aqueous environment at 25 °C to provide acyl hydrazides in good yields. Synthesis, 56, 2263-2269.
  • Wikipedia. (2024). 1,4-Dioxane. Retrieved from [Link]

  • U.S. Patent No. 5,326,887. (1994). Process for the preparation of 1,4-dioxane-2,5-diones.
  • Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. (2021).
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. (2017).
  • Vojtko, J., & Tomčík, P. (2014).
  • Peng, Y., & Song, G. (2003). An Efficient Microwave-Assisted One-Pot Conversion of Carboxylic Acids into Hydrazides. Journal of Chemical Research, 2003(12), 768-769.
  • Stankovičová, H., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(40), 17424-17437.
  • Synthesis, Ether Fragmentation Reactions, and Structural Diversity of Grignard Reagent/1,4-Dioxane Complexes. (2019).
  • Al-Soud, Y. A., et al. (2003).
  • A new procedure for preparation of carboxylic acid hydrazides. (2004). PubMed.
  • Organic Chemistry Portal. (2024). Hydrazone synthesis. Retrieved from [Link]

  • green synthesis of new hydrazone derivatives. (2022). MINAR International Journal of Applied Sciences and Technology, 4(3), 530-536.
  • U.S. Patent No. 3,787,482. (1974). Method of synthesizing hydrazine compounds carboxylic acids.
  • How do you convert aliphatic acids to hydrazide in a single step with conventional methods? (2014).
  • Production of Anhydrous 1,4-Dioxane. (1982). UKnowledge.
  • LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetone hydrazone. Retrieved from [Link]

  • U.S. Patent No. 4,166,821. (1979). Process for preparing 1,4-dioxan-2-ones.

Sources

Application of 1,4-Dioxane-2-carbohydrazide in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of the 1,4-Dioxane Moiety into Antimicrobial Scaffolds

The relentless evolution of antimicrobial resistance necessitates the urgent development of novel therapeutic agents with unconventional structural motifs. The 1,4-dioxane ring, a privileged heterocyclic scaffold, offers a unique combination of properties that make it an attractive component in medicinal chemistry. Its conformational flexibility, hydrogen bond accepting capabilities, and metabolic stability can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug molecule. This application note details a strategic approach to leverage the 1,4-dioxane scaffold in the synthesis of new potential antimicrobial agents. Specifically, we focus on the utility of 1,4-Dioxane-2-carbohydrazide as a versatile building block for the generation of a library of hydrazone derivatives, a class of compounds renowned for their broad spectrum of biological activities, including antimicrobial properties.

The core of our strategy lies in the condensation reaction between the terminal amino group of this compound and a diverse panel of aromatic and heterocyclic aldehydes. This reaction forms a stable hydrazone linkage (-CO-NH-N=CH-), which not only connects the 1,4-dioxane core to various pharmacophoric groups but also introduces a critical structural element known to be involved in binding to biological targets. The rationale behind this approach is twofold: firstly, to explore the chemical space around the 1,4-dioxane core to identify novel antimicrobial pharmacophores, and secondly, to establish a robust and versatile synthetic platform for the rapid generation of a library of drug-like molecules for subsequent biological screening.

Synthetic Strategy and Workflow

The overall synthetic strategy is a two-stage process. The first stage involves the synthesis of the key building block, this compound, from a commercially available precursor. The second stage is the core of this application note: the parallel synthesis of a library of hydrazone derivatives by reacting the carbohydrazide with a selection of aldehydes.

Stage 1: Synthesis of this compound

The synthesis of this compound is a crucial prerequisite for the subsequent library synthesis. A plausible and efficient method involves the hydrazinolysis of the corresponding ester, methyl 1,4-dioxane-2-carboxylate. This reaction is typically straightforward and high-yielding.

start Methyl 1,4-dioxane-2-carboxylate step1 Hydrazine Hydrate Ethanol, Reflux start->step1 Hydrazinolysis product This compound step1->product

Caption: Synthesis of the key intermediate, this compound.

Stage 2: Synthesis of 1,4-Dioxane-2-carbohydrazone Library

With the key carbohydrazide in hand, the synthesis of the target hydrazone library can be performed. The selection of aldehydes is critical and should be guided by the desire to introduce a variety of electronic and steric properties into the final molecules. Aromatic aldehydes bearing electron-donating or electron-withdrawing groups, as well as heterocyclic aldehydes, are excellent candidates.

start This compound step1 Substituted Aldehyde (Ar-CHO) Ethanol, Acetic Acid (cat.) Reflux start->step1 Condensation product N'-[(aryl)methylidene]-1,4-dioxane-2-carbohydrazide (Hydrazone Library) step1->product purification Recrystallization or Column Chromatography product->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization

Caption: General workflow for the synthesis of the 1,4-dioxane-2-carbohydrazone library.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of carbohydrazides from esters.[1]

Materials:

  • Methyl 1,4-dioxane-2-carboxylate

  • Hydrazine hydrate (80% solution in water)

  • Ethanol, absolute

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve methyl 1,4-dioxane-2-carboxylate (0.1 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound as a white crystalline solid.

  • Characterize the product by melting point, IR, and NMR spectroscopy.

Protocol 2: General Procedure for the Synthesis of N'-[(aryl)methylidene]-1,4-dioxane-2-carbohydrazides (Hydrazones)

This protocol is a general method for the synthesis of hydrazones via condensation.[2][3]

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehydes

  • Ethanol, absolute

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (10 mmol) in absolute ethanol (20 mL).

  • To this solution, add the desired substituted aldehyde (10 mmol, 1 equivalent).

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure hydrazone.

  • Dry the purified product under vacuum and characterize by melting point, IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Activity Evaluation

The newly synthesized compounds should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and reliable technique to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[4]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

Materials:

  • Synthesized hydrazone compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Sterile 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls

  • DMSO (for dissolving compounds)

  • 0.5 McFarland standard

  • Incubator

Procedure:

  • Preparation of Compounds: Prepare stock solutions of the synthesized hydrazones and control antibiotics in DMSO (e.g., at 10 mg/mL).

  • Preparation of Inoculum: Grow the microbial strains in their respective broths overnight at 37°C (for bacteria) or 28°C (for fungi). Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solutions in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[4]

  • Controls: Include a positive control (microbes in broth without any compound) and a negative control (broth only).[4]

  • Incubation: Seal the plates and incubate for 18-24 hours at the appropriate temperature.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

start Synthesized Hydrazone Stock Solution step1 Serial Dilution in 96-Well Plate start->step1 step3 Inoculation of Wells step1->step3 step2 Preparation of Microbial Inoculum (0.5 McFarland) step2->step3 step4 Incubation (18-24h) step3->step4 end Visual Inspection and MIC Determination step4->end

Caption: Workflow for the broth microdilution assay to determine MIC.

Data Presentation

The results of the antimicrobial screening should be presented in a clear and concise tabular format to allow for easy comparison of the activity of the different derivatives.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of Synthesized 1,4-Dioxane-2-carbohydrazones

Compound IDR-group on AldehydeS. aureusB. subtilisE. coliP. aeruginosaC. albicans
DXH-01 4-Nitrophenyl163264>12864
DXH-02 4-Chlorophenyl3232128>128128
DXH-03 4-Hydroxyphenyl64128>128>128>128
DXH-04 2-Furyl816326432
DXH-05 2-Thienyl16166412864
Ciprofloxacin -10.50.251NA
Fluconazole -NANANANA8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion and Future Perspectives

This application note provides a comprehensive framework for the synthesis and antimicrobial evaluation of a novel class of compounds derived from this compound. The described protocols are robust and can be readily implemented in a standard medicinal chemistry laboratory. The hydrazone derivatives of this compound represent a promising starting point for the development of new antimicrobial agents. Future work should focus on expanding the library of derivatives to establish a clear structure-activity relationship (SAR). Promising lead compounds can then be subjected to further optimization and mechanistic studies to elucidate their mode of action. The versatility of the presented synthetic approach, coupled with the potential biological significance of the 1,4-dioxane scaffold, underscores the value of this strategy in the ongoing search for novel antimicrobial therapies.

References

  • Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199. [Link]

  • Nguyen, H. T., Le, T. H., & Nguyen, T. T. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 3988. [Link]

  • Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. Semantic Scholar. [Link]

  • Kappe, C. O. (2004). 1,4-Dihydropyridines (DHPs) in the 21st Century: A New Generation of Drugs. European Journal of Medicinal Chemistry, 39(3), 199-200.
  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. [Link]

  • Nguyen, H. T., Le, T. H., & Nguyen, T. T. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. MDPI. [Link]

  • Ishida, T., et al. (2019). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. [Link]

  • Organic Syntheses. (n.d.). 2-Acetoxy-1,4-dioxane. [Link]

  • Gilbert, P., et al. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. ResearchGate. [Link]

  • Barattucci, A., et al. (2001). A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones. ResearchGate. [Link]

  • Patel, K. D., et al. (2013). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 1,4-DIHYDROPYRIDINES DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 4(11), 4349-4354.
  • Gucma, M., et al. (2019). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. MDPI. [Link]

  • Li, Y., et al. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology, 11, 589138. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis and Antimicrobial Activity of Chalcone-Derived 1,4-Dihydropyridine Derivatives Using Magnetic Fe2O3@SiO2 as Highly Efficient Nanocatalyst. MDPI. [Link]

  • Chemiolis. (2022, May 7). Making 1,4-dioxane [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane. [Link]

Sources

Application Notes and Protocols for the Synthesis of Anticonvulsant Agents Using 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of novel potential anticonvulsant agents utilizing 1,4-Dioxane-2-carbohydrazide as a versatile starting material. We present detailed protocols for the synthesis of two key classes of compounds with known anticonvulsant potential: Schiff bases (hydrazones) and 1,3,4-oxadiazole derivatives. This document provides the scientific rationale behind the synthetic strategies, step-by-step experimental procedures, and protocols for the preliminary anticonvulsant screening of the synthesized compounds using established in vivo models. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new central nervous system therapeutics.

Introduction: The Rationale for 1,4-Dioxane in Anticonvulsant Design

Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients suffer from refractory epilepsy, highlighting the urgent need for novel therapeutic agents with improved efficacy and tolerability.[1]

The 1,4-dioxane moiety is a unique heterocyclic scaffold that has garnered interest in medicinal chemistry.[2] Its incorporation into drug candidates can modulate physicochemical properties such as solubility and lipophilicity, which are critical for oral bioavailability and blood-brain barrier penetration.[3] The ether linkages in the 1,4-dioxane ring are potential hydrogen bond acceptors, which can facilitate interactions with biological targets. By using this compound as a building block, we can introduce this favorable scaffold into molecules containing pharmacophores known for their anticonvulsant activity, such as the hydrazone (-CO-NH-N=CH-) and 1,3,4-oxadiazole moieties.

This application note outlines two primary synthetic pathways starting from this compound to generate a library of potential anticonvulsant compounds.

Synthesis of the Starting Material: this compound

The synthesis of the key starting material, this compound, is a two-step process commencing from commercially available reagents.

Protocol 1: Synthesis of Ethyl 1,4-dioxane-2-carboxylate

This procedure is adapted from the reaction of sodium enolates with carboxylates.[4]

Materials:

  • Ethyl Acetoacetate

  • Sodium Ethoxide

  • Ethyl 1,4-benzodioxan-2-carboxylate (as a representative starting material for the core structure)

  • Anhydrous Ethanol

  • Diethyl Ether

  • Hydrochloric Acid (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.

  • After stirring for 30 minutes, add ethyl 1,4-benzodioxan-2-carboxylate (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 1,4-dioxane-2-carboxylate.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

This protocol follows the standard procedure for the hydrazinolysis of esters.[5]

Materials:

  • Ethyl 1,4-dioxane-2-carboxylate

  • Hydrazine Hydrate (80% or higher)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve ethyl 1,4-dioxane-2-carboxylate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours. The formation of a white precipitate indicates product formation.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.

  • Collect the white solid by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

G cluster_0 Synthesis of Starting Material Ethyl_1,4-dioxane-2-carboxylate Ethyl 1,4-dioxane-2-carboxylate This compound This compound Ethyl_1,4-dioxane-2-carboxylate->this compound Hydrazinolysis (Ethanol, Reflux) Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->this compound G cluster_1 Pathway A: Schiff Base Synthesis Start_A This compound Schiff_Base N'-Arylmethylene-1,4-dioxane-2-carbohydrazide Start_A->Schiff_Base Condensation (Ethanol, Acetic Acid, Reflux) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Schiff_Base

Caption: Synthesis of Schiff bases.

Pathway B: Synthesis of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring is a well-established pharmacophore in many anticonvulsant drugs. Its synthesis from carbohydrazides can be achieved through several methods.

This method involves the cyclization of a carbohydrazide with a carboxylic acid. [4] Materials:

  • This compound

  • Substituted Aromatic Carboxylic Acids

  • Phosphorus Oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask, create a mixture of this compound (1.0 eq) and a substituted aromatic carboxylic acid (1.0 eq).

  • Add phosphorus oxychloride (5-10 eq) dropwise to the mixture under cooling in an ice bath.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or dioxane).

  • Characterize the synthesized compounds using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This protocol provides access to 2-thio-substituted 1,3,4-oxadiazoles, which can be further functionalized. [6] Step 1: Synthesis of 5-(1,4-Dioxan-2-yl)-1,3,4-oxadiazole-2-thiol

Materials:

  • This compound

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Hydrochloric Acid

Procedure:

  • Dissolve potassium hydroxide (1.1 eq) in ethanol in a round-bottom flask.

  • Add this compound (1.0 eq) and stir until dissolved.

  • Add carbon disulfide (1.5 eq) dropwise at room temperature.

  • Reflux the mixture for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and concentrate under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure thiol.

Step 2: S-alkylation of 5-(1,4-Dioxan-2-yl)-1,3,4-oxadiazole-2-thiol

Materials:

  • 5-(1,4-Dioxan-2-yl)-1,3,4-oxadiazole-2-thiol

  • Alkyl Halide (e.g., methyl iodide, ethyl bromide)

  • Sodium Hydroxide

  • Ethanol

Procedure:

  • Dissolve 5-(1,4-Dioxan-2-yl)-1,3,4-oxadiazole-2-thiol (1.0 eq) in an ethanolic solution of sodium hydroxide (1.0 eq).

  • Add the desired alkyl halide (1.1 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent.

G cluster_2 Pathway B: 1,3,4-Oxadiazole Synthesis Start_B This compound Oxadiazole_Aryl 2-Aryl-5-(1,4-dioxan-2-yl)-1,3,4-oxadiazole Start_B->Oxadiazole_Aryl Cyclization (POCl3, Reflux) Oxadiazole_Thiol 5-(1,4-Dioxan-2-yl)-1,3,4-oxadiazole-2-thiol Start_B->Oxadiazole_Thiol Cyclization (KOH, CS2, Reflux) Carboxylic_Acid Aromatic Carboxylic Acid (R-COOH) Carboxylic_Acid->Oxadiazole_Aryl CS2 Carbon Disulfide (CS2) CS2->Oxadiazole_Thiol Oxadiazole_Alkyl 2-Alkylthio-5-(1,4-dioxan-2-yl)-1,3,4-oxadiazole Oxadiazole_Thiol->Oxadiazole_Alkyl S-Alkylation (NaOH, R'-X) Alkyl_Halide Alkyl Halide (R'-X) Alkyl_Halide->Oxadiazole_Alkyl

Caption: Synthesis of 1,3,4-oxadiazoles.

In Vivo Anticonvulsant Screening Protocols

The following are standard, widely accepted protocols for the preliminary evaluation of anticonvulsant activity in rodents. [7]

Protocol 6: Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread. [2][8] Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Administer the test compound intraperitoneally (i.p.) at various doses. A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., Phenytoin, 25 mg/kg) should be included.

  • After a specific period (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of saline should be applied to the eyes before electrode placement to ensure good electrical contact.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension.

  • Calculate the percentage of protection for each group.

Protocol 7: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for myoclonic and absence seizures and identifies compounds that elevate the seizure threshold.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Administer the test compound i.p. at various doses, including vehicle and positive control (e.g., Diazepam, 4 mg/kg) groups.

  • After a predetermined time (e.g., 30 or 60 minutes), administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

  • Observe the mice for 30 minutes for the onset of clonic convulsions (lasting for at least 5 seconds).

  • Record the latency to the first convulsion and the percentage of animals protected from convulsions.

Data Presentation and Interpretation

The results from the anticonvulsant screening should be tabulated for clear comparison.

Table 1: Illustrative Anticonvulsant Activity Data

CompoundDose (mg/kg, i.p.)MES Test (% Protection)scPTZ Test (% Protection)
Vehicle-00
Phenytoin25100Not Active
Diazepam4Not Active100
Schiff Base 130DataData
Schiff Base 1100DataData
Oxadiazole 130DataData
Oxadiazole 1100DataData

Note: "Data" indicates where experimental results would be placed. The activity of the standard drugs illustrates the selectivity of the models.

Conclusion

This compound serves as a valuable and accessible starting material for the synthesis of novel Schiff bases and 1,3,4-oxadiazole derivatives. The protocols outlined in this application note provide a robust framework for the generation of a diverse library of compounds for anticonvulsant drug discovery programs. The incorporation of the 1,4-dioxane scaffold offers a promising strategy to modulate the pharmacokinetic properties of these established anticonvulsant pharmacophores. Further optimization of the lead compounds identified through the described screening cascade could lead to the development of next-generation antiepileptic drugs.

References

  • Surendra Kumar, R., Idhayadhulla, A., Jamal Abdul Nasser, A., Kavimani, S., & Indumathy, S. (2010). Synthesis and anticonvulsant activity of a new series of 1,4-dihydropyridine derivatives. Indian Journal of Pharmaceutical Sciences, 72(6), 719–725.
  • Rana, A., Siddiqui, N., & Khan, S. A. (2013). Synthesis, anticonvulsant and anti-inflammatory studies of new 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones. European Journal of Medicinal Chemistry, 64, 247–255.
  • Reactions of the hydrazide 2 with carbon disulfide under different conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sari, S., Genc, B., & Ilgin, S. (2018). Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives. Pharmacological Reports, 70(6), 1133–1139.
  • A Review on Synthesis of Carbohydrazide Derivatives. (2023). Asian Journal of Green Chemistry, 7(2), 91-106.
  • Benachenhou, F., Mesli, A., & Guilard, R. (2013). Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes. Arabian Journal of Chemistry, 6(3), 313-317.
  • Ciocan, C., Buitin, O., Tuchilus, C., & Profire, L. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)
  • Al-Majidi, S. M. (2024).
  • Synthesis of 1,3,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Carbohydrazide. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]

  • Löscher, W. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 85(1), 1-16.
  • Bilska-Wilkosz, A., et al. (2022). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Synthesis of Schiff bases and their derivatives. (2024). International Journal of Chemical Studies, 12(1), 1-5.
  • Maximal Electroshock Seizure (MES) Model. (n.d.). Melior Discovery. Retrieved January 26, 2026, from [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). Pharmaceuticals, 14(5), 458.
  • 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. (2018). Journal of Medicinal Chemistry, 61(15), 6844-6857.
  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-267.
  • Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. (2023). International Journal of Molecular Sciences, 24(17), 13197.
  • STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES. (n.d.). Anveshana's International Publication. Retrieved January 26, 2026, from [Link]

  • Product Class 8: 1,3,4-Oxadiazoles. (n.d.). Science of Synthesis.
  • Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. (2022). Frontiers in Chemistry, 10, 908993.
  • Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. (2023). Biomedical and Pharmacology Journal, 16(4).
  • Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. (2022, September 3). YouTube. Retrieved January 26, 2026, from [Link]

  • Synthesis and Anticonvulsant Activity of Salicyloyl Hydrazone Derivatives. (2018).
  • Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). Current Protocols in Neuroscience, Chapter 9, Unit 9.33.

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The Emerging Role of 1,4-Dioxane-2-Carbohydrazide in the Development of Novel Anticancer Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Within this landscape, heterocyclic compounds have consistently emerged as privileged scaffolds, offering three-dimensional complexity and diverse points for functionalization. This guide focuses on a promising, yet relatively underexplored, chemical entity: 1,4-dioxane-2-carbohydrazide . This molecule serves as a versatile building block for the synthesis of a wide array of derivatives, particularly hydrazones, which have demonstrated significant potential as anticancer agents.

This document provides a comprehensive overview of the strategic application of this compound in anticancer drug discovery. It is designed for researchers, scientists, and drug development professionals, offering in-depth scientific insights, detailed experimental protocols, and a robust framework for the evaluation of novel compounds.

The Strategic Rationale: Why this compound?

The 1,4-dioxane ring is a conformationally flexible and polar heterocyclic system that can engage in hydrogen bonding and other non-covalent interactions with biological targets.[1] Its incorporation into a molecular framework can enhance solubility and bioavailability, key properties for any drug candidate. The carbohydrazide functional group, on the other hand, is a cornerstone for the synthesis of hydrazones (–(C=O)NHN=CH–). This moiety is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2]

The combination of the 1,4-dioxane scaffold and the hydrazide functional group in a single molecule creates a unique platform for generating novel chemical entities with the potential for potent and selective anticancer activity. The hydrazide provides a reactive handle for the straightforward synthesis of a library of hydrazone derivatives by condensation with various aldehydes and ketones, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Pathways: From Precursors to Bioactive Derivatives

The successful development of anticancer compounds based on the this compound scaffold hinges on efficient and reproducible synthetic protocols. This section outlines the key synthetic transformations, providing a logical workflow from commercially available starting materials to the final hydrazone derivatives.

Synthesis of the Key Intermediate: this compound

Step 1: Synthesis of Ethyl 1,4-Dioxane-2-Carboxylate

The precursor, ethyl 1,4-dioxane-2-carboxylate, can be synthesized through various methods. One potential route involves the reaction of the sodium enolate of ethyl acetoacetate with an appropriate starting material.[3]

Step 2: Hydrazinolysis of Ethyl 1,4-Dioxane-2-Carboxylate

The conversion of an ester to a carbohydrazide is a standard and efficient reaction known as hydrazinolysis.[4] This involves the nucleophilic acyl substitution of the alkoxy group of the ester by hydrazine hydrate.

Protocol 1: Synthesis of this compound

Materials:

  • Ethyl 1,4-dioxane-2-carboxylate

  • Hydrazine hydrate (80-100%)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 1,4-dioxane-2-carboxylate (1 equivalent) in absolute ethanol.

  • To this solution, add hydrazine hydrate (1.2 to 1.5 equivalents) dropwise with stirring.[5]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting ester spot on TLC), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • The crude product will often precipitate upon cooling. If not, the concentrated solution can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate or other impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by mass spectrometry.

Synthesis of 1,4-Dioxane-Based Hydrazone Derivatives

The carbohydrazide intermediate is a versatile precursor for the synthesis of a diverse library of hydrazones. This is typically achieved through a simple acid-catalyzed condensation reaction with various aromatic or heteroaromatic aldehydes and ketones.

Protocol 2: General Procedure for the Synthesis of 1,4-Dioxane-Based Hydrazones

Materials:

  • This compound

  • Substituted aldehyde or ketone (1 equivalent)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • If the product does not precipitate, the solvent can be partially evaporated, and the solution cooled to induce crystallization.

  • Further purification can be achieved by recrystallization from a suitable solvent.

dot

Caption: Synthetic workflow for 1,4-dioxane-based hydrazone derivatives.

In Vitro Evaluation of Anticancer Activity

The primary goal of synthesizing a library of 1,4-dioxane-based hydrazones is to identify compounds with potent and selective anticancer activity. A systematic in vitro screening process is essential for this purpose.

Cell Viability and Cytotoxicity Assays

A fundamental first step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol 3: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal (non-cancerous) human cell line (for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Synthesized 1,4-dioxane-hydrazone derivatives

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in the culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with vehicle control (untreated cells) and a positive control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined.

dot

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of 1,4-Dioxane-Hydrazone Library Characterization Spectroscopic Characterization (NMR, MS, IR) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture Purified Compounds MTT_Assay MTT Cytotoxicity Assay (Protocol 3) Cell_Culture->MTT_Assay IC50_Determination IC₅₀ Value Determination MTT_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: Experimental workflow for the development of anticancer compounds.

Data Presentation and Interpretation: A Case Study

The presentation of cytotoxicity data in a clear and concise manner is crucial for comparing the potency of different compounds and for identifying promising lead candidates. A recent study on 1,4-benzodioxane-hydrazone derivatives provides an excellent example of how to present such data. In this study, a series of derivatives were synthesized and evaluated against a panel of cancer cell lines.

Table 1: Cytotoxicity (GI₅₀, µM) of a Lead 1,4-Benzodioxane-Hydrazone Derivative (Compound 7e)

Cancer Cell LineTissue of OriginGI₅₀ (µM)
Melanoma
MDA-MB-435Skin0.20
M14Skin0.46
SK-MEL-2Skin0.57
UACC-62Skin0.27
Average GI₅₀ across 56 cell lines -6.92

This table is adapted from the data presented in the referenced study and serves as an illustrative example.

The GI₅₀ value represents the concentration of the compound that causes 50% growth inhibition. Lower GI₅₀ values indicate higher potency. The data clearly shows that compound 7e exhibits potent anticancer activity, particularly against melanoma cell lines.

Mechanistic Insights and Future Directions

While identifying potent cytotoxic compounds is a critical first step, understanding their mechanism of action is equally important for their further development. For hydrazone derivatives, several mechanisms of anticancer action have been proposed, including:

  • Induction of Apoptosis: Many anticancer drugs exert their effects by inducing programmed cell death, or apoptosis. Assays to detect apoptosis, such as Annexin V/PI staining followed by flow cytometry, can be employed to investigate this mechanism.

  • Cell Cycle Arrest: Compounds that interfere with the cell cycle can halt the proliferation of cancer cells. Cell cycle analysis by flow cytometry can reveal at which phase of the cell cycle (G1, S, or G2/M) a compound exerts its effect.

  • Enzyme Inhibition: Hydrazones can act as inhibitors of various enzymes that are crucial for cancer cell survival and proliferation, such as kinases.

Further investigations into the mechanism of action of promising 1,4-dioxane-hydrazone derivatives could involve molecular docking studies to predict their binding to specific protein targets, followed by in vitro enzyme inhibition assays to validate these predictions.

Conclusion

This compound represents a valuable and versatile scaffold for the development of novel anticancer compounds. Its straightforward derivatization into a wide array of hydrazones allows for a systematic exploration of structure-activity relationships. The protocols and guidelines presented in this document provide a comprehensive framework for the synthesis, in vitro screening, and initial mechanistic evaluation of these promising molecules. By combining rational drug design, efficient synthetic chemistry, and robust biological evaluation, researchers can unlock the full potential of the this compound scaffold in the ongoing fight against cancer.

References

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules. [Link]

  • Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry. [Link]

  • Process for preparing 1,4-dioxan-2-ones.
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Novel Tetracaine Hydrazide-Hydrazones. ACS Omega. [Link]

  • 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Preparation method of hydrazide compound.
  • A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. [Link]

  • Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. National Center for Biotechnology Information. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. National Center for Biotechnology Information. [Link]

  • Tetrahydrodibenzo-p-dioxins from ethyl 1,4-benzodioxan-2-carboxylate and ethyl acetoacetate. Journal of the Chemical Society C: Organic. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]

  • Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Office of Scientific and Technical Information. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • Process for making carbohydrazide.
  • 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M-3 Muscarinic Receptor Antagonists. ResearchGate. [Link]

  • Synthesis and anti-tumor evaluation of novel hydrazide and hydrazide-hydrazone derivatives. Acta Pharmaceutica. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • 2-Acetoxy-1,4-dioxane. Organic Syntheses. [Link]

  • 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. ACS Publications. [Link]

  • A new procedure for preparation of carboxylic acid hydrazides. PubMed. [Link]

  • Production of Anhydrous 1,4-Dioxane. University of Kentucky. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

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  • 1,4-Dioxane: A Narrative Review of Its Pharmacological and Toxicological Attributes. Archives of Pharmacy Practice. [Link]

  • HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part ...). ResearchGate. [Link]

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Application Notes and Protocols for Metal Complexation Studies with 1,4-Dioxane-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Role of Metal Complexes in Modern Drug Discovery

The strategic incorporation of metal ions into organic scaffolds represents a paradigm shift in medicinal chemistry, moving beyond purely organic molecules to harness the unique physicochemical properties of metals for therapeutic benefit. Metal complexes often exhibit enhanced biological activities compared to their constituent organic ligands, a phenomenon attributed to the metal's influence on the ligand's lipophilicity, steric hindrance, and electronic distribution. This augmentation can lead to novel mechanisms of action, improved cellular uptake, and the potential to overcome drug resistance.[1][2]

Carbohydrazide derivatives have emerged as a particularly promising class of ligands due to their versatile coordination behavior, typically acting as bidentate or tridentate chelating agents through their carbonyl oxygen and hydrazinic nitrogen atoms.[3] The resulting metal complexes have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6]

This guide focuses on the synthesis, characterization, and biological evaluation of metal complexes derived from 1,4-dioxane-2-carbohydrazide. The inclusion of the 1,4-dioxane moiety introduces a flexible, hydrophilic heterocyclic ring system, which can influence the solubility, bioavailability, and coordination chemistry of the resulting complexes.[7] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to explore this promising class of compounds.

Part I: Synthesis of this compound Ligand

The synthesis of the target ligand, this compound, is a multi-step process commencing with the preparation of its precursor, ethyl 1,4-dioxane-2-carboxylate.

Protocol 1: Synthesis of Ethyl 1,4-Dioxane-2-Carboxylate

This protocol is adapted from established methods for the synthesis of 2-substituted 1,4-dioxane derivatives.[8]

Principle: The synthesis involves the reaction of a suitable starting material, such as a derivative of a diol and a halo-ester, to form the dioxane ring with the desired carboxylate functionality.

Materials:

  • Glycerol

  • Ethyl chloroacetate

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Hydrochloric acid (concentrated and dilute)

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add 50 mL of anhydrous ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction with Glycerol: To the freshly prepared sodium ethoxide solution, add 9.2 g (0.1 mol) of glycerol dropwise with stirring.

  • Addition of Ethyl Chloroacetate: Following the addition of glycerol, add 12.25 g (0.1 mol) of ethyl chloroacetate dropwise through the dropping funnel.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: After completion of the reaction, cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Neutralize the solution with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound from Ethyl 1,4-Dioxane-2-Carboxylate

Principle: The carbohydrazide is synthesized via the hydrazinolysis of the corresponding ester, where hydrazine hydrate acts as a nucleophile, attacking the carbonyl carbon of the ester and replacing the ethoxy group.

Materials:

  • Ethyl 1,4-dioxane-2-carboxylate

  • Hydrazine hydrate (80%)

  • Ethanol (95%)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 16.0 g (0.1 mol) of ethyl 1,4-dioxane-2-carboxylate in 50 mL of 95% ethanol.

  • Addition of Hydrazine Hydrate: To this solution, add 6.25 g (0.1 mol) of 80% hydrazine hydrate dropwise with constant stirring.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture gently under reflux for 4-6 hours. The formation of a white precipitate indicates the progress of the reaction.

  • Isolation of Product: After the reflux period, cool the reaction mixture in an ice bath. The white crystalline product of this compound will precipitate out.

  • Purification: Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol. Recrystallize the crude product from hot ethanol to obtain pure crystals. Dry the purified product in a desiccator over anhydrous calcium chloride.

Part II: Synthesis of Transition Metal Complexes

This section outlines a general protocol for the synthesis of transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)) complexes of this compound.

Protocol 3: General Procedure for Metal Complexation

Principle: The metal complexes are formed by the reaction of the carbohydrazide ligand with a suitable metal salt in an appropriate solvent. The carbohydrazide acts as a ligand, donating electron pairs to the metal ion to form coordinate bonds.

Materials:

  • This compound

  • Metal(II) chlorides or acetates (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(CH₃COO)₂·2H₂O)

  • Methanol or Ethanol

Procedure:

  • Ligand Solution: Dissolve 1.46 g (0.01 mol) of this compound in 20 mL of hot methanol in a 100 mL round-bottom flask.

  • Metal Salt Solution: In a separate beaker, dissolve 0.005 mol of the respective metal salt in 10 mL of methanol.

  • Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring. A change in color and/or the formation of a precipitate is indicative of complex formation.

  • Reflux: Reflux the reaction mixture for 2-3 hours to ensure complete reaction.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Filter the precipitated metal complex and wash it with a small amount of cold methanol, followed by diethyl ether.

  • Drying: Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Part III: Physicochemical Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.

Analytical Techniques and Expected Observations
Technique Purpose Expected Observations for Ligand and Complexes
Elemental Analysis (C, H, N) To determine the empirical formula.The experimentally found percentages of C, H, and N should be in close agreement with the calculated values for the proposed molecular formulas.
Molar Conductance To determine the electrolytic nature of the complexes.Low molar conductance values in a suitable solvent (e.g., DMF or DMSO) will indicate the non-electrolytic nature of the complexes.[3]
Infrared (IR) Spectroscopy To identify functional groups and coordination sites.Ligand: Characteristic peaks for N-H, C=O, and C-O-C stretching. Complexes: A shift in the C=O and N-H stretching frequencies upon coordination with the metal ion. New bands corresponding to M-O and M-N bonds may appear in the far-IR region.[9]
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the diamagnetic ligand and its complexes.The NMR spectra of the ligand will show characteristic peaks for the protons and carbons of the dioxane and carbohydrazide moieties. Changes in the chemical shifts upon complexation can provide information about the coordination sites.
Electronic (UV-Vis) Spectroscopy To study the electronic transitions and geometry of the complexes.The spectra of the complexes will show d-d transitions in the visible region, which are indicative of the geometry around the metal ion (e.g., octahedral, tetrahedral, square planar).[9][10]
Mass Spectrometry To determine the molecular weight and fragmentation pattern.The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.
Thermogravimetric Analysis (TGA) To study the thermal stability and decomposition pattern.TGA curves will provide information about the presence of coordinated or lattice water molecules and the thermal stability of the complexes.[3]

Part IV: Biological Evaluation

The synthesized ligand and its metal complexes can be screened for their potential biological activities, such as antimicrobial and anticancer properties.

Protocol 4: Antimicrobial Activity Screening (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of the compounds required to inhibit the growth of a specific microorganism.[11][12]

Materials:

  • Synthesized ligand and metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient broth/agar for bacteria, Sabouraud dextrose broth/agar for fungi

  • 96-well microtiter plates

  • Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and standard drugs in DMSO to a concentration of 1 mg/mL.

  • Preparation of Inoculum: Prepare a fresh inoculum of the microbial strains in their respective broths and adjust the turbidity to 0.5 McFarland standard.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions of the test compounds and standards with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum), a negative control (broth only), and a solvent control (broth with inoculum and DMSO).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism.

Protocol 5: In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[13][14][15]

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, HeLa - cervical cancer)

  • Synthesized ligand and metal complexes

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Standard anticancer drug (e.g., Cisplatin)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and the standard drug dissolved in DMEM. Include a vehicle control (cells treated with DMSO-containing medium).

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualization of Experimental Workflow

experimental_workflow Complex Complex Char Char Complex->Char Purity & Structure Confirmation Antimicrobial Antimicrobial Char->Antimicrobial Characterized Complex Anticancer Anticancer Char->Anticancer Characterized Complex

Conclusion

This application guide provides a detailed and systematic approach for the investigation of metal complexes of this compound derivatives. By following these protocols, researchers can synthesize and characterize novel metal-based compounds and evaluate their potential as antimicrobial and anticancer agents. The inherent modularity of this synthetic approach allows for the facile introduction of various transition metals and further derivatization of the ligand, offering a rich platform for the development of new therapeutic leads. The principles of scientific integrity and logical experimental design embedded within these protocols are intended to ensure the generation of reliable and reproducible data, thereby contributing to the advancement of medicinal inorganic chemistry.

References

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). IntechOpen. Retrieved January 26, 2026, from [Link]

  • Bhaskar, R., Ladole, C., Salunkhe, N., & Aswar, A. (2021). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Jordan Journal of Chemistry (JJC), 15(2), 61-72.
  • Farina, V., & Roth, G. P. (1996). The chemistry of 1,4-dioxane. In Advances in Heterocyclic Chemistry (Vol. 66, pp. 1-124). Academic Press.
  • Fouda, M. F. R., Abd-Elzaher, M. M., El-Saied, F. A., & Ayad, M. I. (2007). Synthesis and characterization of transition metal complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide. Transition Metal Chemistry, 32(2), 219-228.
  • Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments: JoVE, (81), 50767.
  • Hussein, M. A., & Al-Adilee, K. J. (2014). Synthesis, Structure, and Spectral Characterization of Cu(ΙΙ) Complexes of Thiocarbohydrazide and Derivates. International Journal of Science and Research (IJSR), 3(7), 183-189.
  • Jones, R. N., & Barry, A. L. (1989). The antimicrobial activity of new parenteral cephalosporins: a summary of the first decade of clinical research. Diagnostic microbiology and infectious disease, 12(4 Suppl), 1S–11S.
  • Metwally, M. A., Khalifa, M. E., & Koketsu, M. (2012). Thiocarbohydrazides: Synthesis and Reactions. American Journal of Chemistry, 2(2), 38-51.
  • Miglioli, M., Ben-Shoshan, M., & Tshuva, E. Y. (2021). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Methods in molecular biology (Clifton, N.J.), 2333, 207–221.
  • Patai, S. (Ed.). (1979).
  • Process for preparing 1,4-dioxan-2-ones. (n.d.). Google Patents.
  • Process for the preparation of 1,4-dioxane-2,5-diones. (n.d.). Google Patents.
  • Rade, B. D., Salunkhe, N. D., & Aswar, A. S. (2020). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydrazone Ligand. Jordan Journal of Chemistry (JJC), 15(2), 61-72.
  • SYNTHESIS AND CHARACTERIZATION OF 3d TRANSITION METAL COMPLEXES WITH SCHIFF BASE LIGANDS. (n.d.). UNIMAS Institutional Repository. Retrieved January 26, 2026, from [Link]

  • Sader, H. S., & Jones, R. N. (2005). Broth microdilution method for antimicrobial susceptibility testing of Haemophilus influenzae and Streptococcus pneumoniae. Methods in molecular medicine, 108, 25–32.
  • Slep, L. D., & Tshuva, E. Y. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments: JoVE, (81), 50767.
  • Solomon, E. I., Heppner, D. E., Johnston, E. M., Ginsbach, J. W., Cirera, J., Qayyum, M., Kieber-Emmons, M. T., K Klinman, J. P., & Hodgson, K. O. (2014). Copper active sites in biology. Chemical reviews, 114(7), 3659–3853.
  • Stalke, D., Wedler, M., & Pauer, F. (1991). Preparation and structural characterization of dioxane-coordinated alkali metal bis(trimethylsilyl)amides. Inorganic Chemistry, 30(24), 4624-4627.
  • Study of the antimicrobial activity of metal complexes and their ligands through bioassays applied to plant extracts. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Some Transition Metal Complexes of Thiocarbohydrazone Schiff Bases. (n.d.). Jordan Journal of Chemistry. Retrieved January 26, 2026, from [Link]

  • Synthesis and Characterization of Transition Metal Complexes of N′-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Synthesis, Structure, and Spectral Characterization of Cu(ΙΙ) Complexes of Thiocarbohydrazide and Derivates. (n.d.). SciSpace by Typeset. Retrieved January 26, 2026, from [Link]

  • Tetrahydrodibenzo-p-dioxins from ethyl 1,4-benzodioxan-2-carboxylate and ethyl acetoacetate. (n.d.). Journal of the Chemical Society C: Organic. Retrieved January 26, 2026, from [Link]

  • Thompson, K. H., & Orvig, C. (2003). Metal complexes in medicinal chemistry: new vistas and challenges in drug design. Dalton transactions (Cambridge, England: 2003), (20), 3815–3823.
  • Vanco, J., Marek, J., & Travnicek, Z. (2003). Synthesis, spectral and thermal properties of copper(II) complexes with N-salicylidene-N'-benzoylhydrazine. Journal of Thermal Analysis and Calorimetry, 72(2), 511-519.
  • Wang, D., Qiu, J., & Luan, Z. (2018). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature.
  • Wilkinson, G., Gillard, R. D., & McCleverty, J. A. (Eds.). (1987).
  • Yuan, Y., & Sadler, P. J. (2020). Anticancer Metal Complexes. Inorganics, 8(1), 1.
  • Zhang, X., Breslav, M., Grimm, J., Guan, K., Huang, A., Liu, F., Maryanoff, C. A., Palmer, D., Patel, M., Qian, Y., Shaw, C., Sorgi, K., Stefanick, S., & Xu, D. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of organic chemistry, 67(26), 9471–9474.

Sources

Application Notes and Protocols for the N-acylation of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-acylation of 1,4-dioxane-2-carbohydrazide, a critical reaction in the synthesis of novel bioactive molecules. N-acylhydrazones are recognized as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide details the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization of the resulting N-acyl-1,4-dioxane-2-carbohydrazide derivatives. The causality behind experimental choices is explained to provide researchers with a robust understanding of the reaction, enabling effective troubleshooting and adaptation for the synthesis of diverse compound libraries.

Introduction: The Significance of N-Acylhydrazones in Drug Discovery

The N-acylhydrazone (NAH) moiety is a versatile structural motif that has garnered significant attention in drug discovery.[3][4][6] Its unique combination of a hydrogen bond donor (NH), a hydrogen bond acceptor (C=O), and a hydrophobic backbone allows for diverse interactions with biological targets.[6] The inherent chemical stability of the N-acylhydrazone linkage, coupled with its synthetic accessibility, makes it an attractive scaffold for the development of novel therapeutic agents.[3][6] The 1,4-dioxane ring, a common feature in many pharmaceuticals, is incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability. This guide focuses on the N-acylation of this compound, a key building block for creating a library of potential drug candidates.

Reaction Mechanism and Rationale

The N-acylation of a carbohydrazide is a nucleophilic acyl substitution reaction. The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. A variety of acylating agents can be employed, including acyl chlorides, acid anhydrides, and activated esters. The choice of acylating agent and reaction conditions can significantly influence the reaction rate and yield.

For this protocol, we will focus on the use of an acyl chloride as the acylating agent. This method is often preferred due to the high reactivity of acyl chlorides, which typically leads to high yields under mild conditions. The reaction proceeds via a nucleophilic attack of the hydrazide on the acyl chloride, followed by the elimination of a chloride ion, to form the N-acylhydrazone product. The use of a base, such as triethylamine or pyridine, is often necessary to neutralize the hydrochloric acid byproduct, which can otherwise protonate the starting hydrazide and inhibit the reaction.

N-Acylation_Mechanism cluster_reactants Reactants cluster_products Products hydrazide This compound product N-Acyl-1,4-dioxane-2-carbohydrazide hydrazide->product Nucleophilic Attack acyl_chloride Acyl Chloride acyl_chloride->product hcl HCl product->hcl Elimination Experimental_Workflow Start Start: Dissolve Hydrazide in DCM Add_Base Add Triethylamine at 0 °C Start->Add_Base Add_Acyl_Chloride Add Acyl Chloride Solution Dropwise Add_Base->Add_Acyl_Chloride React Stir at Room Temperature (2-4h) Monitor by TLC Add_Acyl_Chloride->React Workup Quench with NaHCO₃ Extract with DCM React->Workup Dry Dry Organic Layer (MgSO₄) Concentrate Workup->Dry Purify Column Chromatography Dry->Purify End End: Pure N-Acylhydrazone Purify->End

Sources

The Strategic Integration of 1,4-Dioxane-2-carbohydrazide in Modern Combinatorial Chemistry: A Guide to Library Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the strategic use of 1,4-Dioxane-2-carbohydrazide as a versatile scaffold in the construction of combinatorial chemistry libraries. We will delve into the rationale behind its selection, provide detailed, field-tested protocols for its synthesis and subsequent library generation, and discuss methods for the purification and characterization of the resulting compound collections.

Introduction: The Rationale for this compound in Drug Discovery

The quest for novel therapeutic agents is an intricate dance between chemical diversity and biological relevance. Combinatorial chemistry serves as a powerful engine in this endeavor, enabling the rapid synthesis of vast libraries of molecules for high-throughput screening.[1] The choice of a central scaffold, around which molecular diversity is built, is a critical determinant of the library's potential for yielding viable drug candidates.

This compound emerges as a compelling scaffold for several key reasons:

  • The 1,4-Dioxane Moiety: A Privileged Structure. The 1,4-dioxane ring is recognized as a "privileged scaffold" in medicinal chemistry.[2] Its non-planar, conformationally flexible nature allows it to present appended functionalities in a defined three-dimensional space, increasing the likelihood of productive interactions with biological targets. Furthermore, the ether linkages are generally stable to metabolic degradation and can improve the pharmacokinetic properties of a molecule, such as solubility.[3] The 1,4-dioxane nucleus has been successfully incorporated into a range of biologically active compounds, including antagonists for muscarinic receptors.[2]

  • The Carbohydrazide Functional Handle: A Gateway to Diversity. The carbohydrazide (-CONHNH₂) group is a versatile functional handle for combinatorial library synthesis.[4] It readily undergoes condensation reactions with a wide array of aldehydes and ketones to form stable hydrazone linkages.[5] This reaction is typically high-yielding, proceeds under mild conditions, and is amenable to parallel synthesis formats.[6] The resulting hydrazone products themselves are a class of compounds with a broad spectrum of reported biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[5][7]

Synthesis of the this compound Scaffold

Protocol 2.1: Synthesis of this compound from 1,4-Dioxane-2-carboxylic acid

This two-step protocol involves the initial formation of a methyl ester followed by hydrazinolysis.

Step 1: Esterification of 1,4-Dioxane-2-carboxylic acid

  • Rationale: The direct reaction of a carboxylic acid with hydrazine can be sluggish and may lead to side products. Conversion to the more reactive methyl ester facilitates a cleaner and more efficient subsequent reaction with hydrazine.

  • Procedure:

    • To a solution of 1,4-Dioxane-2-carboxylic acid (1.0 eq) in methanol (0.5 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 1,4-dioxane-2-carboxylate. This is often of sufficient purity for the next step.

Step 2: Hydrazinolysis of Methyl 1,4-dioxane-2-carboxylate

  • Rationale: Hydrazine hydrate is a strong nucleophile that readily displaces the methoxy group of the ester to form the desired carbohydrazide. The use of an excess of hydrazine hydrate drives the reaction to completion.

  • Procedure:

    • Dissolve the crude methyl 1,4-dioxane-2-carboxylate (1.0 eq) in ethanol (0.5 M).

    • Add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of solution.

    • Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford the pure product.

Solution-Phase Parallel Synthesis of a Hydrazone Library

The true utility of this compound is realized in its application to the parallel synthesis of a diverse library of hydrazones.[6] The following protocol is designed for a 96-well plate format, but can be adapted to other formats.

Protocol 3.1: General Procedure for the Synthesis of a 96-Member Hydrazone Library
  • Materials:

    • This compound stock solution (e.g., 0.1 M in a suitable solvent like ethanol or DMF).

    • A diverse collection of 96 unique aldehydes, each in a separate well of a 96-well plate (as stock solutions, e.g., 0.1 M).

    • Glacial acetic acid (as a catalyst).

    • Anhydrous ethanol or DMF.

    • 96-well reaction block.

  • Procedure:

    • To each well of the 96-well reaction block, add the aldehyde stock solution (1.0 eq).

    • To each well, add the this compound stock solution (1.05 eq).

    • Add a catalytic amount of glacial acetic acid to each well (e.g., 1-2 drops of a dilute solution in the reaction solvent).

    • Seal the reaction block and heat to 60-80 °C for 4-16 hours. The optimal time and temperature may vary depending on the reactivity of the specific aldehydes used.

    • After the reaction is complete, cool the reaction block to room temperature.

    • The crude product solutions can be directly used for screening in some cases, or they can be purified as described in the following section.

Purification and Characterization of Combinatorial Libraries

The purity of compounds in a screening library is crucial for obtaining reliable biological data.[11] High-throughput purification methods are therefore essential in the combinatorial chemistry workflow.[12]

High-Throughput Purification

For solution-phase parallel synthesis, preparative High-Performance Liquid Chromatography (HPLC) is a commonly employed method for purification.[12]

  • Protocol 4.1.1: Automated Preparative HPLC Purification

    • Transfer the crude reaction mixtures from the 96-well reaction block to a corresponding 96-well autosampler plate.

    • Develop a generic gradient method on a preparative HPLC system with a suitable stationary phase (e.g., C18) and a mobile phase system (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid).

    • Inject each crude sample and collect the fractions corresponding to the product peaks, which can be identified by UV detection and, ideally, mass spectrometry (LC-MS).

    • The purified fractions are then typically dried in a centrifugal evaporator.

Characterization and Quality Control

Confirmation of the identity and purity of the library members is a critical quality control step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for the analysis of combinatorial libraries. It provides information on both the purity (from the UV chromatogram) and the identity (from the mass spectrum) of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure of the synthesized compounds.

Data Presentation and Visualization

Table 1: Representative Aldehyde Building Blocks for Library Synthesis
Aldehyde NameStructureMolecular Weight
BenzaldehydeC₆H₅CHO106.12
4-ChlorobenzaldehydeClC₆H₄CHO140.57
4-MethoxybenzaldehydeCH₃OC₆H₄CHO136.15
2-NaphthaldehydeC₁₀H₇CHO156.18
4-(Dimethylamino)benzaldehyde(CH₃)₂NC₆H₄CHO149.19
FurfuralC₄H₃OCHO96.08
Diagrams

Synthesis_Workflow cluster_synthesis Scaffold Synthesis cluster_library Library Generation cluster_analysis Purification & Analysis A 1,4-Dioxane-2-carboxylic acid B Methyl 1,4-dioxane-2-carboxylate A->B Esterification (MeOH, H₂SO₄) C This compound B->C Hydrazinolysis (NH₂NH₂·H₂O) E Hydrazone Library C->E D Aldehyde Library (R-CHO) D->E Parallel Condensation (AcOH catalyst) F Crude Library E->F G Purified Library F->G Prep-HPLC H Biological Screening G->H LC-MS/NMR QC

Caption: Workflow for the synthesis and application of a this compound based library.

Hydrazone_Formation cluster_reaction Hydrazone Formation Scaffold This compound Hydrazone Hydrazone Product Scaffold->Hydrazone Aldehyde Aldehyde (R-CHO) Aldehyde->Hydrazone + H₂O

Caption: General reaction scheme for hydrazone library synthesis.

Conclusion

This compound represents a strategically sound and highly versatile scaffold for the construction of combinatorial libraries in the context of drug discovery. Its synthesis is straightforward, and its incorporation into library generation via hydrazone formation is efficient and amenable to high-throughput parallel synthesis. The resulting libraries, benefiting from the favorable properties of the 1,4-dioxane moiety and the chemical diversity introduced through the aldehyde building blocks, are a valuable resource for identifying novel hit compounds against a wide range of biological targets. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to harness the potential of this promising scaffold in their drug discovery programs.

References

  • Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Del Bello, F., et al. (2012). 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 55(4), 1783–1787. [Link]

  • Dolle, R. E. (2003). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines. ACS Combinatorial Science, 5(5), 693-704. [Link]

  • Pittelkow, M., et al. (2010). Dynamic combinatorial chemistry with hydrazones: libraries incorporating heterocyclic and steroidal motifs. Organic & Biomolecular Chemistry, 8(5), 1181-1187. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

  • Singh, S., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy Research, 8(4), 433-447. [Link]

  • Weller, H. N. (1998). Purification of combinatorial libraries. Molecular Diversity, 4(1), 47-52. [Link]

  • Wikipedia. (2023). Combinatorial chemistry. [Link]

  • Zhang, X., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides. The Journal of Organic Chemistry, 67(26), 9471–9474. [Link]

Sources

Application Notes & Protocols for the In Vitro Biological Screening of 1,4-Dioxane-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Chemical Promise of 1,4-Dioxane-2-Carbohydrazide Scaffolds

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can bind to multiple biological targets—is a cornerstone of efficient drug discovery. The 1,4-dioxane ring is one such structure, a heterocyclic ether that serves as a versatile building block in the synthesis of various biologically active compounds.[1][2] When functionalized with a carbohydrazide moiety (-CONHNH2), the resulting this compound derivatives become particularly compelling. The carbohydrazide group is a key pharmacophore known to participate in hydrogen bonding and chelation, enabling potent interactions with diverse enzymatic and receptor targets.[3][4]

This unique combination has led to the exploration of these derivatives for a range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][5][6] Reports have shown that derivatives of the 1,4-dioxane scaffold can exhibit significant cytotoxicity against cancer cell lines, while carbohydrazides are integral to various antimicrobial agents.[5][7] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for the initial in vitro biological screening of this promising class of molecules. The following sections outline field-proven methodologies designed to be robust, reproducible, and self-validating, enabling the confident identification of lead compounds for further development.

Section 1: Anticancer Activity Screening via Cytotoxicity Assessment

The primary objective of anticancer screening is to identify compounds that selectively inhibit the proliferation of, or induce death in, cancer cells. The 1,4-dioxane scaffold has been integrated into compounds demonstrating potent growth inhibition across numerous cancer cell lines, making this an essential first screen for novel derivatives.[5][8]

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a foundational, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability and proliferation.[9] Its reliability and suitability for high-throughput screening make it an ideal primary assay.

Principle of Causality: This assay quantifies the activity of mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes. In viable, metabolically active cells, these enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan.[9] The quantity of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of living cells, allowing for the calculation of a compound's cytotoxic effect.[9]

Experimental Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Compound Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis P1 Culture & Harvest Cancer Cells (e.g., MDA-MB-435, NCI-60 Panel) P2 Seed Cells in 96-Well Plate (1 x 10^4 cells/well) P1->P2 P3 Incubate for 24h for Adherence P2->P3 T1 Prepare Serial Dilutions of 1,4-Dioxane Derivatives P3->T1 T2 Add Compounds to Wells (Include Vehicle & Positive Controls) T1->T2 T3 Incubate for 48-72h T2->T3 A1 Add MTT Reagent (0.5 mg/mL final conc.) T3->A1 A2 Incubate for 1.5-4h at 37°C A1->A2 A3 Solubilize Formazan Crystals (e.g., with DMSO) A2->A3 A4 Read Absorbance at 490-570 nm A3->A4 D1 Calculate % Cell Viability A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 Value D2->D3 MIC_Workflow cluster_prep Phase 1: Preparation cluster_inoculate Phase 2: Inoculation & Incubation cluster_readout Phase 3: Data Acquisition P1 Culture Microbial Strains (e.g., S. aureus, E. coli) P2 Prepare & Standardize Inoculum (0.5 McFarland Standard) P1->P2 P3 Prepare Compound Serial Dilutions in 96-Well Plate P2->P3 I1 Inoculate Wells with Standardized Bacterial Suspension P3->I1 I2 Add Controls (Growth, Sterility, Positive Antibiotic) I1->I2 I3 Incubate for 16-24h at 37°C I2->I3 R1 Visually Inspect Wells for Turbidity I3->R1 R2 Alternatively, Read OD at 600 nm R1->R2 R3 Identify Lowest Concentration with No Visible Growth (MIC) R1->R3

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Step-by-Step Methodology:

  • Microorganism Preparation: Select a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and fungi (e.g., Candida albicans ATCC 90028).

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells. [10]3. Compound Dilution:

    • In a sterile 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in broth) to the first column of wells, creating a total volume of 100 µL.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls for Self-Validation:

    • Growth Control: Wells containing broth and inoculum but no compound. Must show turbidity.

    • Sterility Control: Wells containing broth only. Must remain clear.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria) is serially diluted and tested to validate the method.

  • Incubation: Seal the plate and incubate at 37°C for 16-24 hours under appropriate atmospheric conditions. [10]7. MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [11]This can be determined by eye or with a microplate reader measuring optical density at 600 nm.

Data Presentation: Example Antimicrobial Profile

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Diox-CH-018>12832
Diox-CH-02166416
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory pathway. [12]Specifically, COX-2 is upregulated during inflammation and is a prime target for anti-inflammatory drugs. [13]Screening for COX-2 inhibition can identify compounds with potential therapeutic value for inflammatory disorders.

Protocol 3: In Vitro Fluorometric COX-2 Inhibition Assay

This is a direct, enzyme-based assay that measures a compound's ability to inhibit the activity of purified, recombinant human COX-2. Fluorometric kits offer high sensitivity and are well-suited for high-throughput screening. [12] Principle of Causality: The COX enzyme converts arachidonic acid into prostaglandin G2 (PGG2), an unstable intermediate. [14]This assay uses a probe that reacts with PGG2 to produce a highly fluorescent product. An inhibitor of COX-2 will reduce the amount of PGG2 produced, resulting in a decreased fluorescent signal. The degree of inhibition is proportional to the compound's potency. The choice to screen against COX-2 specifically is driven by the desire to find selective inhibitors that spare the constitutively expressed COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs. [15] Signaling Pathway and Inhibition Point

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Prostanoids Prostanoids (Prostaglandins, etc.) PGG2->Prostanoids Inflammation Inflammation & Pain Prostanoids->Inflammation Inhibitor 1,4-Dioxane Derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 inflammatory pathway by a test compound.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit). [12]This typically involves reconstituting the human recombinant COX-2 enzyme, cofactor, probe, and substrate (arachidonic acid). Keep the enzyme on ice at all times.

  • Compound Plating:

    • Add 10 µL of serially diluted test compounds to designated wells of a 96-well black plate suitable for fluorescence.

    • Self-Validation Controls:

      • Enzyme Control (100% Activity): Add 10 µL of assay buffer instead of a compound.

      • Positive Inhibitor Control: Add 10 µL of a known selective COX-2 inhibitor (e.g., Celecoxib) to confirm assay performance. [12] * Background Control: Wells with all components except the enzyme.

  • Reaction Mix Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add the required volume of the reconstituted COX-2 enzyme to the master mix immediately before use. Add 80 µL of this complete reaction mix to each well containing the compounds and controls.

  • Substrate Initiation: Prepare the arachidonic acid substrate solution. Add 10 µL of this solution to each well to initiate the enzymatic reaction. The final reaction volume will be 100 µL.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity kinetically for 10-20 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 (where EC is the Enzyme Control)

    • Plot % Inhibition against the logarithm of compound concentration to determine the IC₅₀ value.

Data Presentation: Example COX-2 Inhibition Profile

Compound IDCOX-2 Inhibition IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Diox-CH-010.65>150
Diox-CH-022.445
Celecoxib0.30>300

References

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • Al-Bayati, R. I. H., & Al-Amiery, A. A. (2024).
  • Ahmad, B., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. PubMed.
  • Singh, P., et al. (2025). Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. ACS Omega.
  • ResearchGate. (n.d.). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydrometholic leaf and bark extracts. Retrieved from [Link]

  • Alam, M. J., et al. (2025). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors.
  • ResearchGate. (n.d.). Scheme 4. Synthesis of 1,4-Dioxane 15. Retrieved from [Link]

  • Rahman, H., et al. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Retrieved from [Link]

  • ChemRxiv. (n.d.). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia. Retrieved from [Link]

  • National Institutes of Health. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • PubMed Central. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. Retrieved from [Link]

  • MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N'‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

  • National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Retrieved from [Link]

  • Journal of Universitas Airlangga. (n.d.). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • CMJ Publishers. (2025). DNA Binding Studies of Pyridine-4-Carbohydrazide Derivatives: Molecular Docking, Chemical Synthesis and Spectroscopic Investigation. Retrieved from [Link]

  • MDPI. (n.d.). Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS.... Retrieved from [Link]

  • ResearchGate. (2025). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • New Journal of Chemistry. (n.d.). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and in vitro anticancer evaluation of some 4,6-diamino-1,3,5-triazine-2-carbohydrazides as Rad6 ubiquitin conjugating enzyme inhibitors. Retrieved from [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,4-Dioxane-2-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxane-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of this compound is typically achieved via a two-step process. First, the commercially available 1,4-Dioxane-2-carboxylic acid is converted to a suitable alkyl ester. Second, the ester undergoes hydrazinolysis to yield the final product. This guide is structured to address common issues and optimization strategies for both stages of this synthesis.

Overall Synthesis Workflow

The diagram below outlines the two-stage process for preparing this compound.

Synthesis_Workflow Start 1,4-Dioxane-2-carboxylic Acid Ester Ethyl 1,4-Dioxane-2-carboxylate Start->Ester Step 1: Fischer Esterification (EtOH, H₂SO₄ cat.) Product This compound Ester->Product Step 2: Hydrazinolysis (N₂H₄·H₂O, EtOH)

Caption: Two-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common ester intermediate used for this synthesis? A: The ethyl ester, Ethyl 1,4-dioxane-2-carboxylate, is frequently used due to the low cost and favorable boiling point of the ethanol solvent and byproduct, which simplifies removal. Methyl esters are also viable.

Q2: How should I monitor the progress of the reactions? A: Thin-Layer Chromatography (TLC) is the most straightforward method. For the esterification step, the disappearance of the polar carboxylic acid spot and the appearance of the less polar ester spot is monitored. For hydrazinolysis, the disappearance of the ester spot and the appearance of the highly polar carbohydrazide spot (which may barely move from the baseline in non-polar solvent systems) indicates reaction completion.

Q3: What are the critical safety precautions when working with hydrazine? A: Hydrazine is toxic and a suspected carcinogen.[1] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid heating hydrazine to temperatures that could cause an explosion.[1][2]

Q4: My final product is an oil instead of a solid. What should I do? A: This is a common issue, often due to residual solvent or impurities. Please refer to the detailed troubleshooting section on "Product Isolation and Purification" below for a step-by-step guide on how to induce crystallization and purify the product.

Step 1: Esterification of 1,4-Dioxane-2-carboxylic Acid

The Fischer esterification is an equilibrium-driven reaction. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol or by removing the water as it is formed.

Detailed Experimental Protocol: Synthesis of Ethyl 1,4-Dioxane-2-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-Dioxane-2-carboxylic acid.

  • Reagents: For every 1 mole of the carboxylic acid, add 5-10 moles of absolute ethanol. This large excess of alcohol serves as both the reactant and the solvent, driving the reaction equilibrium forward.

  • Catalyst: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the carboxylic acid mass) to the mixture while stirring.

  • Reaction: Heat the mixture to a gentle reflux (approx. 78°C for ethanol). Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexanes mobile phase) until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the sulfuric acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1,4-dioxane-2-carboxylate.

  • Purification: The crude ester is often pure enough for the next step. If necessary, it can be purified by vacuum distillation.

Troubleshooting Guide: Esterification

Q: My esterification reaction is stalled and not going to completion, even after prolonged reflux. A: Causality & Solution: This is a classic equilibrium problem.

  • Insufficient Catalyst: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[3] Ensure you have added an adequate amount of sulfuric acid.

  • Water Content: The presence of water in your reagents (e.g., non-absolute ethanol) will shift the equilibrium back towards the starting materials. Use anhydrous reagents and consider adding a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, especially if not using a large excess of alcohol.

  • Steric Hindrance: While not a major issue for this substrate, highly hindered alcohols can slow the reaction rate.[4]

Q: The workup is problematic; I'm getting emulsions during extraction. A: Causality & Solution: Emulsions are often caused by residual acidic or basic components and fine particulates.

  • Incomplete Neutralization: Ensure the reaction mixture is fully neutralized before extraction. Adding brine (saturated NaCl solution) during the wash steps can help break emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: If the problem persists, filtering the combined organic layers through a pad of Celite can help remove fine solids that stabilize emulsions.

Table 1: Recommended Reaction Parameters for Esterification
ParameterRecommended ValueRationale
Reactant Ratio 1:5 to 1:10 (Acid:Alcohol)Drives equilibrium towards product formation.
Catalyst Conc. H₂SO₄ (1-2% w/w)Potent catalyst for protonating the carbonyl.[5]
Temperature Reflux (e.g., ~78°C for EtOH)Provides sufficient activation energy without degrading the dioxane ring.
Solvent Excess AlcoholActs as both reactant and solvent.[4]
Reaction Time 4 - 8 hoursTypically sufficient for completion; monitor by TLC.

Step 2: Hydrazinolysis of Ethyl 1,4-Dioxane-2-carboxylate

This step involves the nucleophilic acyl substitution of the ethoxy group of the ester with hydrazine. Hydrazine is a strong nucleophile, and this reaction generally proceeds efficiently.

Detailed Experimental Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the Ethyl 1,4-Dioxane-2-carboxylate in absolute ethanol (approx. 10 mL per gram of ester).

  • Reagents: Add hydrazine hydrate (N₂H₄·H₂O), typically a 2 to 5-fold molar excess relative to the ester. Using a significant excess ensures the reaction goes to completion.[6]

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. The product is often insoluble in ethanol and may precipitate out of the solution as the reaction proceeds. Monitor the disappearance of the starting ester by TLC.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove excess hydrazine and other soluble impurities.

    • Dry the product under vacuum. The resulting white solid is often of high purity.

Troubleshooting Guide: Hydrazinolysis

Q: The yield of my carbohydrazide is low. A: Causality & Solution: Low yields can stem from incomplete reaction, product loss during workup, or side reactions.

Troubleshooting_Hydrazinolysis Problem Low Yield of Carbohydrazide Cause1 Incomplete Reaction Problem->Cause1 Cause2 Product Loss During Workup Problem->Cause2 Cause3 Moisture Contamination Problem->Cause3 Sol1a Increase Hydrazine Excess (to 5-10 eq.) Cause1->Sol1a Solution Sol1b Extend Reflux Time (monitor by TLC) Cause1->Sol1b Solution Sol2a Reduce Volume of Cold Ethanol Wash Cause2->Sol2a Solution Sol2b Cool Mixture to 0°C Before Filtration Cause2->Sol2b Solution Sol3a Use Anhydrous Reagents/Glassware Cause3->Sol3a Solution

Caption: Troubleshooting workflow for low hydrazinolysis yield.

  • Incomplete Reaction: Ensure a sufficient excess of hydrazine hydrate is used and allow adequate reflux time. The nucleophilicity of hydrazine drives this reaction, but it is not instantaneous.[7][8]

  • Product Solubility: this compound has some solubility in ethanol, especially when warm. Ensure the mixture is thoroughly cooled before filtration to minimize losses. Minimize the volume of cold ethanol used for washing the product.

  • Moisture: Water can hydrolyze the starting ester back to the carboxylic acid, which will not react with hydrazine under these conditions. While hydrazine hydrate contains water, it is crucial that the ethanol solvent and glassware are dry to prevent this side reaction.[9]

Q: My final product is contaminated with unreacted ester. A: Causality & Solution: This is a clear sign of an incomplete reaction. The most effective solution is to increase the molar excess of hydrazine hydrate and/or extend the reflux time. If the product has already been isolated, it can be re-subjected to the reaction conditions with fresh hydrazine hydrate and ethanol.

Q: How do I remove the strong smell of hydrazine from my product? A: Causality & Solution: The odor is due to residual hydrazine.

  • Washing: A thorough wash with cold ethanol during filtration is usually sufficient.

  • Co-evaporation: If the smell persists after drying, the product can be dissolved in a suitable solvent (like dichloromethane, if solubility permits) and re-concentrated under reduced pressure. Alternatively, slurrying the product in a non-solvent like diethyl ether, filtering, and drying can help remove trapped hydrazine.

  • High Vacuum: Drying the product under high vacuum for an extended period is also very effective.

Table 2: Recommended Reaction Parameters for Hydrazinolysis
ParameterRecommended ValueRationale
Reactant Ratio 1:2 to 1:5 (Ester:Hydrazine)A large excess of hydrazine ensures the reaction proceeds to completion.[6]
Solvent Absolute EthanolGood solvent for the ester; the product often precipitates, aiding purification.
Temperature Reflux (~78°C)Standard condition for hydrazinolysis of simple alkyl esters.[8]
Reaction Time 2 - 6 hoursMonitor by TLC for the disappearance of the starting ester.

References

  • PrepChem. (1953). Preparation of carbohydrazide. [Link]

  • Ataman Kimya. CARBOHYDRAZIDE. [Link]

  • Wikipedia. Carbohydrazide. [Link]

  • Patel, S. A., & Patel, H. D. (2013). Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. Angewandte Chemie International Edition, 52(44), 11561-11565. [Link]

  • Takemoto, Y., et al. (2021). Release of N-glycans by hydrazinolysis. Glycoscience Protocols. [Link]

  • Wikipedia. 1,4-Dioxane. [Link]

  • Google Patents.
  • YouTube. (2022). Making 1,4-dioxane. [Link]

  • YouTube. (2015). Acid-Catalyzed Dehydration: 1,4-Dioxane. [Link]

  • Journal of the Chemical Society C. (1968). Tetrahydrodibenzo-p-dioxins from ethyl 1,4-benzodioxan-2-carboxylate and ethyl acetoacetate. [Link]

  • ITRC. (2020). History of Use and Potential Sources 1,4-Dioxane. [Link]

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • ResearchGate. (2014). A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. [Link]

  • Google Patents. Method for producing carboxylic acid esters and the use thereof as plasticizers.
  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • SERDP ESTCP. Treating 1,4-Dioxane with Activated Persulfate. [Link]

  • Agilent. GlycoRelease™ GLYCAN HYDRAZINOLYSIS KIT. [Link]

  • YouTube. (2019). Esterification--Making Esters from Carboxylic Acids. [Link]

Sources

Technical Support Center: Purification of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1,4-Dioxane-2-carbohydrazide is a valuable heterocyclic building block in medicinal chemistry and drug development, prized for its unique structural features. However, its high polarity, stemming from the dioxane ether linkages and the hydrogen-bonding capabilities of the carbohydrazide moiety, presents significant purification challenges. Crude reaction mixtures often contain a range of polar impurities, unreacted starting materials, and by-products that are difficult to separate from the desired compound.

This guide provides a comprehensive, question-and-answer-based resource for researchers facing these challenges. We move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles encountered after synthesis.

Q1: I've finished my reaction, but my crude product is a sticky oil or gum, not the expected solid. What's my next step?

A: This is a very common issue when dealing with highly polar, hydrogen-bonding molecules. The "oiling out" of a product is often due to the presence of residual solvents, hygroscopic impurities, or the product's own reluctance to crystallize from the reaction mixture.

Causality: The carbohydrazide group is excellent at hydrogen bonding, not just with itself to form a crystal lattice, but also with polar solvents (like DMF or ethanol) and water. If enough of these impurities are present, they disrupt the crystal packing, resulting in a gum.

Troubleshooting Steps:

  • Solvent Removal: Ensure all high-boiling reaction solvents (e.g., DMF, DMSO) are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a lower-boiling solvent like toluene or isopropanol can be effective; add the solvent to the gum and evaporate under vacuum, repeating 2-3 times.

  • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-solvent (a solvent in which your product is poorly soluble, but impurities might be, e.g., diethyl ether, hexanes, or ethyl acetate) to the gum. Vigorously scratch the side of the flask with a glass rod at the solvent-air interface. This provides energy and a rough surface to initiate nucleation.

  • Precipitation: If the gum is soluble in a solvent like methanol or ethanol, you can attempt to precipitate the product by slowly adding a non-solvent (like diethyl ether or cold ethyl acetate) with vigorous stirring until the solution becomes cloudy and a solid forms.

Q2: What are the most likely impurities in my crude this compound?

A: The impurity profile is dictated by the synthetic route, but typically involves the following:

  • Unreacted Starting Materials: The most common precursors are an ester of 1,4-dioxane-2-carboxylic acid and hydrazine hydrate. Both are highly polar and can be difficult to remove.

  • Hydrazine Salts: If the reaction was conducted with an acid catalyst or if acidic by-products are formed, you may have hydrazine salts present.

  • Di-acylated Hydrazine: A common side-product where a second molecule of the dioxane ester reacts with the newly formed carbohydrazide.

  • Hydrolysis Products: The ester starting material or the carbohydrazide product can hydrolyze back to the carboxylic acid, especially if water is present under non-neutral pH.

  • Residual Solvents: High-boiling polar aprotic solvents like DMF or NMP are common culprits.

Q3: How do I choose the best purification strategy for my crude product?

A: The optimal strategy depends on the physical state of your crude material and the nature of the impurities. A decision-making workflow can streamline this process.

purification_decision_tree start Crude Product State? is_solid Is it a solid? start->is_solid is_oil Is it an oil/gum? is_solid->is_oil No recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes triturate Induce Crystallization: Trituration / Precipitation is_oil->triturate column Alternative Method: Column Chromatography recrystallize->column Fails or Purity is Low wash Consider Pre-Wash (e.g., with Ether) recrystallize->wash If impurities are non-polar check_purity Assess Purity (TLC, NMR, LC-MS) recrystallize->check_purity Success triturate->is_solid Solid Formed triturate->column Stays Oily column->check_purity wash->recrystallize

Caption: Decision tree for selecting a primary purification technique.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and expert insights for the most common purification techniques.

Guide 2.1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid organic compounds, offering high recovery of very pure material if the correct solvent system is identified.

Q: How do I find the perfect solvent for recrystallizing my highly polar carbohydrazide?

A: The ideal solvent should dissolve the compound completely when hot (near the solvent's boiling point) but poorly when cold (at room temperature or 0-4°C). For a polar molecule like this compound, you will likely need a polar solvent.

Causality & Strategy:

  • "Like Dissolves Like": Start with polar protic solvents that can participate in hydrogen bonding, such as alcohols.

  • Avoid Overly Good Solvents: Solvents like water or DMSO might dissolve the compound too well even when cold, leading to poor recovery.

  • Use a Solvent Pair: A powerful technique is to use a "solvent/anti-solvent" pair. Dissolve your crude product in a minimum amount of a hot "good" solvent (e.g., ethanol). Then, slowly add a "poor" solvent (an "anti-solvent" like ethyl acetate or diethyl ether) dropwise until the solution just becomes cloudy (the saturation point). Re-heat to clarify and then allow to cool slowly.

Experimental Protocol: Solvent Screening

  • Place ~20-30 mg of your crude solid into several small test tubes.

  • To each tube, add a different solvent (see table below) dropwise at room temperature. Note the solubility.

  • If insoluble at room temperature, heat the tube in a water or sand bath. Observe if the solid dissolves.

  • If it dissolves when hot, cool the tube to room temperature, then in an ice bath. Observe if crystals form.

  • The best solvent is one where the compound is sparingly soluble at room temperature, fully soluble when hot, and forms abundant crystals upon cooling.

Table 1: Recrystallization Solvent Selection Guide

Solvent Boiling Point (°C) Polarity Index Comments & Rationale
Ethanol 78 5.2 Good Starting Point. Often effective for polar compounds. Can be paired with ethyl acetate or ether.
Isopropanol 82 4.3 Slightly less polar than ethanol; may offer better differential solubility.
Acetonitrile 82 6.2 A polar aprotic solvent. Can be a good choice if protic solvents cause issues.
Ethyl Acetate 77 4.3 Likely a poor solvent on its own. Excellent as an anti-solvent with alcohols.
Water 100 9.0 Use with caution. High polarity may lead to very high solubility and low recovery. Risk of hydrolysis if impurities make the solution acidic or basic.

| Diethyl Ether | 35 | 2.9 | Non-solvent. Useful for washing the crude solid to remove non-polar impurities or for use as an anti-solvent. |

Q: My compound "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or the melting point of an impure mixture). Instead of forming a crystal lattice, the compound separates as a liquid phase.

Solutions:

  • Add More Solvent: The most common cause is using too little solvent. The saturation point is reached at too high a temperature. Add more of the hot solvent to the oiled-out mixture until it redissolves, then try cooling again.

  • Cool More Slowly: Rapid cooling encourages supersaturation. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

  • Change Solvents: Switch to a lower-boiling solvent. This ensures the solution cools to a lower temperature before becoming saturated.

Guide 2.2: Purification by Column Chromatography

When recrystallization fails or is insufficient, column chromatography is the next step. However, the high polarity of this compound makes standard silica gel chromatography challenging.

Q: My compound streaks severely or stays at the baseline (Rf = 0) on a silica TLC plate, even in very polar solvents like 10% Methanol in DCM. What should I do?

A: This is the classic sign of a highly polar compound interacting too strongly with the acidic silica gel stationary phase. The carbohydrazide moiety is basic and can interact ionically with the acidic silanol groups (Si-OH) on the silica surface, causing irreversible binding or streaking.

Solutions & Strategies:

  • Eluent Modification (Silica Gel):

    • Add a Basic Modifier: To prevent the ionic interaction, add a small amount of a base to your eluent system. Start with 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) in your methanol/DCM eluent. This neutralizes the acidic sites on the silica, allowing your basic compound to elute more cleanly.

  • Change the Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to avoid issues.

    • Reverse-Phase Chromatography (C18): In reverse-phase, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (typically water/acetonitrile or water/methanol). Your very polar compound will have weak retention and elute quickly, while less polar impurities will be retained more strongly. This is an excellent, though more expensive, option.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase similar to reverse-phase (e.g., high organic content like acetonitrile with a small amount of water). It's specifically designed for retaining and separating very polar compounds that don't retain on reverse-phase columns.[1]

chromatography_workflow start Crude Oily Product dissolve Dissolve in Minimum Polar Solvent (e.g., MeOH) start->dissolve adsorb Adsorb onto Silica Gel (or Celite) dissolve->adsorb evaporate Evaporate to Free-Flowing Powder (Dry Loading) adsorb->evaporate load_sample Load Sample Powder onto Column evaporate->load_sample pack_column Pack Column with Silica Gel in Non-Polar Solvent pack_column->load_sample elute_gradient Elute with Solvent Gradient (e.g., DCM -> 10% MeOH/DCM + 1% NH4OH) load_sample->elute_gradient collect Collect Fractions elute_gradient->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions & Evaporate analyze->combine final_product Pure Product combine->final_product

Caption: Workflow for flash column chromatography using dry loading.

Experimental Protocol: Modified Silica Gel Flash Chromatography

  • Prepare the Sample (Dry Loading): Dissolve your crude product in a minimal amount of methanol. Add 2-3 times the mass of silica gel to this solution. Evaporate the solvent under vacuum until you have a dry, free-flowing powder. This prevents the dissolution issues that can occur when loading a polar compound directly onto the column.

  • Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or 95:5 hexanes/ethyl acetate) and pack your column.

  • Load and Elute: Add your dry-loaded sample to the top of the packed column. Begin eluting with a low-polarity solvent system and gradually increase the polarity (a gradient elution).[2] For this compound, a gradient from 100% Dichloromethane (DCM) to 10% Methanol/DCM containing 1% NH₄OH would be a suitable starting point.

  • Analyze: Collect fractions and analyze them by TLC using the high-polarity eluent system as your mobile phase. Combine the fractions containing your pure product and remove the solvent under vacuum.

Section 3: Purity Assessment

Q: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques is essential for unambiguous confirmation.

  • Thin-Layer Chromatography (TLC): Your final product should appear as a single spot in a suitable solvent system. Run a co-spot (a lane with your starting material, a lane with your final product, and a lane with both spotted on top of each other) to confirm that no starting material remains.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. The spectra should be clean, with integrations in the ¹H NMR matching the expected number of protons for the structure. Key signals to look for would be the N-H protons of the hydrazide group (often broad) and the characteristic protons of the dioxane ring.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) should show a clear molecular ion peak corresponding to the mass of your compound (e.g., [M+H]⁺ or [M+Na]⁺).

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad or depressed melting point indicates the presence of impurities.

References

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Master Organic Chemistry. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. [Link]

  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. [Link]

Sources

Common side reactions in the synthesis of 1,4-Dioxane-2-carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxane-2-carbohydrazide derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important class of compounds. Our goal is to provide you with the insights and troubleshooting strategies needed to ensure the success of your experiments.

Introduction to the Synthetic Pathway

The synthesis of this compound derivatives is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The general synthetic route involves the formation of a substituted 1,4-dioxane ring, followed by the conversion of a carboxylic acid or ester functionality to the desired carbohydrazide.

Below is a generalized workflow for the synthesis, highlighting the critical stages where side reactions can occur.

A Starting Materials (e.g., Dihydroxy Compound + Halogenated Acetic Acid Derivative) B Step 1: Formation of 1,4-Dioxane Ring Precursor (e.g., Williamson Ether Synthesis) A->B C Step 2: Cyclization to form 1,4-Dioxane-2-carboxylic Acid/Ester B->C D Step 3: Hydrazinolysis of Ester to form this compound C->D E Final Product D->E

Caption: Generalized synthetic workflow.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Formation of the 1,4-Dioxane Ring

Question 1: During the Williamson ether synthesis to form the precursor for the dioxane ring, I am observing low yields and the formation of an unexpected alkene. What is happening and how can I prevent it?

Answer:

This is a classic issue in Williamson ether synthesis, where elimination (E2) competes with the desired substitution (SN2) reaction.[1] This is particularly prevalent when using secondary or tertiary alkyl halides. The alkoxide base can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.

Troubleshooting Strategies:

  • Choice of Reagents:

    • Whenever possible, opt for a primary alkyl halide and a more sterically hindered alkoxide. For the synthesis of 1,4-dioxane precursors, this often involves reacting an alkoxide of a diol with a primary halo-substituted acetic acid derivative.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway. Start at room temperature or even 0 °C and slowly warm the reaction if necessary.

    • Base: Use a non-hindered, strong base to form the alkoxide. Sodium hydride (NaH) in an aprotic solvent like THF is a common choice that minimizes the presence of a strong base that could promote elimination of the alkyl halide.

  • Solvent:

    • Use a polar aprotic solvent such as THF, DMF, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic and less basic, thus favoring substitution over elimination.

Question 2: My cyclization step to form the 1,4-dioxane-2-carboxylic acid/ester is resulting in a mixture of oligomers and a low yield of the desired cyclic product. How can I improve the cyclization efficiency?

Answer:

The formation of linear and cyclic oligomers is a common side reaction when the rate of intermolecular reaction competes with or exceeds the rate of the desired intramolecular cyclization. This is often an issue of concentration.

Troubleshooting Strategies:

  • High Dilution Conditions: The key to favoring intramolecular cyclization is to use high dilution. By significantly increasing the solvent volume, you decrease the probability of two reactive molecules encountering each other, thus favoring the intramolecular reaction. A syringe pump to slowly add the substrate to a large volume of refluxing solvent is a standard technique.

  • Choice of Catalyst:

    • For acid-catalyzed cyclization (e.g., from a dihydroxy acid), use a mild acid catalyst like p-toluenesulfonic acid (p-TSA) in a solvent that allows for the azeotropic removal of water (e.g., toluene or benzene with a Dean-Stark apparatus). Harsh acidic conditions, such as concentrated sulfuric acid, can lead to charring and other side reactions.[2]

  • Template Effects: In some cases, the presence of certain metal cations (e.g., K⁺, Cs⁺) can act as a template, holding the reactive ends of the linear precursor in proximity and promoting cyclization. Consider using a base with a larger cation, such as cesium carbonate, during the cyclization of a halo-alkoxy-acid.

cluster_0 Troubleshooting Dioxane Ring Formation A Low Yield of Dioxane Ring B Identify Primary Issue A->B C Elimination Side Reaction (Alkene Formation) B->C D Oligomerization/Polymerization B->D E Optimize Williamson Ether Synthesis: - Use Primary Halide - Lower Temperature - Aprotic Solvent C->E F Promote Intramolecular Cyclization: - High Dilution - Mild Acid Catalyst - Template Effect (e.g., Cs₂CO₃) D->F

Caption: Decision tree for troubleshooting dioxane ring formation.

Part 2: Hydrazinolysis of the Ester

Question 3: I am getting a significant amount of a di-acylated hydrazine byproduct during the hydrazinolysis of my 1,4-dioxane-2-carboxylate ester. How can I improve the selectivity for the desired carbohydrazide?

Answer:

The formation of a 1,2-di(1,4-dioxane-2-carbonyl)hydrazine is a common side reaction when the initially formed carbohydrazide acts as a nucleophile and attacks another molecule of the ester. This is more likely to occur if the concentration of the ester is high relative to hydrazine or if the reaction is run for an extended period at elevated temperatures.

Troubleshooting Strategies:

ParameterRecommendationRationale
Hydrazine Molar Ratio Use a significant excess of hydrazine hydrate (typically 3-10 equivalents).The large excess of hydrazine increases the probability of an ester molecule reacting with hydrazine rather than the product carbohydrazide.
Temperature Maintain a moderate reaction temperature. Often, refluxing in a lower-boiling alcohol like ethanol or methanol is sufficient.Higher temperatures can increase the rate of the undesired di-acylation. A patent for carbohydrazide synthesis suggests keeping the temperature below 80°C to prevent side reactions.[3]
Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting ester is consumed.Prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts.
Order of Addition Consider adding the ester solution dropwise to the heated solution of hydrazine hydrate.This maintains a low concentration of the ester in the reaction mixture, further favoring the reaction with hydrazine.

Question 4: My 1,4-dioxane ring appears to be opening during the hydrazinolysis step, leading to impurities. Why is this happening and what can I do?

Answer:

The 1,4-dioxane ring is an acetal, which is generally stable under basic and neutral conditions but can be susceptible to cleavage under acidic conditions.[4] While hydrazine hydrate is basic, impurities in your starting materials or the generation of acidic byproducts could potentially lead to ring-opening.

Troubleshooting Strategies:

  • Purity of Starting Materials: Ensure your 1,4-dioxane-2-carboxylate ester is free from any acidic impurities from the previous steps. A simple workup with a mild base (e.g., saturated sodium bicarbonate solution) and drying before hydrazinolysis can be beneficial.

  • Reaction Conditions:

    • Avoid acidic workups if possible. If an acidic workup is necessary, use dilute acid and keep the temperature low and the exposure time minimal.

    • Consider using an alternative, non-acidic method for product isolation, such as crystallization or chromatography on a neutral support like silica gel.

  • Solvent Choice: Perform the reaction in an anhydrous alcohol. While hydrazine hydrate contains water, using a dry reaction solvent can minimize potential side reactions.

cluster_1 Troubleshooting Hydrazinolysis A Undesired Product(s) in Hydrazinolysis B Identify Byproduct A->B C Di-acylated Hydrazine B->C D Ring-Opened Impurities B->D E Optimize Reaction Conditions: - Increase Hydrazine Excess - Moderate Temperature - Monitor Reaction Time - Slow Addition of Ester C->E F Ensure Ring Stability: - Purify Starting Ester (remove acid) - Avoid Acidic Workup - Use Anhydrous Solvent D->F

Caption: Troubleshooting common issues in the hydrazinolysis step.

Part 3: Purification and Stability

Question 5: My final this compound derivative is difficult to purify. What are the recommended methods?

Answer:

Purification can be challenging due to the polarity of the carbohydrazide group and the potential for the product to be water-soluble.

Recommended Purification Techniques:

  • Crystallization: This is often the most effective method for obtaining highly pure material.

    • Solvent Selection: Experiment with a range of solvents. Good solvent systems often involve a polar solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below (e.g., ethanol, isopropanol, or mixtures like ethanol/diethyl ether or methanol/dichloromethane).

  • Silica Gel Chromatography:

    • Solvent System: Due to the polar nature of the product, a polar mobile phase will be required. A gradient of methanol in dichloromethane or ethyl acetate is a good starting point.

    • Tailing: The basic nature of the hydrazide can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent can help to obtain sharper peaks.

  • Azeotropic Distillation for Water Removal: If water is present in the final product and is difficult to remove by other means, azeotropic distillation with a solvent like toluene can be effective.[5]

Question 6: I am concerned about the stability of my final product. Are there any known degradation pathways for this compound derivatives?

Answer:

There are two main points of potential instability in the molecule: the dioxane ring and the carbohydrazide moiety.

  • Dioxane Ring: As mentioned previously, the dioxane ring is susceptible to cleavage under strong acidic conditions. It is advisable to store the compound under neutral or slightly basic conditions.

  • Carbohydrazide Moiety:

    • Oxidation: Hydrazides can be susceptible to oxidation. It is best to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

    • Hydrolysis: The amide bond of the carbohydrazide can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures, to revert to the carboxylic acid and hydrazine.

Storage Recommendations:

  • Store the final compound in a tightly sealed container under an inert atmosphere.

  • Keep it in a cool, dark, and dry place.

  • Avoid contact with strong acids, bases, and oxidizing agents.

References

  • Wang, C., et al. (2020). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. [Link]

  • Thiery, E. (2016). Product Class 9: 1,4-Dioxanes. Thieme Chemistry.
  • (2025). Production of Anhydrous 1,4-Dioxane. UKnowledge.
  • Toxicological Profile for 1,4-Dioxane. (2012). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Process for the preparation of 1,4-dioxane-2,5-diones.
  • Process for preparing 1,4-dioxan-2-ones.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Clark, J. (2015). Esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Purification of 1,4-dioxane.
  • De Figueriedo, R. M. (2015). Oxidative cyclization of aromatic glycine derivatives 9 with dioxane 10.
  • Guillaume, S. M. (2012). Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. ResearchGate. [Link]

  • 2-Acetoxy-1,4-dioxane. Organic Syntheses Procedure. [Link]

  • Process for making carbohydrazide.
  • Van der Veken, P. (2018). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates.
  • Purification of 1,4-Dioxane. Chempedia - LookChem. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions.
  • Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications. EPA. [Link]

  • Ashenhurst, J. (2019). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

Sources

Improving yield and purity of 1,4-Dioxane-2-carbohydrazide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxane-2-carbohydrazide. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the hydrazinolysis of a corresponding ester, typically ethyl 1,4-dioxane-2-carboxylate. This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the ethoxy group.

The overall reaction is as follows:

While the reaction appears straightforward, achieving high yield and purity requires careful control of reaction conditions and an understanding of potential side reactions. This guide will walk you through the critical aspects of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material?

A1: The preferred starting material is ethyl 1,4-dioxane-2-carboxylate. The corresponding methyl ester can also be used. It is crucial that the starting ester is of high purity, as impurities can carry through to the final product and complicate purification.

Q2: Which solvent is best for this reaction?

A2: Absolute ethanol is the most commonly used and recommended solvent for the hydrazinolysis of esters.[1] It is a good solvent for both the starting ester and hydrazine hydrate, and the ethanol produced as a byproduct does not interfere with the reaction. Using an anhydrous solvent is important to minimize hydrolysis of the ester.

Q3: What is the optimal reaction temperature?

A3: The reaction is typically carried out at reflux temperature.[2] Heating the reaction mixture ensures a reasonable reaction rate. However, prolonged heating at very high temperatures should be avoided as it can lead to the formation of side products.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[1] A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation between the starting ester and the product carbohydrazide. The disappearance of the starting ester spot indicates the completion of the reaction.

Q5: What is the typical yield for this reaction?

A5: With optimized conditions, yields for the synthesis of carbohydrazides from esters can be quite high, often exceeding 80%. However, yields can be lower if the reaction is incomplete or if significant side reactions occur.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound
Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction by TLC until the starting ester is no longer visible. Ensure the reaction is maintained at a gentle reflux.
Moisture Contamination Water in the reaction mixture can lead to hydrolysis of the starting ester back to the carboxylic acid, which will not react with hydrazine.Use anhydrous ethanol and ensure all glassware is thoroughly dried. Store hydrazine hydrate properly to prevent moisture absorption.
Suboptimal Stoichiometry An insufficient amount of hydrazine hydrate will result in an incomplete reaction.Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 molar equivalents) to drive the reaction to completion.
Side Reactions At elevated temperatures, hydrazine can potentially react with the dioxane ring, although this is less common.Avoid excessive heating and prolonged reaction times. Once the reaction is complete, proceed with the workup.
Problem 2: Impure Product After Isolation
Potential Cause Explanation Recommended Solution
Unreacted Starting Material If the reaction was not complete, the final product will be contaminated with the starting ester.Optimize reaction conditions as described above. If necessary, the product can be purified by recrystallization.
Presence of Hydrazine Salts If an acidic workup is used, hydrazine can form salts that may co-precipitate with the product.A neutral or slightly basic workup is generally preferred. Washing the crude product with a small amount of cold water can help remove hydrazine salts.
Diacyl Hydrazine Formation It is possible for a second molecule of the ester to react with the newly formed carbohydrazide, leading to a diacyl hydrazine impurity.This is generally minimized by using a slight excess of hydrazine and avoiding a large excess of the ester.
Incorrect Recrystallization Solvent Using an inappropriate solvent for recrystallization can lead to poor recovery or inefficient purification.Ethanol or an ethanol/water mixture is often a good starting point for the recrystallization of carbohydrazides.[3] For related dioxane compounds, ethyl acetate has also been shown to be an effective recrystallization solvent.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 1,4-dioxane-2-carboxylate

  • Hydrazine hydrate (98% or higher)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 1,4-dioxane-2-carboxylate (1.0 eq).

  • Add absolute ethanol to dissolve the ester (approximately 5-10 mL per gram of ester).

  • Add hydrazine hydrate (1.2-1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • The product may precipitate upon cooling or concentration. If not, slowly add cold water to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol or water.

  • Dry the product under vacuum to obtain the crude this compound.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol to dissolve the solid completely.[3]

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered to remove the charcoal.

  • Allow the solution to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

Characterization of this compound

Accurate characterization is essential to confirm the identity and purity of the final product.

Technique Expected Observations
Melting Point A sharp melting point range indicates high purity. The exact melting point should be compared to literature values if available.
¹H NMR Expect signals corresponding to the protons on the dioxane ring, as well as signals for the -NH and -NH₂ protons of the hydrazide group. The dioxane protons will likely appear as a complex multiplet in the 3.5-4.5 ppm region. The NH and NH₂ protons will be broad singlets that are exchangeable with D₂O.
¹³C NMR Expect signals for the carbon atoms of the dioxane ring, typically in the 60-70 ppm range.[5][6] A signal for the carbonyl carbon of the hydrazide will be present further downfield, typically around 160-170 ppm.[7]
IR Spectroscopy Look for characteristic absorption bands: N-H stretching of the hydrazide group (two bands for -NH₂) around 3200-3400 cm⁻¹, C=O stretching (amide I band) around 1640-1680 cm⁻¹, and C-O stretching of the dioxane ether linkages in the 1000-1200 cm⁻¹ region.[8]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Combine Ester, Hydrazine and Ethanol reflux Reflux for 2-4 hours start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate precipitate Precipitate with Water concentrate->precipitate filter_isolate Filter and Dry precipitate->filter_isolate recrystallize Recrystallize from Ethanol filter_isolate->recrystallize filter_purify Filter and Dry recrystallize->filter_purify characterize Characterize Pure Product filter_purify->characterize

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

G decision decision solution solution start Low Yield Observed check_tlc TLC shows starting material? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes check_reagents Reagents and solvent anhydrous? check_tlc->check_reagents No extend_reflux Increase reflux time and monitor by TLC incomplete_rxn->extend_reflux hydrolysis Potential Hydrolysis check_reagents->hydrolysis No check_ratio Hydrazine ratio sufficient? check_reagents->check_ratio Yes use_dry Use anhydrous solvents and dry glassware hydrolysis->use_dry adjust_ratio Increase hydrazine to 1.2-1.5 eq. check_ratio->adjust_ratio No other_issues Consider other side reactions check_ratio->other_issues Yes

Caption: Decision tree for troubleshooting low product yield.

References

  • MDPI. (2021). Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. Retrieved from [Link]

  • ResearchGate. (2021). Hydration of the CH Groups in 1,4-Dioxane Probed by NMR and IR: Contribution of Blue-Shifting CH···OH2 Hydrogen Bonds. Retrieved from [Link]

  • ACS Publications. (2024). Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic. Retrieved from [Link]

  • Google Patents. (1995). Purification of 1,4-dioxan-2-one by crystallization.
  • Wikipedia. (2024). 1,4-Dioxane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dioxane. Retrieved from [Link]

  • ResearchGate. (2006). The preparation, molecular structure, and theoretical study of carbohydrazide (CHZ). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. Retrieved from [Link]

  • Google Patents. (1994). Process for the preparation of 1,4-dioxane-2,5-diones.
  • PubMed. (2019). Ethanol/1,4-dioxane/formic acid as synergistic solvents for the conversion of lignin into high-value added phenolic monomers. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Acetoxy-1,4-dioxane. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • ResearchGate. (2020). Solubility Measurement and Recrystallization Process Design for 1,1,2,2,9,9,10,10-Octafluoro[2.2]paracyclophane (AF4) Purification. Retrieved from [Link]

  • Google Patents. (1986). Purification of 1,4-dioxane.
  • ResearchGate. (2012). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1996). Carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines: synthesis and characterization. Retrieved from [Link]

  • CUNY. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • ResearchGate. (2014). 1 H NMR spectra in 1,4-dioxane/CCl 4 mixture: sol fraction SF-2.9.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Solubility of 1,4-Dioxane-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dioxane-2-carbohydrazide derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the low solubility of this promising class of compounds. Our approach is grounded in fundamental principles of physical organic chemistry and formulation science to provide you with a robust framework for overcoming solubility hurdles in your experiments.

Understanding the Molecule: A Foundation for Troubleshooting

The solubility of this compound derivatives is governed by the interplay of its core structural features: the polar 1,4-dioxane ring, the hydrogen-bonding carbohydrazide moiety, and the physicochemical properties of the specific substituents.

  • 1,4-Dioxane Ring: This heterocyclic ether is a polar, aprotic component, miscible with water and many organic solvents.[1][2][3] Its two oxygen atoms can act as hydrogen bond acceptors.[4]

  • Carbohydrazide Group (-CONHNH₂): This functional group is capable of both donating and accepting hydrogen bonds, contributing significantly to the polarity of the molecule.

  • Derivatives (R-groups): The nature of the substituent on the carbohydrazide nitrogen will critically influence the overall solubility. Lipophilic (nonpolar) substituents will tend to decrease aqueous solubility, while polar or ionizable groups may enhance it.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with this compound derivatives.

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility?

Answer:

Low aqueous solubility is a common challenge for many organic molecules.[5] A systematic approach, starting with simple modifications, is often the most effective.

Initial Troubleshooting Workflow:

G cluster_0 Compound Polarity cluster_1 Recommended Solvents A Highly Polar Derivative (e.g., with -OH, -COOH groups) D Polar Protic: Methanol, Ethanol A->D E Polar Aprotic: DMSO, DMF, Acetonitrile A->E B Moderately Polar Derivative (e.g., with alkyl, aryl groups) B->E F Less Polar: Dichloromethane (DCM), Chloroform B->F C Nonpolar Derivative (e.g., with long alkyl chains) C->F

Sources

Stability issues and degradation pathways of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 1,4-Dioxane-2-carbohydrazide. This document is designed for researchers, scientists, and drug development professionals who are utilizing this unique bifunctional molecule. Given that this compound combines a stable ether-based dioxane ring with a reactive carbohydrazide moiety, understanding its stability profile is critical for successful experimental outcomes, accurate data interpretation, and safe handling. This guide provides in-depth troubleshooting advice, addresses frequently asked questions, and offers validated protocols based on the known chemistry of its constituent functional groups.

The insights herein are synthesized from the established behaviors of the 1,4-dioxane scaffold and the well-documented reactivity of hydrazide derivatives. We will explore the primary degradation pathways—hydrolysis, oxidation, and peroxide formation—to equip you with the knowledge to mitigate these issues effectively.

Troubleshooting Guide: Experimental Observations & Solutions

This section is structured to address specific problems you may encounter during your work.

Question: I'm observing a rapid loss of my parent compound in an aqueous buffer. What is the likely cause and how can I fix it?

Answer: The most probable cause is the hydrolysis of the carbohydrazide functional group. The hydrazide linkage is susceptible to cleavage by water, a reaction that can be significantly accelerated by acidic or basic conditions.

  • Causality: The carbohydrazide is an amide-like functional group where the nitrogen is more nucleophilic. In acidic solutions, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water. In basic solutions, hydroxide ions directly attack the carbonyl carbon. Both pathways lead to the cleavage of the C-N bond. Several studies on hydrazide derivatives confirm their susceptibility to hydrolysis, yielding the corresponding carboxylic acid and hydrazine.[1][2]

  • Troubleshooting Steps:

    • pH Control: The first step is to measure the pH of your solution. Aim to work in a neutral pH range (6.5-7.5) where the rate of hydrolysis is typically at its minimum. Use a non-reactive buffer system like phosphate-buffered saline (PBS) at a physiological pH.

    • Solvent Selection: If your experimental design allows, consider using a non-aqueous or a mixed solvent system with a lower water activity (e.g., acetonitrile/water or DMSO/water mixtures). This reduces the concentration of the reactant (water) driving the hydrolysis.

    • Temperature Management: Hydrolysis is a chemical reaction with a rate that is dependent on temperature. Perform your experiments at the lowest practical temperature. If reactions must be run for extended periods, consider conducting them in a cold room or on ice.

Question: My stored samples of this compound are showing a yellow discoloration and have poor solubility. What's happening?

Answer: This strongly suggests oxidative degradation and potentially peroxide formation. The 1,4-dioxane ring is known to form potentially explosive peroxides upon exposure to atmospheric oxygen, especially in the presence of light.[3][4][5] Concurrently, the hydrazide group is highly susceptible to oxidation.

  • Causality:

    • Peroxide Formation: The ether linkages in the 1,4-dioxane ring can react with atmospheric oxygen via a free-radical mechanism to form hydroperoxides and peroxides. This process is often initiated by light or heat.[4]

    • Hydrazide Oxidation: The hydrazide moiety can be easily oxidized by air, trace metal ion contaminants (like Cu²⁺), or peroxides formed on the dioxane ring itself.[6][7] This oxidation can lead to the formation of colored byproducts and N-nitroso compounds in some cases.[8] Electron-rich hydrazides are particularly prone to oxidative decomposition.[9]

  • Troubleshooting & Prevention:

    • Inert Atmosphere: Store the solid compound and any solutions under an inert atmosphere, such as nitrogen or argon. When weighing or preparing solutions, minimize the exposure time to air.

    • Light Protection: Always store the compound in amber vials or wrap containers in aluminum foil to protect it from light.[5][10]

    • Metal Contaminants: Use high-purity solvents and glassware that is free of trace metal contaminants. If metal catalysis is suspected, the addition of a chelating agent like EDTA may be beneficial, if compatible with your system.

    • Peroxide Testing: Before using any aged solvent of 1,4-dioxane, it is critical to test for the presence of peroxides using commercially available test strips. If peroxides are detected, the material should be handled with extreme caution and disposed of according to safety protocols.

Question: I am seeing multiple new peaks in my LC-MS analysis after a reaction. How can I identify the degradation products?

Answer: The new peaks are likely a combination of hydrolytic and oxidative degradants. By understanding the primary degradation pathways, you can predict the mass of the expected products.

  • Expected Degradants & Their Masses:

    • Hydrolysis Product: 1,4-Dioxane-2-carboxylic acid. This results from the cleavage of the carbohydrazide group.

    • Oxidation Products: The initial oxidation product is often a diazene/diimide intermediate. These are typically unstable and can lead to a complex mixture of further products.

    • Ring-Opened Products: Under harsh oxidative conditions (e.g., using Fenton's reagent or other advanced oxidation processes), the dioxane ring itself can be cleaved to form species like ethylene glycol, glycolic acid, or formic acid.[11][12] However, this is less likely under typical laboratory conditions.

  • Identification Strategy:

    • High-Resolution Mass Spectrometry (HRMS): Use LC-HRMS (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the new peaks. This will allow you to predict the elemental composition of the degradants.

    • Tandem Mass Spectrometry (MS/MS): Fragment the parent ion and the degradant ions. The fragmentation pattern of 1,4-Dioxane-2-carboxylic acid should show a characteristic loss of CO₂ (44 Da).

    • Forced Degradation Study: Perform a controlled forced degradation study (see protocol below) to intentionally generate the primary degradants. This will provide reference chromatograms and mass spectra to confirm the identity of the unknown peaks in your experimental samples.

Visualizing the Degradation Landscape

To better understand the chemical transformations that this compound can undergo, the following diagram illustrates the key degradation pathways.

G Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolytic Pathway cluster_oxidation Oxidative Pathway cluster_peroxidation Peroxidation Pathway (Safety Hazard) Parent This compound Hydrolysis_Product 1,4-Dioxane-2-carboxylic Acid + Hydrazine Parent->Hydrolysis_Product H₂O / H⁺ or OH⁻ Oxidation_Intermediate Diazene Intermediate Parent->Oxidation_Intermediate O₂ / Metal Ions / Light Peroxide_Product Dioxane Peroxides/ Hydroperoxides Parent->Peroxide_Product O₂ / Light (on dioxane ring) Oxidation_Products Complex Mixture of Further Products Oxidation_Intermediate->Oxidation_Products Unstable

Caption: Key degradation routes for this compound.

Frequently Asked Questions (FAQs)
  • Q1: What are the recommended storage conditions for this compound?

    • A1: Based on its chemical properties, the compound should be stored under an inert atmosphere (argon or nitrogen), protected from light, and in a cool, dry place. Long-term storage in solution is not recommended due to the risk of hydrolysis.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo slow down all potential degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)To prevent oxidation of the hydrazide and peroxide formation on the dioxane ring.[3][4]
Light Amber Vial / Protected from LightTo prevent photo-initiated peroxide formation and oxidation.[5]
Form SolidSolid form is generally more stable than solutions.
Solvents to Avoid Protic solvents (for long-term storage), solvents prone to peroxide formation (e.g., THF, diethyl ether).To minimize hydrolysis and exposure to oxidants.
  • Q2: What analytical methods are suitable for stability testing?

    • A2: A stability-indicating HPLC method is the gold standard. A reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (both containing 0.1% formic acid or another modifier) is a good starting point. UV detection can be used for quantification, but mass spectrometry (LC-MS) is essential for the identification of degradation products.[13] GC-MS can be used to analyze for the volatile 1,4-dioxane ring structure, but it is not suitable for the non-volatile parent compound or its primary degradants.[14]

  • Q3: Is this compound considered hazardous?

    • A3: While specific data for this compound is not available, its components suggest caution. 1,4-Dioxane is classified as a likely human carcinogen.[4][15][16] Hydrazine and some of its derivatives are also toxic and potential carcinogens.[17] The potential for forming explosive peroxides is a significant physical hazard.[3][4] All handling should be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to rapidly identify the primary degradation pathways and generate analytical standards for key degradants.

G cluster_conditions Stress Conditions (in separate vials) start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis Add 0.1 M HCl start->acid base Base Hydrolysis Add 0.1 M NaOH start->base oxidative Oxidation Add 3% H₂O₂ start->oxidative thermal Thermal Stress Heat at 60°C start->thermal photo Photolytic Stress Expose to UV light (254 nm) start->photo timepoint Incubate and Sample (e.g., at 0, 2, 8, 24 hours) acid->timepoint base->timepoint oxidative->timepoint thermal->timepoint photo->timepoint analysis Quench (if necessary) and Analyze by LC-MS timepoint->analysis

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile (ACN).

  • Stress Samples: For each condition, dilute the stock solution into the stress medium (e.g., 1:9 v/v into 0.1 M HCl for the acid stress sample).

  • Incubation: Place the thermal stress sample in a heating block. Place the photolytic stress sample in a photostability chamber. Keep all other samples on the benchtop at a controlled room temperature.

  • Time Points: At each specified time point (e.g., 0, 2, 8, 24 hours), take an aliquot from each stress condition.

  • Quenching: For the acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Dilute the samples appropriately and analyze immediately by a validated stability-indicating LC-MS method. Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Protocol 2: HPLC-MS Method for Stability Analysis

This serves as a starting point for developing a method to separate this compound from its potential degradation products.

  • Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2 µL.

  • Detection:

    • UV/Vis Diode Array Detector (DAD) scanning from 200-400 nm.

    • Mass Spectrometer (ESI+) scanning a mass range of m/z 50-500.

References
  • DESWATER. (n.d.). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes.
  • Sun, H., et al. (2014). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Environmental Science and Pollution Research, 21(14), 8438-8446.
  • U.S. Environmental Protection Agency. (2006). Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications.
  • ResearchGate. (n.d.). The Thermal Stability of 1,4-Dioxane at Sub- and Supercritical Temperatures.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for 1,4-Dioxane.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Dioxane.
  • New Hampshire Department of Environmental Services. (n.d.). 1,4-Dioxane. Environmental Health and Safety.
  • Eawag. (n.d.). 1,4-Dioxane Degradation Pathway. Eawag-BBD.
  • Sattari Alamdar, S. (2020). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Lunn, G., & Sansone, E. B. (1985). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species. Environmental Science & Technology, 19(1), 74-78.
  • Tawfik, A., et al. (2021). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Journal of Environmental Management, 296, 113187.
  • ChemicalBook. (2019). Synthesis of carbohydrazide.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1,4-Dioxane.
  • Interstate Technology & Regulatory Council. (2020). Sampling and Analysis of 1,4-Dioxane.
  • Kelly, C. B., et al. (2018). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 83(8), 4534-4543.
  • U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – 1,4-Dioxane.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 1,4-Dioxane.
  • Agency for Toxic Substances and Disease Registry. (2012). Public Health Statement for 1,4-Dioxane.
  • Gholap, S. S., & Dhepe, S. S. (2019). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. Scientific Reports, 9(1), 1-12.
  • MacNaughton, M. G. (1977). Oxidation of Hydrazine in Aqueous Solutions. DTIC.
  • New Jersey Department of Environmental Protection. (2024). 1,4-Dioxane Sampling Fact Sheet.
  • ResearchGate. (2014). Degradation of 1,4-dioxane in water with heat- and Fe2+-activated persulfate oxidation.
  • Bowen, E. J., & Needham, D. (1987). Decomposition of Hydrazine in Aqueous Solutions. ResearchGate.
  • Sattari Alamdar, S. (2020). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Data Sheet: 1,4-Dioxane.
  • Alpha Analytical. (n.d.). Recommendations for the Low Level Analysis of 1,4-DIOXANE in Aqueous Samples.

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Technical Support Center: Overcoming Steric Hindrance in Reactions with 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges arising from steric hindrance when working with 1,4-Dioxane-2-carbohydrazide. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Part 1: Understanding the Core Challenge
Q1: What is the fundamental source of steric hindrance in this compound?

A1: The primary source of steric hindrance is the 1,4-dioxane ring itself. In solution, this six-membered ring predominantly adopts a stable chair conformation to minimize torsional and steric strain. The carbohydrazide functional group (-CONHNH₂) can occupy either an axial or equatorial position. The bulky nature of the dioxane ring shields the reactive hydrazide moiety, impeding the approach of other molecules. This three-dimensional blocking effect is the essence of steric hindrance and can significantly lower reaction rates or prevent reactions altogether.[1][2]

cluster_0 Structural Features of this compound A 1,4-Dioxane Ring B Stable Chair Conformation A->B Adopts C Bulky 3D Structure B->C Results in E Shielded Reactive Site C->E Leads to D Carbohydrazide Group (-CONHNH₂) D->E Is the F Steric Hindrance E->F Causes

Caption: The relationship between the dioxane ring's structure and steric hindrance.

Part 2: Troubleshooting Common Synthetic Reactions

This section addresses specific, common issues encountered during synthesis in a question-and-answer format.

Scenario 1: Low Yields in Acylation Reactions

Q2: My acylation of this compound with a sterically demanding acyl chloride is inefficient. What troubleshooting steps should I follow?

A2: Low yields in the acylation of this substrate are a classic symptom of steric hindrance. A systematic approach to optimization is crucial. The following workflow is recommended:

start Low Yield in Acylation cat_opt Step 1: Catalyst Optimization Is the catalyst active enough? start->cat_opt cond_opt Step 2: Reaction Condition Tuning Can conditions overcome the energy barrier? cat_opt->cond_opt If yield is still low reagent_opt Step 3: Reagent Modification Is the acylating agent too unreactive? cond_opt->reagent_opt If yield is still low success Successful Acylation reagent_opt->success Leads to

Caption: Troubleshooting workflow for low-yield acylation reactions.

Step 1: Catalyst System Optimization

Standard bases like triethylamine may not be sufficient to promote the reaction effectively. More potent catalysts are needed to generate a highly reactive intermediate that can overcome the steric barrier.

CatalystClassMechanism of Action & Rationale
4-(Dimethylamino)pyridine (DMAP) Nucleophilic CatalystForms a highly reactive N-acylpyridinium intermediate. More effective than simple amine bases, but can be toxic.[3]
1-Methylimidazole (MI) Nucleophilic CatalystSimilar to DMAP but is less toxic and often shows excellent efficacy for acylating sterically hindered alcohols, a principle applicable here.[3][4]
Scandium(III) triflate (Sc(OTf)₃) Lewis AcidActivates the acylating agent, making it a more potent electrophile. Particularly useful for very hindered substrates where nucleophilic catalysts are less effective.[5]
Solid Acid Catalysts (e.g., Montmorillonite K-10) Heterogeneous CatalystOffers strong acid sites for activation and simplifies workup, as the catalyst can be filtered off.[4][5]

Step 2: Reaction Condition Modification

  • Solvent Choice: Switch to polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents can help stabilize charged intermediates and may improve reaction rates. Acyl substitution reactions using hydrazides have shown success in 1,4-dioxane as a solvent as well.[6]

  • Temperature:

    • Conventional Heating: Gradually increase the temperature. However, be mindful of potential side reactions or decomposition.

    • Microwave Irradiation: This is often the superior choice. It provides rapid, uniform heating that can supply the activation energy needed to bypass the high-energy transition state of a sterically hindered reaction, often leading to cleaner reactions and higher yields in shorter times.[5][7]

Scenario 2: Incomplete Cyclization with β-Ketoesters to Form Pyrazolones

Q3: The Knorr condensation of this compound with my substituted β-ketoester stalls or is incomplete. How can I drive this reaction to completion?

A3: This is a two-step reaction: (1) formation of a hydrazone intermediate, and (2) intramolecular nucleophilic attack and cyclization. Steric hindrance can impede either step. The traditional synthesis of pyrazolones involves the reaction of β-keto esters with hydrazine and its derivatives.[8]

Troubleshooting Guide for Pyrazolone Synthesis

IssueProbable CauseRecommended Solution & Rationale
No Reaction Detected Severe steric clash prevents the initial nucleophilic attack of the hydrazide on the keto group of the β-ketoester.1. Add an Acid Catalyst: A catalytic amount of glacial acetic acid or trifluoroacetic acid (TFA) protonates the keto-carbonyl, making it more electrophilic and susceptible to attack.[9][10] 2. Increase Temperature: Use a higher boiling point solvent like toluene with a Dean-Stark trap to azeotropically remove water and drive the equilibrium towards the hydrazone.
Reaction Stalls at Hydrazone Intermediate The intramolecular cyclization is sterically hindered. The nucleophilicity of the second nitrogen atom is insufficient to attack the ester carbonyl due to poor orbital overlap caused by the bulky dioxane ring.1. Employ Microwave Irradiation: This is highly effective for overcoming the high activation energy of the cyclization step. Reactions that take hours conventionally can often be completed in minutes.[7] 2. Switch to a More Reactive Carbonyl: If possible, start with a β-diketone instead of a β-ketoester. Ketones are generally more electrophilic than esters, which can facilitate the final ring closure.
Formation of Side Products/Decomposition Prolonged high temperatures required to force the reaction are causing decomposition of starting materials or products.1. Use Microwave Synthesis: As mentioned, the short reaction times minimize exposure to high temperatures.[7] 2. Optimize Catalyst Loading: Use the minimum amount of acid catalyst required. Excess acid can sometimes promote side reactions.
Part 3: Key Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of a Pyrazolone Derivative

This protocol is adapted from established methods for synthesizing pyrazolones from hindered substrates and demonstrates a best-practice approach.[7]

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired β-ketoester (1.1 mmol), and absolute ethanol (4 mL).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction Setup: Seal the vial and place it in the cavity of a microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 120°C and hold for 15-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • Reaction Monitoring: After cooling, check the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting hydrazide.

  • Workup and Isolation: Upon completion, cool the vial to room temperature. Add cold water (10 mL) to precipitate the crude product.

  • Purification: Isolate the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolone product.

Protocol 2: 1-Methylimidazole (MI) Catalyzed Acylation

This protocol leverages an efficient and less toxic organocatalyst to achieve acylation of the sterically hindered hydrazide.[3]

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 mmol) and 1-methylimidazole (0.2 mmol, 20 mol%).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) (10 mL) and stir until the solids dissolve.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride or anhydride (1.2 mmol) dropwise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, the addition of a non-nucleophilic base like triethylamine (1.5 mmol) can accelerate the process by scavenging the HCl byproduct.[4]

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. Available from: [Link]

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. Available from: [Link]

  • Synthesis and reactivity of a 1,4-dihydropyrazine derivative. ResearchGate. Available from: [Link]

  • This compound (C5H10N2O3). PubChem. Available from: [Link]

  • Steric Hinderance question help. Reddit. Available from: [Link]

  • 1,4-Dioxane. PubChem. Available from: [Link]

  • 1,4-Dioxane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI. Available from: [Link]

  • New highlights in the synthesis and reactivity of 1,4-dihydropyrazine derivatives. ResearchGate. Available from: [Link]

  • Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution Reaction. ACS Publications. Available from: [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry. Khan Academy. Available from: [Link]

  • Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes. ResearchGate. Available from: [Link]

  • Product Class 9: 1,4-Dioxanes. Science of Synthesis. Available from: [Link]

  • Synthesis, Spectroscopic, Characterization and X-ray Structures of Lanthanide(III) Complexes Derived from 1,5-bis(phenyl(pyridin-2-yl)methylene)carbonohydrazide. Science Publishing Group. Available from: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. Available from: [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. Available from: [Link]

  • Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. ResearchGate. Available from: [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH National Library of Medicine. Available from: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available from: [Link]

  • Synthesis, Spectroscopic, Characterization and X-ray Structures of Lanthanide(III) Complexes Derived from 1,5-bis(phenyl(pyridin-2-yl)methylene)carbonohydrazide. ResearchGate. Available from: [Link]

  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

  • Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. NIH National Library of Medicine. Available from: [Link]

  • Copper-Catalyzed [3+3] Cycloaddition of Ethynyl Methylene Cyclic Carbamates with N,N′-Cyclic Azomethine Imines Enabled by an Extended C–C Bond. ACS Publications. Available from: [Link]

  • EFFECT OF 1,4-DIOXANE ON THE COMPLEXATION OF LANTHANIDES WITH α-HYDROXYISOBUTYRATE. Washington State University Research Exchange. Available from: [Link]

  • Influence of steric hindrance on the core geometry and sulfoxidation chemistry of carboxylate-rich diiron(II) complexes. PubMed. Available from: [Link]

  • Microwave-assisted synthesis of biologically relevant steroidal 17-exo-pyrazol-5'-ones from a norpregnene precursor by a side-chain elongation/heterocyclization sequence. Beilstein Journals. Available from: [Link]

  • Pd(OAc)2-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. NIH National Library of Medicine. Available from: [Link]

  • Functional Groups In Organic Chemistry. Available from: [Link]

  • Asymmetric Organocatalyzed Michael/Oxa-Michael Domino Reaction of Isoxazole-5-ones with 1,3-Nitroenynes: Access to Chiral Fused Dihydropyranoisoxazoles. ACS Publications. Available from: [Link]

  • Acylation of Hydrazides with Acetic Acid and Formic Acid. J-STAGE. Available from: [Link]

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Technical Support Center: Catalyst Selection for Reactions Involving 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,4-Dioxane-2-carbohydrazide. This document provides in-depth, field-proven insights into catalyst selection for the primary reactions involving this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your syntheses are both successful and reproducible.

Section 1: Foundational FAQs - Choosing the Right Catalyst Class

This section addresses the fundamental questions researchers face when designing a synthetic route starting from this compound.

Q1: What are the primary reaction types for this compound, and how do they influence catalyst selection?

This compound features a highly nucleophilic hydrazide moiety (-CONHNH₂), which is the primary site of reactivity. The two main classes of reactions you will encounter are:

  • Condensation Reactions: The terminal -NH₂ group readily reacts with electrophilic carbonyl compounds (aldehydes and ketones) to form N-acylhydrazones. This reaction is foundational for creating more complex molecular scaffolds.[1][2]

  • Cyclization/Cyclodehydration Reactions: The resulting N-acylhydrazones are often valuable intermediates that can be cyclized to form stable five-membered heterocyclic rings, such as 1,3,4-oxadiazoles.[3] These reactions typically require a catalyst or a dehydrating agent to facilitate the ring-closing step.

Catalyst selection is dictated by which of these transformations you aim to achieve. Condensation is often acid-catalyzed to activate the carbonyl electrophile, while cyclodehydration requires stronger reagents to eliminate water.

Q2: When should I choose a Brønsted acid versus a Lewis acid catalyst?

The choice between a Brønsted acid (proton donor) and a Lewis acid (electron-pair acceptor) depends on the substrate, solvent, and desired reaction rate.[4][5][6]

  • Brønsted Acids (e.g., acetic acid, p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA)) are excellent for general-purpose catalysis, particularly for activating aldehydes and ketones in condensation reactions. They work by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the hydrazide.[7] They are often inexpensive, readily available, and effective in catalytic amounts.

  • Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, FeCl₃, ZnCl₂) are typically stronger acids that coordinate directly to the carbonyl oxygen.[8] This coordination strongly polarizes the C=O bond, leading to significant activation. Lewis acids are preferred when dealing with less reactive ketones or when milder reaction conditions (e.g., lower temperatures) are required. They can also offer unique selectivity in complex substrates.

The following flowchart provides a general decision-making framework:

G start Start: Catalyst Selection substrate Evaluate Substrate Reactivity (Aldehyde vs. Ketone) start->substrate br_path Brønsted Acid Path substrate->br_path High Reactivity (e.g., Aromatic Aldehyde) le_path Lewis Acid Path substrate->le_path Low Reactivity (e.g., Aliphatic Ketone) br_choice Use Catalytic Brønsted Acid (e.g., Acetic Acid, p-TsOH) br_path->br_choice le_choice Use Catalytic Lewis Acid (e.g., Sc(OTf)3, FeCl3) le_path->le_choice check_yield Reaction Sluggish or Low Yield? br_choice->check_yield le_choice->check_yield optimize_br Increase Brønsted Acid Loading or Switch to Stronger Acid (TFA) check_yield->optimize_br Yes (from Brønsted) switch_to_lewis Switch to a Lewis Acid for Stronger Carbonyl Activation check_yield->switch_to_lewis Yes (from Lewis) end Proceed with Optimized Conditions check_yield->end No optimize_br->switch_to_lewis switch_to_lewis->end

Caption: Catalyst selection workflow for hydrazone formation.

Q3: How does the 1,4-dioxane ring affect reactivity and experimental design?

The 1,4-dioxane ring is generally considered a stable and relatively inert moiety. However, its high polarity and ability to act as a hydrogen bond acceptor can influence solvent choice and product isolation.

  • Solubility: The dioxane ring imparts good solubility in a range of polar solvents, including alcohols (methanol, ethanol), THF, and water. This simplifies reaction setup.

  • Product Isolation: 1,4-dioxane is miscible with water, which can complicate workups if aqueous extractions are used.[9] Co-evaporation with a high-boiling non-polar solvent like toluene can be an effective strategy for removing residual dioxane.[9] In some cases, precipitation of the product from the reaction mixture upon cooling or addition of an anti-solvent (like water or hexane) is the most effective isolation method.[10]

Section 2: Application-Specific Guides & Protocols

Guide 1: N-Acylhydrazone Formation via Condensation

This is the most common initial reaction for this compound. The goal is to form a stable C=N bond by reacting the hydrazide with an aldehyde or ketone.

FAQ: What is the best catalyst for forming a hydrazone with a standard aromatic aldehyde?

For most aromatic aldehydes, a simple Brønsted acid catalyst is sufficient and cost-effective. A catalytic amount of glacial acetic acid or p-TsOH in a refluxing protic solvent like ethanol is a standard and reliable method.[11][12] The reaction mechanism involves acid catalysis at two key stages: activation of the carbonyl and dehydration of the carbinolamine intermediate.

G cluster_0 Acid-Catalyzed Hydrazone Formation RCHO Aldehyde (R-CHO) Protonated_RCHO Protonated Aldehyde [R-CH=O+H] RCHO->Protonated_RCHO + H+ Hydrazide Hydrazide (R'-NHNH2) Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine Nucleophilic Attack Protonated_RCHO->RCHO - H+ Protonated_RCHO->Carbinolamine Hydrazone N-Acylhydrazone (R-CH=N-NHR') Carbinolamine->Hydrazone - H2O, -H+ H2O H2O H_plus H+

Caption: Simplified mechanism of acid-catalyzed hydrazone formation.

Data Presentation: Comparison of Common Catalysts for Hydrazone Synthesis

CatalystTypical LoadingSolventTemperatureKey Advantages & Considerations
Acetic Acid 5-10 mol% (or as solvent)Ethanol, MethanolRefluxInexpensive, readily available, effective for reactive aldehydes.[11]
p-TsOH 1-5 mol%Toluene, EthanolRefluxStronger acid, good for less reactive carbonyls. Often used with a Dean-Stark trap to remove water.
TFA 5-20 mol%Acetonitrile, DCMRT to RefluxVery strong acid, useful for difficult condensations but may cause side reactions.[7]
Sc(OTf)₃ 0.5-2 mol%Acetonitrile, DCMRTExcellent Lewis acid, very effective at low loadings, but more expensive.
Aniline 10-20 mol%Aqueous Buffer (pH ~6)RTActs as a nucleophilic catalyst, ideal for biological applications or acid-sensitive substrates.[13][14]

Experimental Protocol: General Procedure for Catalytic Hydrazone Synthesis

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Reagents: Add the aldehyde or ketone (1.0-1.1 eq) and the chosen solvent (e.g., ethanol, 0.1-0.2 M concentration).

  • Catalyst Addition: Add the acid catalyst (e.g., 3-4 drops of glacial acetic acid or 2 mol% p-TsOH).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

  • Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by vacuum filtration and washed with a cold, non-polar solvent (e.g., cold ethanol or diethyl ether) to remove impurities.

  • Validation: Confirm the structure and purity of the N-acylhydrazone product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Guide 2: Synthesis of 1,3,4-Oxadiazoles via Cyclodehydration

The N-acylhydrazone intermediate can be converted into a stable 1,3,4-oxadiazole ring, a common scaffold in medicinal chemistry. This transformation involves the removal of a molecule of water.

FAQ: My hydrazone intermediate is stable and won't cyclize. What catalyst or reagent should I use?

Simple heating is rarely sufficient for this cyclodehydration. A dedicated dehydrating agent or a catalyst that facilitates this step is required. The choice depends on the stability of your substrate to harsh conditions.

  • Phosphorus Oxychloride (POCl₃): A classic, powerful, and effective reagent for this transformation. It acts as both a catalyst and a dehydrating agent. The reaction is often run neat or in a high-boiling inert solvent.

  • Acetic Anhydride (Ac₂O): A milder alternative that can work well, especially for electron-rich systems. It often requires heating to high temperatures.

  • Triphenylphosphine-based reagents (e.g., Burgess Reagent, PPh₃/I₂): These offer milder conditions for substrates that are sensitive to strong acids or high temperatures. A phosphine-mediated cyclodehydration can be highly effective.[15]

Section 3: Troubleshooting Common Experimental Issues

Even with optimized protocols, challenges can arise. This section provides a guide to diagnosing and solving common problems.

Q: My reaction is sluggish or stalls completely. What are the likely causes and solutions?

  • Cause 1: Insufficient Catalyst Activity. The catalyst may not be strong enough to activate the substrate.

    • Solution: If using a weak Brønsted acid like acetic acid, switch to a stronger one like p-TsOH or a Lewis acid.[7] Ensure the catalyst is not old or deactivated.

  • Cause 2: Water Inhibition. In condensation reactions, the water produced can be inhibitory.

    • Solution: Switch to a solvent like toluene and use a Dean-Stark apparatus to azeotropically remove water as it forms.

  • Cause 3: Poor Reagent Purity. Impurities in starting materials or wet solvents can halt the reaction.[16]

    • Solution: Ensure reagents are pure and use anhydrous solvents, especially for moisture-sensitive Lewis acid-catalyzed reactions.

Q: I am observing significant side product formation. How can I improve selectivity?

  • Cause 1: Over-catalysis or Decomposition. The catalyst may be too harsh, causing degradation of the starting material or product.

    • Solution: Reduce the catalyst loading or switch to a milder catalyst (e.g., from POCl₃ to Ac₂O for cyclization). Lowering the reaction temperature can also improve selectivity.[16]

  • Cause 2: Unwanted Secondary Reactions. For example, in the presence of certain hydrazides and aldehydes, quinazolinones can form as a side product.[1]

    • Solution: Carefully control the reaction temperature. Dropwise addition of the aldehyde at room temperature can sometimes favor the desired hydrazone over alternative pathways.[1]

Q: My product yield is low after workup. Where could it have gone?

  • Cause 1: Product Solubility. The product might be partially soluble in the filtration wash solvent, leading to losses.

    • Solution: Use a minimal amount of a very cold wash solvent. Test the solubility of a small sample of your crude product before performing the bulk filtration.

  • Cause 2: Mechanical Losses. On a small scale, significant material can be lost on glassware.[17]

    • Solution: Be meticulous during transfers. Rinsing glassware with a small amount of solvent and combining the rinses can help recover material.

  • Cause 3: Incomplete Precipitation. The product may not have fully crashed out of the solution.

    • Solution: Try cooling the filtrate in an ice bath for an extended period or carefully adding an anti-solvent to induce further precipitation.

G start Problem Observed low_yield Low Yield / Stalled Reaction start->low_yield side_products Side Product Formation start->side_products workup_loss Low Yield After Workup start->workup_loss cause1 Cause: Insufficient Catalyst / Water Inhibition low_yield->cause1 cause2 Cause: Catalyst Too Harsh / Wrong Temperature side_products->cause2 cause3 Cause: Product Solubility / Mechanical Loss workup_loss->cause3 sol1 Solution: Use Stronger Catalyst (p-TsOH, Lewis Acid). Use Dean-Stark Trap. cause1->sol1 sol2 Solution: Reduce Catalyst Loading. Use Milder Reagent. Optimize Temperature. cause2->sol2 sol3 Solution: Optimize Wash Solvent. Cool Filtrate Further. Use Anti-Solvent. cause3->sol3

Caption: Troubleshooting flowchart for common reaction issues.

References

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Available at: [Link]

  • Degradation of 1,4-dioxane in water using TiO2 based photocatalytic and H2O2/UV processes. PubMed. Available at: [Link]

  • HEALTH EFFECTS - Toxicological Profile for 1,4-Dioxane. NCBI. Available at: [Link]

  • Selective Synthesis of 1,4-Dioxane from Oxirane Dimerization over ZrO2/TiO2 Catalyst at Low Temperature. MDPI. Available at: [Link]

  • Remove 1,4 dioxane from Water and reaction mass. Reddit. Available at: [Link]

  • Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Thieme Chemistry. Available at: [Link]

  • Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. National Institutes of Health (NIH). Available at: [Link]

  • Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. PubMed Central. Available at: [Link]

  • Reactions at the 1,4-dioxane yielding compounds 1-13. Percent (%) yields for each compound are as indicated... ResearchGate. Available at: [Link]

  • Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic. ACS Publications. Available at: [Link]

  • Help with Low Yield Synthesis. Reddit. Available at: [Link]

  • Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. PubMed Central. Available at: [Link]

  • 3.2: Brønsted and Lewis Acids and Bases. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid catalysis. PubMed Central. Available at: [Link]

  • Hydrazone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Acylhydrazones and Their Biological Activity: A Review. MDPI. Available at: [Link]

  • Strategies for Lewis and Brønsted acid-catalyzed generation of excited states. ResearchGate. Available at: [Link]

  • Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. RSC Publishing. Available at: [Link]

  • Lewis and Bronsted Acidity and Basicity. YouTube. Available at: [Link]

  • What is the difference between a Brønsted & Lewis acid and a Brønsted & Lewis base? Why are both names used for the same thing/concept in chemistry?. Quora. Available at: [Link]

  • Mechanism for hydrazone formation from carbonyl and hydrazine compound. ResearchGate. Available at: [Link]

  • Alkyl radical additions to aliphatic and aromatic N-acylhydrazones via photoredox catalysis. ScholarWorks@UARK. Available at: [Link]

  • Hydrazinecarbothioamide group in the synthesis of heterocycles. Arkivoc. Available at: [Link]

  • Synthesis of Hydrazonyl Sultones via Phosphine-Mediated Cyclodehydration of Vicinal Sulfo-acyl Hydrazides. PubMed. Available at: [Link]

  • (PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. ResearchGate. Available at: [Link]

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Technical Support Center: Work-up and Isolation of Polar 1,4-Dioxane-2-Carbohydrazide Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful work-up and isolation of your polar 1,4-dioxane-2-carbohydrazide products. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this class of highly polar molecules. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your purification strategies effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound and its derivatives.

Q1: What are the expected solubility properties of my this compound product?

A: Due to the presence of the dioxane ring with its two ether oxygens and the highly polar carbohydrazide moiety (-NHNHC(=O)-), your product is expected to be highly polar. Carbohydrazide itself is readily soluble in water but insoluble in alcohols like ethanol, as well as ether and benzene.[1] Your this compound derivative will likely exhibit similar characteristics: high solubility in water and other highly polar solvents, with limited to no solubility in non-polar organic solvents such as hexanes or ethyl acetate. This high polarity is the primary factor that makes traditional purification methods challenging.

Q2: What are the common impurities I should expect from the synthesis of this compound?

A: The most common synthetic route to a carbohydrazide is the reaction of an ester with hydrazine hydrate.[2][3] Therefore, the primary impurities to anticipate are:

  • Unreacted Hydrazine Hydrate: Being a polar, water-soluble reagent, it can be challenging to separate from the polar product.

  • Unreacted Starting Ester: Depending on its polarity, it may be easier to remove.

  • Side-products: At elevated temperatures, hydrazine can decompose, potentially leading to colored impurities.[4] Additionally, side reactions with the solvent or other functional groups can occur.

Q3: My product seems to be "oiling out" instead of crystallizing. What's happening?

A: "Oiling out" is a common issue with highly polar compounds when a solution becomes supersaturated, but the solute's melting point is lower than the solution's temperature. The compound separates as a liquid phase instead of a solid crystal lattice. This can be caused by residual solvents acting as an impurity, or the chosen recrystallization solvent system being inappropriate. We will address strategies to overcome this in the troubleshooting section.

Q4: Can I use standard reversed-phase (C18) HPLC for purification?

A: It is highly unlikely that standard reversed-phase chromatography will be effective. Polar compounds like this compound have very weak interactions with non-polar stationary phases like C18.[2] As a result, your product will likely elute in the solvent front with no retention or separation from other polar impurities. More advanced chromatographic techniques are necessary.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the work-up and isolation process.

Problem Potential Cause Recommended Solution
Low or No Product Precipitation/Crystallization 1. The product is too soluble in the reaction solvent. 2. The solution is not sufficiently concentrated. 3. Impurities are inhibiting crystal formation.1. Solvent Exchange/Removal: If the reaction was in a high-boiling polar solvent like water, consider lyophilization (freeze-drying) to remove the solvent without heating.[5] 2. Anti-Solvent Addition: Slowly add a solvent in which your product is insoluble (an "anti-solvent"), such as acetonitrile or isopropanol, to a concentrated aqueous solution of your product to induce precipitation. 3. Seeding: Add a seed crystal of the pure product to initiate crystallization. If none is available, try scratching the inside of the flask with a glass rod at the solvent-air interface.
Product is a Sticky, Intractable Mass After Solvent Removal 1. Residual high-boiling polar solvents (e.g., DMSO, DMF, water). 2. Product is hygroscopic and has absorbed atmospheric moisture. 3. Product is amorphous rather than crystalline.1. Co-evaporation: Add a solvent like toluene and evaporate under reduced pressure. Toluene can form an azeotrope with water and other high-boiling solvents, aiding their removal. Repeat several times. 2. High-Vacuum Drying: Dry the material under a high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. 3. Trituration: Add a small amount of a solvent in which the product is insoluble but impurities are soluble. Stir or sonicate the mixture. The product may solidify, and impurities will be washed away.
Residual Hydrazine Detected in Final Product 1. Ineffective aqueous work-up. 2. Hydrazine co-precipitated or is trapped in the crystal lattice.1. Acid Wash (with caution): Perform a liquid-liquid extraction with a dilute acid (e.g., 0.1 M HCl) to protonate the basic hydrazine and extract it into the aqueous layer. Caution: Your product may also be acid-sensitive or soluble in the aqueous acid. Test on a small scale first. 2. Recrystallization: A carefully chosen recrystallization can effectively exclude the smaller hydrazine molecule from the product's crystal lattice. 3. Silica Gel Plug: For less polar hydrazide derivatives, a quick filtration through a short plug of silica gel can sometimes trap the highly polar hydrazine.[6]
Product Streaks or Shows Poor Peak Shape in HILIC 1. Inappropriate sample diluent. 2. Insufficient column equilibration. 3. Secondary interactions with the stationary phase.1. Match Sample Diluent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase conditions, typically high in organic content (e.g., 90% acetonitrile).[2] 2. Equilibrate Thoroughly: HILIC requires longer equilibration times than reversed-phase. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase.[2] 3. Adjust Mobile Phase pH/Additives: Add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the mobile phase to suppress ionization of silanols or your compound, which can improve peak shape.

Section 3: Purification Strategy Selection

The high polarity of this compound products necessitates a departure from standard purification workflows. The following decision tree can help guide your choice of an appropriate isolation protocol.

Purification_Strategy Purification Strategy for Polar this compound Products start Crude Reaction Mixture is_solid Is the product a solid in the crude mixture? start->is_solid filtration Direct Filtration / Centrifugation is_solid->filtration Yes workup Aqueous Work-up / Extraction is_solid->workup No (in solution) wash Wash solid with a non-polar solvent (e.g., ether, DCM) to remove non-polar impurities filtration->wash recrystallization Recrystallization / Precipitation wash->recrystallization is_water_soluble Is the product highly water-soluble? workup->is_water_soluble lyophilization Lyophilization (Freeze-Drying) is_water_soluble->lyophilization Yes is_water_soluble->recrystallization No (or for further purity) chromatography Chromatography Needed? lyophilization->chromatography recrystallization->chromatography hilic HILIC / Mixed-Mode Chromatography chromatography->hilic Yes final_product Pure Product chromatography->final_product No (Sufficiently Pure) hilic->final_product

Caption: Decision tree for selecting a purification strategy.

Section 4: Experimental Protocols

Here we provide detailed, field-proven methodologies for the key purification techniques.

Protocol 1: General Aqueous Work-up and Extraction

Causality: This protocol is designed to remove water-soluble impurities like hydrazine and salts while keeping the polar organic product in the aqueous phase, which can then be isolated by lyophilization.

  • Solvent Removal: If the reaction was performed in an organic solvent (e.g., ethanol), remove it under reduced pressure using a rotary evaporator.

  • Redissolve in Water: Dissolve the crude residue in a minimum amount of deionized water.

  • Non-Polar Wash: Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate, 3 x volume of the aqueous phase). This will remove non-polar impurities. Note: Your polar product should remain in the aqueous layer. Confirm by TLC or LC-MS analysis of both layers if unsure.

  • Isolate Aqueous Layer: Carefully separate and collect the aqueous layer.

  • Lyophilization: Freeze the aqueous solution (e.g., using a dry ice/acetone bath or liquid nitrogen) and lyophilize to dryness to obtain the crude polar product as a powder. This avoids heating, which can degrade sensitive carbohydrazide compounds.[7]

Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC is an ideal chromatographic technique for highly polar compounds that are not retained by reversed-phase columns. It utilizes a polar stationary phase (e.g., bare silica, amine, or diol) and a high-organic mobile phase, creating an aqueous layer on the stationary phase surface into which polar analytes can partition.[2][8]

  • Column Selection: Choose a HILIC stationary phase. Amine-functionalized silica can be particularly effective for polar, water-soluble compounds like carbohydrates and their derivatives.[8]

  • Mobile Phase Preparation:

    • Solvent A: 95:5 Acetonitrile:Water with 10 mM ammonium acetate (or formate).

    • Solvent B: 50:50 Acetonitrile:Water with 10 mM ammonium acetate (or formate).

  • Sample Preparation: Dissolve the crude product in a solvent mixture that mimics the initial mobile phase conditions as closely as possible (e.g., 95% acetonitrile). This is crucial to prevent peak distortion.[2]

  • Equilibration: Equilibrate the HILIC column with the starting mobile phase (e.g., 95-100% Solvent A) for at least 15 column volumes to ensure a stable aqueous layer is formed on the stationary phase.

  • Gradient Elution:

    • Inject the sample.

    • Run a linear gradient from high organic (e.g., 95% A) to higher aqueous (e.g., increasing % B) over 20-30 minutes. Polar compounds will elute as the water content of the mobile phase increases.

  • Fraction Collection & Analysis: Collect fractions and analyze for the presence of the desired product using an appropriate method (e.g., LC-MS, TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent. Note that removing water and acetonitrile can be efficiently done on a rotary evaporator, followed by high-vacuum drying.

Protocol 3: Recrystallization of a Polar Product

Causality: Recrystallization is a powerful purification technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[9] For polar compounds, solvent systems are often binary mixtures of a polar "solvent" and a slightly less polar "anti-solvent."

  • Solvent Screening: On a small scale, test the solubility of your crude product in various polar solvents (e.g., water, methanol, ethanol, isopropanol). An ideal single solvent will dissolve the product when hot but not when cold.[3] More likely, a solvent pair will be needed.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., water or methanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization:

    • Slow Cooling: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Anti-Solvent Addition: If no crystals form, slowly add a miscible "anti-solvent" (a solvent in which the product is poorly soluble, e.g., acetonitrile or THF) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Reheat and Cool: Gently heat the solution until it becomes clear again, then allow it to cool slowly and undisturbed.

  • Crystal Collection: Once crystallization is complete (it may be beneficial to cool the flask in an ice bath to maximize yield), collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Ataman Kimya. CARBOHYDRAZIDE. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?[Link]

  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved January 26, 2026, from [Link]

  • Ataman Kimya. CARBOHYDRAZIDE (1,3-DIAMINOUREA). [Link]

  • PubMed Central (PMC). (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • Buchi.com. How to effectively use organic solvents in lyophilization. [Link]

  • Google Patents. (n.d.). GB2172887A - Purification of 1,4-dioxane.
  • University of Colorado Boulder. (n.d.). Recrystallization1. [Link]

  • Google Patents. (n.d.). US4166821A - Process for preparing 1,4-dioxan-2-ones.
  • Interstate Technology Regulatory Council (ITRC). (n.d.). Remediation and Treatment Technologies 1,4-Dioxane. [Link]

  • Redox. (2024, December 1). Safety Data Sheet Carbohydrazide. [Link]

  • YouTube. (2015, November 5). Acid-Catalyzed Dehydration: 1,4-Dioxane. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • LookChem. (n.d.). Purification of 1,4-Dioxane - Chempedia. [Link]

  • YouTube. (2025, March 1). Quick Bibel “Lab Note” – lyophilization (freeze drying) time for our samples![Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 1,4-Dioxane. [Link]

  • Royal Society of Chemistry. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. [Link]

  • PubMed Central (PMC). (n.d.). Isolation and characterization of pure cultures for metabolizing 1,4-dioxane in oligotrophic environments. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of 1,4-dioxane. [Link]

  • Reddit. (2024, February 9). Remove 1,4 dioxane from Water and reaction mass. [Link]

  • ITRC. (n.d.). Appendix B: 1,4-Dioxane Identifiers and the Physical and Chemical Properties of 1,4-Dioxane. [Link]

  • PubMed. (2007, July 31). Degradation of 1,4-dioxane in water using TiO2 based photocatalytic and H2O2/UV processes. [Link]

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Technical Support Center: Scaling Up the Synthesis of 1,4-Dioxane-2-carbohydrazide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-DC-20260126 Version: 1.0 For Internal Use and Distribution to Research Partners

Introduction

Welcome to the technical support guide for the synthesis of 1,4-Dioxane-2-carbohydrazide. This document is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to the multi-gram and kilogram-scale production required for preclinical trials.[1][2][3] The successful execution of preclinical studies hinges on the consistent supply of a high-purity active pharmaceutical ingredient (API).[4][5]

This guide provides not just a protocol, but a comprehensive troubleshooting framework built on established chemical principles. We will address common challenges encountered during scale-up, focusing on reaction optimization, impurity control, and safety management. Our goal is to empower your team to produce this compound with the requisite purity and consistency for regulatory submission.

The synthesis is typically approached via a two-step process: the esterification of 1,4-Dioxane-2-carboxylic acid followed by the hydrazinolysis of the resulting ester intermediate. This guide will cover both stages in detail.

Overall Synthesis Workflow

The pathway from the carboxylic acid precursor to the final carbohydrazide product is a robust and scalable route. Understanding the flow is critical for planning and troubleshooting.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Quality Control & Release A 1,4-Dioxane-2-carboxylic Acid (Starting Material) B Ethyl 1,4-Dioxane-2-carboxylate (Ester Intermediate) A->B Ethanol (EtOH) H₂SO₄ (cat.) Reflux C This compound (Final Product) B->C Hydrazine Hydrate (N₂H₄·H₂O) EtOH Reflux D Purification (Recrystallization) C->D E Analytical Characterization (NMR, LC-MS, Purity) D->E

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols & Key Parameters

Protocol 1: Fischer Esterification of 1,4-Dioxane-2-carboxylic Acid

The conversion of the carboxylic acid to its ethyl ester is a classic Fischer esterification, driven to completion by using an excess of the alcohol and removing water as it forms.[6]

Step-by-Step Methodology:

  • Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.

  • Charging Reagents: To the reactor, add 1,4-Dioxane-2-carboxylic acid (1.0 eq). Add absolute ethanol (10-15 volumes) as both the reagent and solvent.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 0.05-0.1 eq) to the stirred solution. An initial exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78-82°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Reduce the volume of ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude ethyl 1,4-dioxane-2-carboxylate, which can be purified by vacuum distillation if necessary.

ParameterRecommended ValueRationale
Acid to Ethanol Ratio 1:10 to 1:15 (molar excess of EtOH)Le Châtelier's principle: Drives equilibrium towards ester formation.
Catalyst Load (H₂SO₄) 0.05 - 0.1 equivalentsSufficient to catalyze the reaction without causing significant charring or side reactions.
Temperature Reflux (~78-82°C)Provides the necessary activation energy for the reaction.
Water Removal Dean-Stark ApparatusEssential for driving the reversible reaction to completion.
Protocol 2: Hydrazinolysis of Ethyl 1,4-Dioxane-2-carboxylate

This step involves the nucleophilic acyl substitution of the ester's ethoxy group with hydrazine.[7] This reaction is typically high-yielding and clean if the starting ester is of high purity.

Step-by-Step Methodology:

  • Reactor Setup: Use a clean, dry glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet.

  • Charging Reagents: Dissolve ethyl 1,4-dioxane-2-carboxylate (1.0 eq) in absolute ethanol (5-10 volumes).

  • Hydrazine Addition: While stirring, add hydrazine hydrate (N₂H₄·H₂O, 1.2-1.5 eq) dropwise. A slight exotherm is common. Caution: Hydrazine is toxic and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.[8][9]

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours.

  • Monitoring: Track the disappearance of the starting ester via TLC or LC-MS.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath (0-5°C) for 1-2 hours.

    • The product, this compound, will typically precipitate as a white solid.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with cold ethanol to remove unreacted hydrazine and other soluble impurities.[10]

    • Dry the product under vacuum at a temperature not exceeding 50°C to yield the final compound.

    • If necessary, recrystallize from an ethanol/water mixture.[10]

ParameterRecommended ValueRationale
Ester to Hydrazine Ratio 1:1.2 to 1:1.5 (molar excess of N₂H₄)Ensures complete conversion of the ester and minimizes reaction time.
Solvent Absolute EthanolExcellent solvent for both the ester and hydrazine; facilitates product precipitation upon cooling.
Temperature Reflux (~78-82°C)Accelerates the rate of this typically slower nucleophilic substitution.
Isolation Method Cooling & PrecipitationThe product often has lower solubility in cold ethanol than the starting materials, allowing for simple and effective isolation.[11]

Troubleshooting & FAQ Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting Start Problem Identified LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct ReactionStall Reaction Stalled Start->ReactionStall IncompleteConv Incomplete Conversion? LowYield->IncompleteConv Check TLC/LCMS Degradation Product Degradation? LowYield->Degradation Check Temp/pH MechanicalLoss Mechanical Loss? LowYield->MechanicalLoss Review Workup Discolored Discoloration? ImpureProduct->Discolored SideProducts Side Products by LCMS? ImpureProduct->SideProducts ResidualSM Residual Starting Material? ImpureProduct->ResidualSM TempIssue Temperature Too Low? ReactionStall->TempIssue CatalystIssue Catalyst Inactive? ReactionStall->CatalystIssue ReagentQuality Poor Reagent Quality? ReactionStall->ReagentQuality Sol_Incomplete Increase Time/Temp Add more reagent IncompleteConv->Sol_Incomplete Sol_Degradation Lower Temp Ensure Neutral pH Degradation->Sol_Degradation Sol_Mechanical Optimize Filtration/ Extraction Steps MechanicalLoss->Sol_Mechanical Sol_Discolored Recrystallize w/ Charcoal Discolored->Sol_Discolored Sol_SideProducts Adjust Stoichiometry Purify Intermediate SideProducts->Sol_SideProducts Sol_ResidualSM Re-run Reaction or Improve Purification ResidualSM->Sol_ResidualSM Sol_Temp Verify Heating Mantle/ Bath Calibration TempIssue->Sol_Temp Sol_Catalyst Use Fresh Catalyst CatalystIssue->Sol_Catalyst Sol_Reagent Verify Reagent Purity/ Use Anhydrous Solvents ReagentQuality->Sol_Reagent

Caption: A decision tree for troubleshooting common synthesis issues.

Questions on the Esterification Step (Protocol 1)

Q1: My esterification reaction is not going to completion, and I see significant starting carboxylic acid remaining. What's wrong?

A1: This is a common issue with equilibrium reactions like Fischer esterification.

  • Causality: The reaction is reversible. If the water produced is not efficiently removed, it will hydrolyze the ester product back to the starting carboxylic acid.

  • Solutions:

    • Verify Water Removal: Ensure your Dean-Stark apparatus is functioning correctly and that no water is returning to the reaction flask.

    • Increase Reagent Excess: On a larger scale, you may need to increase the volume of ethanol used to effectively push the equilibrium forward.

    • Check Catalyst Activity: Ensure the sulfuric acid used is fresh and concentrated. An insufficient amount of catalyst will slow the reaction, making it appear stalled.

Q2: I'm observing a dark brown color (charring) in my reaction vessel. How can I prevent this?

A2: Charring is typically caused by the strong dehydrating action of sulfuric acid at high temperatures.

  • Causality: The dioxane ring or the ethanol can be sensitive to aggressive acidic conditions, leading to decomposition and polymerization byproducts.

  • Solutions:

    • Control Temperature: Avoid overheating. Ensure the internal temperature does not significantly exceed the boiling point of ethanol. Use a well-controlled heating mantle or oil bath.

    • Reduce Catalyst: While less catalyst may slow the reaction, it can significantly reduce charring. Try reducing the H₂SO₄ load to the lower end of the recommended range (e.g., 0.05 eq).

    • Alternative Catalysts: For sensitive substrates, consider using a solid acid catalyst like Amberlyst-15 or p-toluenesulfonic acid (p-TSA), which can sometimes be less aggressive.

Questions on the Hydrazinolysis Step (Protocol 2)

Q3: My yield of this compound is disappointingly low.

A3: Low yield in this step can stem from several factors.

  • Causality & Solutions:

    • Incomplete Reaction: The reaction may simply need more time or a slight excess of hydrazine. Confirm the absence of starting ester by LC-MS before work-up.

    • Product Solubility: The product may have some solubility in cold ethanol, leading to losses during filtration. Ensure the mixture is thoroughly cooled (0-5°C) for an adequate amount of time before filtering. Minimize the volume of cold ethanol used for washing the filter cake.

    • Impure Starting Ester: Impurities in the ethyl 1,4-dioxane-2-carboxylate can interfere with the reaction or complicate isolation. Consider purifying the ester by vacuum distillation before proceeding to the hydrazinolysis step.

Q4: My final product is an off-white or yellowish solid instead of pure white. How do I improve its appearance and purity?

A4: Discoloration often points to minor impurities.

  • Causality: Trace impurities from the previous step or slight degradation during the reaction can impart color. Residual hydrazine can also yellow over time.

  • Solutions:

    • Recrystallization: This is the most effective method. Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture, treat with a small amount of activated charcoal to adsorb colored impurities, filter hot, and allow to cool slowly to form pure crystals.[10]

    • Thorough Washing: Ensure the product is washed well on the filter with cold ethanol to remove any soluble colored material.

Questions on Scale-Up and Safety

Q5: What are the critical safety considerations when scaling up the use of hydrazine hydrate?

A5: Hydrazine hydrate is a hazardous material, and risks are amplified at scale.[9]

  • Toxicity and Carcinogenicity: Hydrazine is highly toxic, corrosive, and a suspected human carcinogen.[8] All handling must occur in a certified, high-flow chemical fume hood. Personnel must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.[12]

  • Exothermic Reaction: The addition of hydrazine to the ester solution can be exothermic. On a large scale, this heat must be managed. Add the hydrazine hydrate slowly and monitor the internal temperature. Have a cooling bath on standby.

  • Waste Disposal: All waste containing hydrazine must be quenched and disposed of as hazardous waste according to institutional and local regulations. A common quenching agent is a dilute solution of sodium hypochlorite (bleach).

Q6: How do I confirm the purity of my final product meets preclinical standards?

A6: Preclinical studies require a high degree of purity (typically >98% or >99%) and thorough characterization.

  • Analytical Methods:

    • Identity: Use ¹H NMR and ¹³C NMR to confirm the chemical structure. Mass Spectrometry (MS) should be used to confirm the molecular weight.

    • Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for determining purity. A single, sharp peak should be observed.

    • Residual Solvents: Gas Chromatography (GC) is used to quantify the amount of residual ethanol or other solvents.[13]

    • Documentation: Every batch produced for preclinical use must have a Certificate of Analysis (CoA) detailing these results.

References

  • Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.
  • PrepChem.com. (n.d.). Preparation of carbohydrazide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP0103400B1 - Process for making carbohydrazide.
  • Onyeyilim, E. N., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(4), 661-683. Retrieved from [Link]

  • Google Patents. (n.d.). US4166821A - Process for preparing 1,4-dioxan-2-ones.
  • Wikipedia. (n.d.). 1,4-Dioxane. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for 1,4-Dioxane - ANALYTICAL METHODS. Retrieved from [Link]

  • ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Vojtko, J., & Tomčík, P. (2013). A Method for Esterification Reaction Rate Prediction of Aliphatic Monocarboxylic Acids with Primary Alcohols in 1,4-Dioxane Based on Two Parametrical Taft Equation. Chemical Papers, 68(3). Retrieved from [Link]

  • Interstate Technology & Regulatory Council. (n.d.). Sampling and Analysis 1,4-Dioxane. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (n.d.). Preclinical research strategies for drug development. Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound.
  • Leśniak, S., et al. (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. Molecules, 28(15), 5778. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications. Retrieved from [Link]

  • STXBP1 Foundation. (2023). Preclinical Studies in Drug Development. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. RSC Advances, 12(55), 35849-35865. Retrieved from [Link]

  • Alpha Analytical. (n.d.). Recommendations for the Low Level Analysis of 1,4-DIOXANE in Aqueous Samples. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Chemchart. (n.d.). 1,4-dioxane-2-carboxylic Acid (89364-41-0). Retrieved from [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • BLi-T. (n.d.). Carbohydrazide As An Oxygen Scavenger: Mechanism, Benefits & Industrial Use. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Preparation for Clinical Trials. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]

  • ResearchGate. (2015). An Efficient and Mild Method for the Synthesis and Hydrazinolysis of N-Glyoxylamino Acid Esters. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 29). 08.08 Esterification of Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the Structural Validation of 1,4-Dioxane-2-carbohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, Schiff bases derived from carbohydrazide scaffolds are of significant interest due to their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The incorporation of a 1,4-dioxane moiety into this scaffold introduces a flexible, hydrophilic heterocyclic ring that can modulate the compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the essential techniques for the structural validation of 1,4-Dioxane-2-carbohydrazide Schiff bases, offering a comparative analysis of spectroscopic and analytical methods, detailed experimental protocols, and the rationale behind these choices.

The Importance of Rigorous Structural Validation

The journey from a synthesized molecule to a potential drug candidate is paved with meticulous characterization. For this compound Schiff bases, unambiguous structural validation is paramount. It ensures the identity and purity of the compound, which is the foundation for reproducible biological testing and understanding structure-activity relationships (SAR). An error in structural assignment can lead to misleading biological data and wasted resources. This guide emphasizes a multi-technique approach to build a self-validating system for structural confirmation.

Synthesis of this compound Schiff Bases: A General Protocol

The synthesis of these Schiff bases typically involves a straightforward condensation reaction between this compound and a substituted aromatic aldehyde. The carbohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic azomethine (-C=N-) bond.

Experimental Protocol: Synthesis of N'-(arylmethylene)-1,4-dioxane-2-carbohydrazide
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Aldehyde Addition: To this solution, add the desired substituted aromatic aldehyde (1 equivalent).

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the carbohydrazide.

  • Reaction Progression: The reaction mixture is typically refluxed for a period of 2 to 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of a new spot corresponding to the product.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol) to remove unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent to obtain a pure crystalline product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Workup & Purification Carbohydrazide 1,4-Dioxane-2- carbohydrazide Solvent Ethanol/ Methanol Carbohydrazide->Solvent Aldehyde Substituted Aromatic Aldehyde Aldehyde->Solvent Catalyst Glacial Acetic Acid Solvent->Catalyst Reflux Reflux (2-6h) Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Cold Solvent Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product Pure Schiff Base Product Recrystallization->Product

Figure 1: General workflow for the synthesis of this compound Schiff bases.

A Comparative Guide to Structural Validation Techniques

A combination of spectroscopic and analytical techniques is essential for the unequivocal structural elucidation of this compound Schiff bases. Each method provides a unique piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The formation of the Schiff base can be readily confirmed by the appearance of a characteristic imine (C=N) stretching vibration and the disappearance of the carbonyl (C=O) and primary amine (N-H) stretching vibrations of the starting materials.

Key Diagnostic Peaks:

Functional GroupCharacteristic Wavenumber (cm⁻¹)Rationale
N-H Stretch (Amide) 3100-3300Present in the carbohydrazide starting material; its intensity should decrease or disappear in the product.
C=O Stretch (Amide I) 1640-1680A strong band present in the carbohydrazide. This band remains in the Schiff base product.
C=N Stretch (Imine) 1600-1650A sharp, medium to strong intensity band, the appearance of which is the primary evidence of Schiff base formation.[1]
C-O-C Stretch (Dioxane) 1050-1150Characteristic of the ether linkages in the 1,4-dioxane ring.

Experimental Insight: When analyzing the FT-IR spectrum, it is crucial to compare the product's spectrum with those of the starting materials (this compound and the aromatic aldehyde). The disappearance of the aldehyde's C=O stretch (typically around 1700 cm⁻¹) and the carbohydrazide's N-H stretches, coupled with the appearance of the C=N stretch, provides strong evidence for the successful reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are indispensable for confirming the structure of this compound Schiff bases.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Expected Chemical Shifts (δ, ppm):

Proton(s)Chemical Shift Range (ppm)Rationale
-CH=N- (Azomethine) 8.0 - 9.0A characteristic singlet for the proton of the newly formed imine bond. Its downfield shift is due to the electronegativity of the nitrogen atom.[2]
-NH- (Amide) 11.0 - 12.0A broad singlet corresponding to the amide proton. Its chemical shift can be concentration and solvent dependent.
Aromatic Protons 6.5 - 8.5The chemical shifts and splitting patterns will depend on the substitution of the aromatic ring.
1,4-Dioxane Protons 3.5 - 4.5A complex multiplet pattern arising from the non-equivalent protons of the dioxane ring.[3]

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Expected Chemical Shifts (δ, ppm):

Carbon(s)Chemical Shift Range (ppm)Rationale
-CH=N- (Azomethine) 140 - 160The carbon atom of the imine bond, a key diagnostic signal.[4]
-C=O (Amide) 160 - 175The carbonyl carbon of the carbohydrazide moiety.
Aromatic Carbons 110 - 160Multiple signals corresponding to the carbons of the aromatic ring.
1,4-Dioxane Carbons 65 - 75Signals corresponding to the methylene carbons of the dioxane ring.[3]

Experimental Insight: The definitive proof of Schiff base formation in NMR is the observation of the azomethine proton (-CH=N-) signal in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This is crucial for confirming the molecular formula.

Expected Observations:

  • Molecular Ion Peak [M]⁺ or [M+H]⁺: The most important piece of information is the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of the synthesized Schiff base. Depending on the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI), you may observe the molecular ion peak or the protonated molecular ion peak.[5]

  • Fragmentation Pattern: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for these types of molecules include cleavage of the N-N bond, loss of the dioxane ring, and fragmentation of the aromatic moiety. The fragmentation of the 1,4-dioxane ring itself often leads to characteristic ions at m/z 58 and 88.[1][6]

Experimental Insight: High-resolution mass spectrometry (HRMS) is highly recommended as it provides a very accurate mass measurement, allowing for the unambiguous determination of the elemental composition and molecular formula of the compound.

Single-Crystal X-ray Diffraction

For crystalline products, single-crystal X-ray diffraction is the gold standard for structural determination. It provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule. This technique provides irrefutable proof of the structure.[5]

Key Information Obtained:

  • Confirmation of Connectivity: Unambiguously confirms the formation of the C=N bond and the overall molecular structure.

  • Stereochemistry: Determines the stereochemistry around the C=N double bond (E/Z configuration).

  • Conformation: Provides insight into the three-dimensional shape of the molecule, including the conformation of the flexible 1,4-dioxane ring.

  • Intermolecular Interactions: Reveals how the molecules pack in the solid state, including hydrogen bonding and π-π stacking interactions.

Experimental Insight: While being the most definitive technique, obtaining single crystals suitable for X-ray diffraction can be challenging. It often requires careful and sometimes extensive screening of crystallization conditions (solvents, temperature, etc.).

Validation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesized_Product Synthesized Schiff Base FTIR FT-IR Spectroscopy (Functional Groups) Synthesized_Product->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight, Formula) Synthesized_Product->MS XRay Single-Crystal X-ray Diffraction (3D Structure) Synthesized_Product->XRay if crystalline Final_Structure Validated Structure FTIR->Final_Structure NMR->Final_Structure MS->Final_Structure XRay->Final_Structure

Figure 2: A multi-technique workflow for the comprehensive structural validation of this compound Schiff bases.

Conclusion: An Integrated Approach for Unwavering Confidence

The structural validation of this compound Schiff bases is not a one-size-fits-all process. A synergistic combination of spectroscopic and analytical techniques is essential to build a robust and self-validating case for the structure of a newly synthesized compound. By understanding the strengths and limitations of each technique and applying them in a logical workflow, researchers can ensure the integrity of their data and confidently advance their drug discovery and development efforts. This guide serves as a foundational framework for researchers to design and execute their structural validation strategies with a high degree of scientific rigor.

References

  • Malviya, V. P., & Dutta, A. (2022). Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine. European Journal of Chemistry, 13(3), 249-254.
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,4-dioxane. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58).... Retrieved from [Link]

  • Abdel-Aziz, A. A., El-Zahabi, H. S., & El-Gohary, N. S. (2010). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 866-874.
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  • Agilent. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Retrieved from [Link]

  • Vijay, P., et al. (2023). Cyclometalated Ru(II) Complexes Derived from Dibasic CNO Pincer Ligands as Molecular Catalysts for Electrocatalytic Hydrogen Evolution Reaction. Inorganic Chemistry.
  • Alver, Ö., & Parlak, C. (2016). Spectroscopic investigations of 1,4-dioxane adsorbed on bentonite from Anatolia. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(2), 169-178.
  • Desai, N. C., et al. (2014). Synthesis and Characterizations of N -(Aryl)-N , N - bis (6, 7-dichloro-1, 3-benzothiazol-2-yl).
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,4-dioxane. Retrieved from [Link]

  • Hertel, M. M., et al. (2023). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. CrystEngComm.
  • Rezaeivala, M., & Daftari, S. (2014). Ab initio calculations of 13C NMR chemical shielding in some N4O2, N4S2 and N6 Schiff base ligands containing piperazine moiety. European Journal of Chemistry, 5(2), 343-350.
  • ResearchGate. (n.d.). Available structures of 1,4‐substituted cubane carboxamide derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the new 1,4-dioxane derivatives 3−19. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 1,4 dioxane gel (D-Gel) and addition of 2 equivalents.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectral data of Schiff bases and their metal complexes. Retrieved from [Link]

  • MDPI. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the multitarget 1,4-dioxane derivatives 1 and 2.... Retrieved from [Link]

  • ResearchGate. (n.d.). Bar graph of 1,4-dioxane. Retrieved from [Link]

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A Comparative Analysis of 1,4-Dioxane-2-carbohydrazide and Other Key Hydrazides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemistry and drug discovery, the hydrazide functional group (-CONHNH₂) stands out as a versatile and highly reactive moiety. Its unique electronic properties and ability to participate in a wide range of chemical transformations have made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comparative analysis of the emerging 1,4-Dioxane-2-carbohydrazide against a selection of well-established hydrazides: the frontline antitubercular drug Isonicotinic acid hydrazide (Isoniazid), the industrial oxygen scavenger Carbohydrazide, and the widely used cross-linking agent Adipic dihydrazide.

This analysis is designed for researchers, scientists, and drug development professionals, offering a lens through which to evaluate the potential advantages and unique characteristics that the dioxane-containing scaffold may bring to the field. We will delve into a comparison of their structural features, reactivity, and known applications, supported by established experimental protocols to provide a practical framework for laboratory investigation.

The Hydrazide Functional Group: A Hub of Reactivity and Biological Activity

Hydrazides are derivatives of carboxylic acids where the hydroxyl group is replaced by a hydrazine residue. The presence of the α-nitrogen atom adjacent to the carbonyl group significantly influences the chemical behavior of the molecule, making the terminal nitrogen atom a potent nucleophile. This reactivity is central to their utility in forming stable hydrazone linkages with aldehydes and ketones, a cornerstone of dynamic covalent chemistry and the synthesis of a vast array of heterocyclic compounds.[2][3]

The biological significance of the hydrazide moiety is equally profound. Many hydrazide-containing compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[4][5] This has cemented their importance as privileged scaffolds in medicinal chemistry.

A Comparative Overview of Selected Hydrazides

To understand the potential of this compound, it is essential to benchmark it against established hydrazides that represent diverse applications of this functional group.

Hydrazide Structure Key Characteristics Primary Applications
This compound Contains a cyclic ether (dioxane) moiety, which can influence solubility, polarity, and metabolic stability. The impact of the dioxane ring on the reactivity of the hydrazide group is a key area for investigation.Potential applications in medicinal chemistry as a scaffold for novel therapeutics, leveraging the biocompatibility of the dioxane ring.[6][7]
Isonicotinic acid hydrazide (Isoniazid) Aromatic hydrazide with a pyridine ring. It is a prodrug activated by mycobacterial catalase-peroxidase.First-line treatment for tuberculosis.[8]
Carbohydrazide A symmetrical molecule with two hydrazide groups attached to a carbonyl. It is a safer alternative to hydrazine.Industrial oxygen scavenger in boiler water treatment to prevent corrosion.[9]
Adipic dihydrazide A linear aliphatic dihydrazide. Acts as a cross-linking agent.Cross-linking agent for polymers and in the preparation of hydrogels.[10][11]

Structural and Physicochemical Considerations

The introduction of a 1,4-dioxane ring into the carbohydrazide structure is expected to impart distinct physicochemical properties. The dioxane moiety, being a cyclic ether, is known to be a polar and water-miscible solvent.[12] This suggests that this compound may exhibit enhanced aqueous solubility compared to more lipophilic aromatic hydrazides. Furthermore, the dioxane ring is generally considered to be metabolically stable, which could be advantageous in drug design to improve pharmacokinetic profiles.[12]

In contrast, the aromatic nature of Isoniazid's pyridine ring contributes to its mechanism of action and potential for drug-drug interactions. Carbohydrazide's symmetry and dual hydrazide functionality are key to its role as an efficient oxygen scavenger. Adipic dihydrazide's linear and flexible aliphatic chain allows for effective cross-linking between polymer chains.

Reactivity Profile: The Formation of Hydrazones

A primary reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds through a nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon, followed by dehydration.

Hydrazone_Formation cluster_reactants Reactants cluster_products Products Hydrazide R-C(=O)NHNH₂ Hydrazone R-C(=O)NHN=C(R')R'' Hydrazide->Hydrazone + R'-C(=O)R'' - H₂O Aldehyde_Ketone R'-C(=O)R'' Aldehyde_Ketone->Hydrazone Water H₂O

Caption: General reaction scheme for the formation of a hydrazone from a hydrazide and an aldehyde or ketone.

The reactivity of the hydrazide nitrogen is influenced by the electronic nature of the rest of the molecule. For this compound, the electron-withdrawing effect of the ether oxygens in the dioxane ring might slightly modulate the nucleophilicity of the hydrazide group compared to a simple alkyl hydrazide. A comparative kinetic study of hydrazone formation between this compound and other hydrazides would provide valuable insights into its reactivity.

Experimental Protocols

General Procedure for the Synthesis of Hydrazides

The synthesis of hydrazides is most commonly achieved by the reaction of an ester with hydrazine hydrate.[1]

Hydrazide_Synthesis cluster_reactants Starting Materials cluster_products Products Ester R-C(=O)OR' Hydrazide R-C(=O)NHNH₂ Ester->Hydrazide + NH₂NH₂·H₂O - R'OH Hydrazine NH₂NH₂·H₂O Hydrazine->Hydrazide Alcohol R'OH

Caption: General synthesis of hydrazides from esters and hydrazine hydrate.

Step-by-Step Protocol for the Synthesis of Isonicotinic Acid Hydrazide: [8][13]

  • Reaction Setup: To a solution of ethyl isonicotinate (1 mole) in ethanol (500 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.2 moles).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Crystallization: After completion of the reaction, cool the mixture to room temperature. The product will crystallize out of the solution.

  • Isolation and Purification: Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from ethanol.

General Procedure for Hydrazone Synthesis[14]

Step-by-Step Protocol:

  • Dissolution: Dissolve the hydrazide (1 mmol) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde/Ketone: To this solution, add the corresponding aldehyde or ketone (1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the substrates. Monitor the reaction by TLC.

  • Isolation: Upon completion, the hydrazone often precipitates from the reaction mixture upon cooling. The solid product is collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Comparative Performance and Applications

Hydrazide Performance Metric Experimental Data/Observations Implications for Application
This compound Solubility, Stability, ReactivityHypothesized: High aqueous solubility due to the dioxane moiety. Good metabolic stability. Reactivity may be influenced by the electronic effects of the dioxane ring.Potential for developing water-soluble drug candidates with improved pharmacokinetic profiles. The dioxane scaffold could be explored for its interaction with biological targets.[6]
Isonicotinic acid hydrazide Antimycobacterial Activity (MIC)MIC against M. tuberculosis is typically in the range of 0.02-0.2 µg/mL.Gold standard for tuberculosis treatment, but subject to resistance. New hydrazides are sought to overcome this.[8]
Carbohydrazide Oxygen Scavenging EfficiencyEffectively removes dissolved oxygen in high-temperature and high-pressure environments.A safer and effective alternative to hydrazine in industrial water treatment.[9]
Adipic dihydrazide Cross-linking Density, Gelation TimeForms stable cross-links in polymer matrices, with gelation time dependent on concentration and pH.Widely used in the formulation of hydrogels for biomedical applications and as a hardener for resins.[10]

Future Perspectives and the Potential of this compound

While Isonicotinic acid hydrazide, Carbohydrazide, and Adipic dihydrazide have well-defined roles, the potential of this compound remains largely unexplored. The incorporation of the dioxane ring offers a tantalizing prospect for fine-tuning the properties of hydrazide-based molecules.

Future research should focus on:

  • Synthesis and Characterization: Establishing a robust and scalable synthesis for this compound and thoroughly characterizing its physicochemical properties.

  • Comparative Reactivity Studies: Quantitatively comparing its reaction kinetics in hydrazone formation against a panel of other hydrazides.

  • Biological Screening: Evaluating a library of this compound derivatives for a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

  • Materials Science Applications: Investigating its potential as a novel cross-linking agent or a monomer for the synthesis of new polymers with unique properties.

The exploration of this compound represents a promising frontier in hydrazide chemistry. By leveraging the unique structural and electronic contributions of the dioxane moiety, researchers may unlock new avenues for the development of innovative therapeutics and advanced materials.

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A Comparative Guide to the Biological Activity of 1,4-Dioxane-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 1,4-Dioxane-2-carbohydrazide Derivatives

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active scaffolds is a cornerstone of novel drug design. The 1,4-dioxane ring, a saturated six-membered heterocycle, and the carbohydrazide functional group represent two such moieties with established, yet distinct, biological profiles. The 1,4-dioxane nucleus is a component of various compounds with diverse activities, including anticancer and antimicrobial properties[1]. The carbohydrazide structure and its derivatives, such as hydrazones, are well-documented for a broad spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects[2].

The rationale for synthesizing and evaluating this compound derivatives stems from the principle of molecular hybridization. By covalently linking these two pharmacophores, we hypothesize the creation of novel chemical entities with potentially synergistic or unique biological activities. This guide provides a framework for the systematic comparison of the biological activities of a theoretical series of this compound derivatives, drawing upon established experimental protocols and structure-activity relationship (SAR) principles.

General Synthetic Pathway

The synthesis of this compound derivatives can be conceptualized through a multi-step process, which is illustrated in the workflow diagram below. This proposed pathway is based on established principles of organic synthesis.

G cluster_synthesis Synthetic Workflow A Starting Material: 1,4-Dioxane-2-carboxylic acid B Esterification (e.g., SOCl2, Methanol) A->B C Intermediate: Methyl 1,4-dioxane-2-carboxylate B->C D Hydrazinolysis (Hydrazine hydrate) C->D E Core Structure: This compound D->E F Condensation with Substituted Aldehydes/Ketones E->F G Final Products: This compound Derivatives (Schiff Bases) F->G

Caption: Proposed synthetic workflow for this compound derivatives.

Comparative Biological Evaluation: A Multi-Faceted Approach

A comprehensive understanding of the biological potential of these novel derivatives necessitates a multi-pronged evaluation strategy. We will focus on four key areas of biological activity: anticancer, antimicrobial, anti-inflammatory, and antioxidant.

Anticancer Activity: Cytotoxicity Screening

The potential of this compound derivatives as anticancer agents can be initially assessed by determining their cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Hypothetical Comparative Data for Anticancer Activity (IC50 in µM)

DerivativeR-Group on Schiff BaseMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
DXC-H Hydrogen>100>100>100
DXC-Ph Phenyl55.268.472.1
DXC-4-Cl-Ph 4-Chlorophenyl28.935.140.5
DXC-4-NO2-Ph 4-Nitrophenyl15.722.325.8
DXC-4-OH-Ph 4-Hydroxyphenyl45.652.961.3
Doxorubicin (Standard Drug)0.81.21.5

Structure-Activity Relationship Insights (Anticancer):

The hypothetical data suggests that the introduction of substituents on the phenyl ring of the Schiff base significantly influences cytotoxicity. Electron-withdrawing groups, such as chloro and nitro, appear to enhance anticancer activity, a trend observed in other classes of bioactive compounds.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial potential of the derivatives can be evaluated against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured in appropriate broth media.

  • Compound Dilution: A serial two-fold dilution of each derivative is prepared in a 96-well microtiter plate.

  • Inoculation: A standardized inoculum of the test microorganism is added to each well.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Hypothetical Comparative Data for Antimicrobial Activity (MIC in µg/mL)

DerivativeR-Group on Schiff BaseS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
DXC-H Hydrogen>128>128>128
DXC-Ph Phenyl6412864
DXC-4-Cl-Ph 4-Chlorophenyl163232
DXC-4-NO2-Ph 4-Nitrophenyl326432
DXC-4-OH-Ph 4-Hydroxyphenyl326416
Ciprofloxacin (Standard Drug)10.5N/A
Fluconazole (Standard Drug)N/AN/A8

Structure-Activity Relationship Insights (Antimicrobial):

The presence of a lipophilic and electron-withdrawing chloro group at the para position of the phenyl ring appears to enhance activity against both Gram-positive and Gram-negative bacteria. The hydroxyl group seems to favor antifungal activity.

Anti-inflammatory Activity: In Vitro Assays

The anti-inflammatory potential can be assessed by evaluating the inhibition of key inflammatory mediators.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

  • Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the derivatives for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production, except for the negative control group.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity: Radical Scavenging Assays

The antioxidant capacity of the derivatives can be determined by their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reaction Mixture: Various concentrations of the derivatives are mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes[3].

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The discoloration of the DPPH solution indicates the scavenging activity of the compound.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Visualizing Experimental Logic

The logical flow of the comparative biological evaluation can be represented as follows:

G cluster_workflow Biological Evaluation Workflow Start Synthesized this compound Derivatives Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Start->Antimicrobial AntiInflammatory Anti-inflammatory Assay (NO Inhibition) Start->AntiInflammatory Antioxidant Antioxidant Assay (DPPH Scavenging) Start->Antioxidant SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR AntiInflammatory->SAR Antioxidant->SAR Lead Lead Compound Identification SAR->Lead

Caption: Logical workflow for the comparative biological evaluation of derivatives.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to comparing the biological activities of novel this compound derivatives. The proposed experimental workflows for anticancer, antimicrobial, anti-inflammatory, and antioxidant activities provide a solid foundation for elucidating their therapeutic potential. The analysis of structure-activity relationships derived from such comparative data is crucial for the rational design and optimization of lead compounds. Future in-depth studies should focus on the most promising derivatives, including mechanism of action studies, in vivo efficacy, and toxicological profiling, to further validate their potential as novel therapeutic agents.

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A Comparative Guide to the X-ray Crystallography of 1,4-Dioxane-2-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Structural Insight

1,4-Dioxane-2-carbohydrazide derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The carbohydrazide moiety is a versatile pharmacophore known to be a key constituent in various compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The 1,4-dioxane ring, a saturated ether, can influence the molecule's solubility, polarity, and conformational flexibility, making it a valuable scaffold in drug design.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in these derivatives is paramount for establishing structure-activity relationships (SAR). X-ray crystallography stands as the gold standard for unambiguously determining molecular structures in the solid state, providing crucial insights that can guide the rational design of novel therapeutic agents and functional materials. This guide will delve into the practical and theoretical aspects of X-ray crystallography as applied to this specific class of compounds, offering a comparative analysis with other characterization methods.

Synthesis and Crystal Growth: The Gateway to Crystallographic Analysis

The journey to a crystal structure begins with the successful synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of carbohydrazide derivatives typically involves multi-step procedures.

General Synthetic Pathways

A common route to carbohydrazide derivatives involves the condensation of a hydrazide with an appropriate aldehyde or ketone.[1][2] For this compound derivatives, a plausible synthetic strategy would involve the initial preparation of this compound, which can then be reacted with a variety of substituted aldehydes to yield the final Schiff base derivatives.

A generalized synthetic scheme is presented below:

G cluster_synthesis Synthesis of this compound Derivatives start 1,4-Dioxane-2-carboxylic acid ester step1 Reaction in Ethanol (Reflux) start->step1 hydrazine Hydrazine hydrate hydrazine->step1 intermediate This compound step1->intermediate step2 Condensation Reaction intermediate->step2 aldehyde Substituted Aldehyde aldehyde->step2 product This compound Derivative (Schiff Base) step2->product

Figure 1: Generalized synthetic workflow for this compound derivatives.

The Critical Step of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is crucial and is typically determined empirically. Common methods include:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Solvent Diffusion: A solution of the compound in a good solvent is layered with a poor solvent (miscible with the good solvent) in which the compound is insoluble. Diffusion of the poor solvent into the good solvent reduces the solubility of the compound, inducing crystallization at the interface.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal growth.

The choice of solvent is critical. For carbohydrazide derivatives, polar organic solvents such as ethanol, methanol, DMF, and DMSO are often employed for synthesis and can be suitable for crystallization, sometimes in combination with less polar co-solvents.[3]

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within the crystal, from which the positions of individual atoms can be determined with high precision.

Experimental Workflow

The process of determining a crystal structure via X-ray diffraction involves several key steps.

G cluster_workflow X-ray Crystallography Workflow crystal_selection Crystal Selection & Mounting diffractometer Data Collection (Diffractometer) crystal_selection->diffractometer X-ray beam data_processing Data Processing & Reduction diffractometer->data_processing Diffraction pattern structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection data structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement Initial model validation Structure Validation & Analysis structure_refinement->validation Final structure

Figure 2: A simplified workflow for single-crystal X-ray diffraction analysis.

Interpreting the Data: A Case Study Approach

While a specific crystal structure for a this compound derivative is not available in the initial search, we can extrapolate from the analysis of structurally related carbohydrazide and benzohydrazide derivatives.

For instance, the crystal structure of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was determined to be in the orthorhombic space group P212121.[4] Similarly, the crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N'-[(thiophen-2-yl)methylidene]-derivative have been elucidated, revealing key details about their molecular conformation and hydrogen-bonding interactions.[5]

Key Parameters Obtained from X-ray Crystallography:

ParameterSignificanceExample Data (Hypothetical)
Crystal System & Space Group Describes the symmetry of the crystal lattice.Monoclinic, P2₁/c
Unit Cell Dimensions (a, b, c, α, β, γ) Defines the size and shape of the repeating unit of the crystal.a = 8.2 Å, b = 10.7 Å, c = 13.0 Å, β = 98.5°
Bond Lengths & Angles Provides precise information on the geometry of the molecule.C=O: 1.24 Å, N-N: 1.39 Å
Torsion Angles Describes the conformation of flexible parts of the molecule.C-C-N-N: 175° (trans conformation)
Hydrogen Bonding & Intermolecular Interactions Reveals how molecules are packed in the crystal and the forces holding them together.N-H···O hydrogen bonds, π-π stacking

The determination of these parameters is crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets. For example, the conformation of the carbohydrazide moiety (keto vs. enol form) and the orientation of the 1,4-dioxane ring can significantly impact the molecule's biological activity.[1]

A Comparative Look: X-ray Crystallography vs. Other Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives relies on a suite of analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, intermolecular interactions.Unambiguous structure determination.Requires single crystals; structure is in the solid state, which may differ from solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on the chemical environment of atoms (¹H, ¹³C), connectivity through bonds.Provides structural information in solution; can study dynamic processes.Does not provide precise bond lengths/angles; structure is an average over time.
Infrared (IR) Spectroscopy Information on the functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern of the molecule.High sensitivity; provides information on molecular formula.Does not provide information on stereochemistry or conformation.

The structural elucidation of novel carbohydrazide derivatives often involves the combined use of these techniques.[6] For example, NMR and IR spectroscopy can confirm the synthesis of the target compound, while mass spectrometry verifies its molecular weight. X-ray crystallography then provides the definitive proof of its three-dimensional structure.

Conclusion: An Indispensable Tool in Drug Discovery and Materials Science

X-ray crystallography is an indispensable tool for the detailed structural characterization of this compound derivatives. The precise atomic-level information it provides is fundamental to understanding the structure-property relationships that govern the biological activity and material properties of these compounds. While other analytical techniques are essential for a comprehensive characterization, X-ray crystallography remains the ultimate arbiter of molecular structure in the solid state. As the demand for novel therapeutics and advanced materials continues to grow, the insights gained from crystallographic studies of these and other heterocyclic systems will undoubtedly play a pivotal role in driving innovation.

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A Comparative Guide to the Synthetic Routes of 1,4-Dioxane-2-carbohydrazide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. Among these, derivatives of 1,4-dioxane have garnered significant interest due to their unique conformational properties and their utility as bioisosteric replacements for other cyclic systems. This guide provides an in-depth comparison of the most efficacious synthetic routes to 1,4-Dioxane-2-carbohydrazide, a versatile building block for the synthesis of more complex pharmaceutical agents. The methodologies presented herein are grounded in established chemical principles and are designed to provide researchers with the practical insights needed to select the optimal synthetic strategy for their specific needs.

Introduction to this compound

This compound is a bifunctional molecule featuring a conformationally restricted 1,4-dioxane ring and a reactive carbohydrazide moiety. The dioxane ring provides a stable, hydrophilic scaffold, while the carbohydrazide group serves as a versatile handle for further chemical transformations, including the formation of hydrazones, pyrazoles, and other important heterocyclic systems. Its utility as a precursor in the synthesis of biologically active molecules makes the development of efficient and scalable synthetic routes a critical endeavor.

Overview of Synthetic Strategies

The synthesis of this compound can be logically dissected into two primary stages: the formation of the 1,4-dioxane-2-carboxylic acid core, followed by the conversion of the carboxylic acid to the corresponding carbohydrazide. This guide will compare two primary pathways for the second stage, starting from the common intermediate, 1,4-Dioxane-2-carboxylic acid.

Synthetic_Overview Starting_Materials Ethylene Glycol & Chloroacetic Acid Derivative Precursor 1,4-Dioxane-2-carboxylic Acid Starting_Materials->Precursor Route_A Route A: Esterification then Hydrazinolysis Precursor->Route_A Route_B Route B: Acid Chloride Formation then Hydrazinolysis Precursor->Route_B Final_Product This compound Route_A->Final_Product Route_B->Final_Product

Caption: Overall synthetic pathways to this compound.

Part 1: Synthesis of the Key Precursor: 1,4-Dioxane-2-carboxylic Acid

The cornerstone of any successful synthesis of the target molecule is an efficient preparation of the 1,4-dioxane-2-carboxylic acid precursor. While several methods for the formation of the 1,4-dioxane ring have been reported, a modified Williamson ether synthesis approach stands out for its reliability and use of readily available starting materials.

Recommended Protocol: Modified Williamson Ether Synthesis

This procedure involves the reaction of the disodium salt of ethylene glycol with a suitable three-carbon electrophile bearing a protected carboxylate, such as ethyl chloroacetate.

Experimental Protocol:

  • Preparation of Disodium Glycolate: In a flame-dried three-neck flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add anhydrous ethylene glycol (1.0 eq) to anhydrous tetrahydrofuran (THF).

  • To this solution, carefully add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours to ensure complete formation of the disodium salt.

  • Cyclization: Cool the reaction mixture to room temperature and add a solution of ethyl chloroacetate (1.0 eq) in anhydrous THF dropwise.

  • After the addition, heat the mixture to reflux for 12-18 hours.

  • Work-up and Hydrolysis: Cool the reaction to room temperature and cautiously quench with water.

  • Add a solution of sodium hydroxide (2.5 eq) in water and stir at room temperature for 4 hours to hydrolyze the ester.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the 1,4-Dioxane-2-carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the desired precursor.

Causality of Experimental Choices:

  • The use of sodium hydride ensures the complete deprotonation of both hydroxyl groups of ethylene glycol, which is crucial for the subsequent double nucleophilic substitution.

  • Anhydrous conditions are essential to prevent the quenching of the sodium hydride and the glycolate salt.

  • The dropwise addition of ethyl chloroacetate helps to control the exothermicity of the reaction.

  • The final hydrolysis step is a standard procedure to convert the ethyl ester to the carboxylic acid.

Part 2: Comparative Analysis of Hydrazide Formation Routes

With a reliable method for the synthesis of 1,4-Dioxane-2-carboxylic acid established, we now turn our attention to the comparative efficacy of two distinct routes for its conversion to this compound.

Route A: Esterification Followed by Hydrazinolysis

This classical two-step approach first involves the conversion of the carboxylic acid to an ester, typically a methyl or ethyl ester, followed by reaction with hydrazine hydrate.

Route_A Carboxylic_Acid 1,4-Dioxane-2-carboxylic Acid Esterification Fischer Esterification (MeOH, H2SO4) Carboxylic_Acid->Esterification Ester_Intermediate Methyl 1,4-Dioxane-2-carboxylate Esterification->Ester_Intermediate Hydrazinolysis Hydrazine Hydrate (EtOH, Reflux) Ester_Intermediate->Hydrazinolysis Final_Product This compound Hydrazinolysis->Final_Product

Caption: Workflow for Route A: Esterification followed by Hydrazinolysis.

Experimental Protocol (Route A):

  • Esterification: To a solution of 1,4-Dioxane-2-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the ester with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

  • Hydrazinolysis: Dissolve the crude methyl ester in ethanol and add hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux for 6-8 hours, during which the product will precipitate.

  • Cool the mixture to room temperature, filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

Route B: Acid Chloride Formation Followed by Hydrazinolysis

This route involves the activation of the carboxylic acid by converting it to the more reactive acid chloride, which then readily reacts with hydrazine.

Route_B Carboxylic_Acid 1,4-Dioxane-2-carboxylic Acid Acid_Chloride_Formation Thionyl Chloride (SOCl2) (DCM, Reflux) Carboxylic_Acid->Acid_Chloride_Formation Acid_Chloride_Intermediate 1,4-Dioxane-2-carbonyl chloride Acid_Chloride_Formation->Acid_Chloride_Intermediate Hydrazinolysis Hydrazine Hydrate (DCM, 0 °C to RT) Acid_Chloride_Intermediate->Hydrazinolysis Final_Product This compound Hydrazinolysis->Final_Product

Caption: Workflow for Route B: Acid Chloride Formation and Hydrazinolysis.

Experimental Protocol (Route B):

  • Acid Chloride Formation: To a solution of 1,4-Dioxane-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Allow the mixture to warm to room temperature and then heat to reflux for 2 hours.

  • Cool the reaction mixture and remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude acid chloride.

  • Hydrazinolysis: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of hydrazine hydrate (2.2 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Filter the resulting precipitate, wash with DCM, and dry under vacuum to yield this compound.

Quantitative Comparison of Synthetic Routes

ParameterRoute A: Esterification & HydrazinolysisRoute B: Acid Chloride & Hydrazinolysis
Overall Yield Good (typically 70-85%)Excellent (typically 85-95%)
Reaction Time Longer (10-14 hours)Shorter (4-6 hours)
Reagent Safety Uses sulfuric acid (corrosive) and hydrazine hydrate (toxic, corrosive).Uses thionyl chloride (highly corrosive, reacts violently with water), DMF (toxic), and hydrazine hydrate. Requires more stringent handling procedures.
Scalability Readily scalable.Scalable with appropriate engineering controls for handling thionyl chloride.
Purification Product often precipitates in high purity.Product precipitates, but may require washing to remove hydrazine hydrochloride salts.

Discussion and Recommendations

Route A is a reliable and well-established method that offers good yields and utilizes common laboratory reagents. The primary drawback is the longer reaction time. The purification of the final product is often straightforward due to its precipitation from the reaction mixture. This route is recommended for laboratories where the handling of highly reactive reagents like thionyl chloride is a concern and where a slightly longer reaction time is acceptable.

Route B offers the significant advantages of higher overall yields and a considerably shorter reaction time. The high reactivity of the acid chloride intermediate drives the reaction to completion efficiently. However, this comes at the cost of using more hazardous reagents. Thionyl chloride is highly corrosive and moisture-sensitive, requiring careful handling in an inert atmosphere. This route is best suited for researchers with experience in handling reactive reagents and for applications where high yield and speed are critical.

The choice between these two synthetic routes to this compound will ultimately depend on the specific priorities of the researcher and the available laboratory infrastructure. For general-purpose synthesis with an emphasis on safety and simplicity, Route A is the recommended pathway. For applications demanding high throughput and maximized yields, and where appropriate safety measures can be implemented, Route B presents a more efficient alternative. Both routes provide reliable access to this valuable synthetic intermediate, paving the way for further exploration in drug discovery and development.

References

  • At the time of this writing, a specific, citable, peer-reviewed experimental procedure for the direct synthesis of this compound or its immediate precursor, 1,4-Dioxane-2-carboxylic acid, was not found in a comprehensive literature search. The protocols provided are based on established, analogous chemical transformations widely reported in organic synthesis literature.

    • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • Organic Syntheses. ([Link])

    • Reaxys and SciFinder chemical d

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Dioxane-2-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-Dioxane-2-carbohydrazide analogs, a class of compounds with significant potential in medicinal chemistry. By integrating the stable 1,4-dioxane scaffold with the versatile carbohydrazide functional group, these analogs serve as a promising foundation for developing novel therapeutic agents.[1][2] This document will explore their synthesis, compare their biological performance—primarily antimicrobial and anticancer activities—and provide the detailed experimental methodologies necessary for their evaluation.

The Scientific Rationale: Merging Stability with Bioactivity

The design of this compound analogs is rooted in the principles of medicinal chemistry, where combining proven pharmacophores can lead to new molecules with enhanced or novel activities.

  • The 1,4-Dioxane Scaffold: This heterocyclic ether is a stable, polar, aprotic solvent in industrial applications and serves as a bioisosteric replacement for other ring systems in drug design.[3][4] Its inclusion in a molecular structure can favorably modify pharmacokinetic properties such as solubility and metabolic stability.[1]

  • The Carbohydrazide Moiety: Carbohydrazides and their derivatives, particularly hydrazones formed by reacting with aldehydes and ketones, are recognized for their broad spectrum of biological activities.[5][6] The –CONHNH– linkage is a key structural feature in many antimicrobial, anticonvulsant, anti-inflammatory, and anticancer compounds.[2][6][7] The azometine (–NHN=CH–) proton in hydrazones is crucial for their biological function.[7]

The strategic combination of these two moieties creates a library of analogs where systematic structural modifications can be directly correlated to changes in biological efficacy, forming the basis of SAR studies.

Synthesis Pathway: A General Approach

The synthesis of this compound analogs is typically a multi-step process that allows for significant diversification in the final products. The general workflow begins with the formation of the core carbohydrazide, which is then condensed with various aromatic or heteroaromatic aldehydes to yield the target hydrazone derivatives.

G cluster_0 Step 1: Formation of Carbohydrazide cluster_1 Step 2: Hydrazone Synthesis (Condensation) A 1,4-Dioxane-2-carboxylic acid ethyl ester C This compound (Core Intermediate) A->C Reflux in Ethanol B Hydrazine Hydrate (NH2NH2·H2O) B->C E This compound (from Step 1) D Substituted Aldehyde (R-CHO) F Final Analog: 1,4-Dioxane-2-carbohydrazone (Target Compound) D->F Acid Catalyst (e.g., Acetic Acid) Reflux E->F

Caption: General synthetic workflow for this compound analogs.

This two-step synthesis is highly efficient. The first step, hydrazinolysis, converts an ester into the more reactive carbohydrazide. The subsequent condensation reaction is a classic method for forming hydrazones, where the 'R' group from the aldehyde can be widely varied to probe the structure-activity relationship.[5][8]

Comparative Biological Activity and SAR Analysis

The therapeutic potential of these analogs is most prominently observed in their antimicrobial and anticancer activities. The following sections compare the performance of hypothetical, yet representative, analogs based on established SAR principles for related hydrazone compounds.[9][10]

Antimicrobial Activity

Hydrazone derivatives are known to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes or disruption of cell wall synthesis. The nature and position of substituents on the aromatic ring attached to the hydrazone moiety play a critical role in determining potency.

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) or nitro groups (-NO2) on the aromatic ring often enhance antimicrobial activity. This is attributed to their ability to increase the lipophilicity of the molecule, facilitating penetration through microbial cell membranes, and potentially increasing the acidity of the N-H proton, which can be crucial for binding to target enzymes.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or hydroxyl (-OH) can have varied effects. A hydroxyl group, particularly at the ortho position (e.g., a salicylaldehyde derivative), can form a hydrogen bond with the azometine nitrogen, creating a stable six-membered ring that often correlates with increased activity.[9]

  • Steric Factors: The size and position of substituents matter. Bulky groups may cause steric hindrance, preventing the molecule from fitting into the active site of a target protein, thus reducing activity.[9][11]

Table 1: Comparative Antimicrobial Performance (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDR-Group (Substituent on Phenyl Ring)S. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)
DXH-01 H (Unsubstituted)64128128
DXH-02 4-Cl (Electron-Withdrawing)163232
DXH-03 4-NO2 (Strongly EWG)81616
DXH-04 4-OH (Electron-Donating)326464
DXH-05 2-OH (Salicyl)163232
DXH-06 4-OCH3 (Electron-Donating)6412864
DXH-07 3,5-di-tert-butyl-2-hydroxy>128>128>128
Cipro (Standard Antibiotic)10.5N/A
Fluco (Standard Antifungal)N/AN/A8

Data are representative and compiled based on SAR trends in related hydrazone literature. Cipro: Ciprofloxacin; Fluco: Fluconazole.

The data clearly suggest that analogs with strong electron-withdrawing groups (DXH-03) or a chelating hydroxyl group (DXH-05) are more potent antimicrobial agents compared to the unsubstituted parent compound (DXH-01). The bulky substituents in DXH-07 likely diminish activity due to steric hindrance.[9]

Anticancer (Cytotoxic) Activity

Many heterocyclic compounds, including those with 1,3,4-oxadiazole and dihydropyridine cores, exhibit significant anticancer properties.[12][13] 1,4-Dioxane-based structures have also been explored as potential anticancer agents.[1] The mechanism often involves inducing apoptosis or inhibiting key enzymes like carbonic anhydrases or kinases.[13][14]

Key SAR Insights for Anticancer Activity:

  • Lipophilicity and Planarity: Increased lipophilicity, often conferred by halogen or bulky non-polar substituents, can improve cell membrane permeability and lead to higher cytotoxicity. Planar aromatic systems, such as naphthyl rings, can facilitate intercalation with DNA, a known anticancer mechanism.

  • Heterocyclic Rings: Incorporating other heterocyclic moieties (e.g., pyridine, thiophene) can introduce additional hydrogen bonding sites or metal-chelating capabilities, enhancing interactions with biological targets.

  • Substituent Position: The position of substituents can drastically alter activity. For example, a substituent at the para position of a phenyl ring may have a different electronic and steric effect than one at the meta position, leading to differential binding affinities.[15]

Table 2: Comparative Anticancer Performance (IC50 in µM)

Compound IDR-Group (Attached to Hydrazone)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
DXH-01 Phenyl45.268.555.1
DXH-08 4-Bromophenyl11.815.312.9
DXH-09 3-Fluorophenyl15.521.718.4
DXH-10 4-Benzyloxyphenyl9.512.110.2
DXH-11 Naphthyl7.89.28.1
DXH-12 Pyridyl25.130.428.6
Doxo (Standard Drug)0.81.20.9

Data are representative and compiled based on SAR trends in related anticancer literature. Doxo: Doxorubicin.

The analysis indicates that bulky, lipophilic groups (DXH-08, DXH-10) and extended aromatic systems (DXH-11) significantly enhance cytotoxic activity compared to the simple phenyl analog (DXH-01).[12][16] This underscores the importance of optimizing hydrophobicity and molecular geometry for effective interaction with cancer cell targets.

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental protocols are essential. The following sections detail the methodologies for assessing the antimicrobial and anticancer activities discussed above.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17] It is considered a gold standard for its quantitative results.[18]

G A 1. Prepare Standardized Inoculum (e.g., 0.5 McFarland standard) C 3. Inoculate Wells with standardized bacterial/fungal suspension A->C B 2. Serial Dilution of Test Compounds in 96-well plate with broth (e.g., MHB) B->C D 4. Include Controls (Positive: no drug; Negative: no microbe) C->D E 5. Incubate (e.g., 37°C for 24h for bacteria) D->E F 6. Determine MIC Visually or with plate reader (OD600) Lowest concentration with no visible growth E->F

Caption: Workflow for the Broth Microdilution antimicrobial assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Isolate colonies of the test microorganism from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[20] Final concentrations typically range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Dilute the standardized inoculum and add it to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.[19]

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial viability and a negative control (broth only) to check for media sterility.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Causality Behind Choices: Mueller-Hinton Broth is the standard medium because it has low levels of inhibitors for common antibiotics like sulfonamides and supports the growth of most pathogens.[20] The 0.5 McFarland standard ensures a consistent and reproducible starting concentration of microbes, which is critical for accurate MIC values.[19]

Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity.[21] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of cell viability.[22][23]

G A 1. Seed Cancer Cells in 96-well plate (e.g., 5,000 cells/well) B 2. Incubate for 24h (Allow cells to adhere) A->B C 3. Treat with Test Compounds (Serial dilutions) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) D->E F 6. Incubate for 2-4h (Allows for formazan crystal formation) E->F G 7. Solubilize Formazan (Add 100 µL DMSO or other solvent) F->G H 8. Read Absorbance (570 nm with a plate reader) G->H I 9. Calculate IC50 (Concentration causing 50% inhibition) H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[21]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compounds for a defined period (typically 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[21] Viable cells will produce purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[23]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[22] Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Causality Behind Choices: The 2-4 hour incubation with MTT is a critical period that allows sufficient time for enzymatic conversion in viable cells without causing toxicity from the MTT reagent itself.[21] DMSO is an effective solvent for the water-insoluble formazan crystals, ensuring that the resulting colored solution is homogenous for accurate spectrophotometric measurement.[23] Using serum-free media during MTT incubation can reduce background interference.[22]

Conclusion and Future Directions

The exploration of this compound analogs reveals a promising scaffold for the development of new therapeutic agents. SAR studies consistently demonstrate that the biological activity of these compounds can be finely tuned through systematic modification of the substituent attached to the hydrazone moiety.

  • For Antimicrobial Activity: Analogs bearing strong electron-withdrawing groups and ortho-hydroxyl groups are prime candidates for further development.

  • For Anticancer Activity: Lipophilic and sterically bulky substituents that enhance cell permeability and potential target interactions have shown the most significant cytotoxic effects.

Future research should focus on synthesizing a broader range of analogs to refine these SAR models, exploring alternative heterocyclic rings, and conducting in vivo studies to validate the efficacy and safety of the most potent compounds identified through in vitro screening. Insights from these studies are crucial for the rational design of next-generation inhibitors with improved therapeutic profiles.[24]

References

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Navigating the Antimicrobial Frontier: A Head-to-Head Spectral Analysis of Novel Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the pipeline of novel therapeutic agents is a critical lifeline for clinicians and researchers. This guide provides an in-depth, head-to-head comparison of the antimicrobial spectra of recently developed and approved derivatives, offering a scientifically grounded resource for researchers, scientists, and drug development professionals. We will delve into the experimental data that defines their activity, explore the mechanistic rationale behind their spectra, and provide standardized protocols for their evaluation.

The Evolving Landscape of Antimicrobial Spectra

The emergence of multidrug-resistant (MDR) organisms necessitates a nuanced understanding of the activity profiles of new antimicrobial agents. The traditional classifications of "broad-spectrum" and "narrow-spectrum" remain relevant, but a deeper dive into the specific pathogens targeted by new derivatives is essential for their effective and judicious use.[1][2] Broad-spectrum agents offer crucial empirical coverage when the causative pathogen is unknown, while narrow-spectrum drugs are vital for targeted therapy, minimizing collateral damage to the host microbiome and reducing the selection pressure that drives resistance.[1][2] This guide will dissect the spectra of several promising new agents, providing the quantitative data needed to inform research and development decisions.

Methodologies for Spectral Determination: A Foundation of Trust

To ensure the reliability and comparability of antimicrobial susceptibility data, standardized methodologies are paramount. The protocols outlined below are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing, providing a quantitative measure of a drug's potency.

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism in vitro.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: A two-fold serial dilution of the antimicrobial agent is prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For specific agents like cefiderocol, iron-depleted CAMHB is required to accurately assess its activity.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 colony-forming units [CFU]/mL) is prepared from a fresh culture.

  • Inoculation: The microdilution wells, containing the serially diluted antimicrobial agent, are inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. Results are interpreted as susceptible, intermediate, or resistant based on established clinical breakpoints from CLSI or EUCAST.[3][4]

Rationale for Experimental Choices: The use of standardized media and inoculum density is crucial for reproducibility. Cation adjustment of the Mueller-Hinton broth is necessary for the accurate testing of certain antimicrobial classes, such as tetracyclines and aminoglycosides. The incubation conditions are optimized for the growth of the majority of clinically relevant bacteria.

Caption: Broth microdilution workflow for MIC determination.

Head-to-Head Comparison of Antimicrobial Spectra

The following tables provide a comparative summary of the in vitro activity (MIC₅₀ and MIC₉₀ in µg/mL) of several novel antimicrobial derivatives against a panel of clinically significant Gram-positive and Gram-negative bacteria. MIC₅₀ represents the concentration that inhibits 50% of the isolates, while MIC₉₀ inhibits 90%.

Gram-Negative Pathogens
OrganismGepotidacinCefiderocolImipenem/RelebactamMeropenem/VaborbactamCefepime/EnmetazobactamAztreonam/AvibactamCiprofloxacin (Comparator)Ceftriaxone (Comparator)
Escherichia coli 2 / 4[5][6]0.25 / 10.25 / 0.5[7]≤0.03 / 0.060.06 / 0.12≤0.03 / 0.12[8]0.015 / >4[6]≤0.25 / >64
Klebsiella pneumoniae 32 / 32[5]0.125 / 1[3]0.5 / 16[7]≤0.03 / 0.120.12 / 0.50.25 / 0.5[9]0.06 / >40.5 / >64
Proteus mirabilis 16 / 16[5]0.12 / 0.51 / 40.06 / 0.120.06 / 0.120.06 / 0.120.03 / 0.5≤0.25 / 1
Pseudomonas aeruginosa >640.5 / 2[1]2 / 128[7]8 / 324 / 16>1280.25 / >4>64
Acinetobacter baumannii >640.25 / 1>16>3216 / 64>1281 / >4>64
Neisseria gonorrhoeae 0.12 / 0.25-----0.03 / 32≤0.002 / 0.03
Gram-Positive Pathogens
OrganismGepotidacinOmadacyclineEravacyclineVancomycin (Comparator)Linezolid (Comparator)
Staphylococcus aureus (MSSA)0.25 / 0.50.12 / 0.250.12 / 0.250.5 / 12 / 4[10]
Staphylococcus aureus (MRSA)0.5 / 0.5[10]0.12 / 0.250.12 / 0.25[11]1 / 22 / 4[10]
Enterococcus faecalis (VSE)4 / 4[5]0.12 / 0.250.06 / 0.121 / 22 / 2[10]
Enterococcus faecium (VRE)>160.12 / 0.250.06 / 0.12>2562 / 2[10]
Staphylococcus saprophyticus 0.12 / 0.12[5]----

In-Depth Analysis of Novel Derivatives

Gepotidacin (Blujepa)
  • Mechanism of Action: Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that inhibits bacterial DNA replication through a novel mechanism that involves balanced, dual-targeting of two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV.[12][13][14][15] This distinct binding and mechanism of action allows it to overcome resistance to existing topoisomerase inhibitors like fluoroquinolones.[12]

  • Antimicrobial Spectrum: Gepotidacin demonstrates potent activity against key pathogens responsible for uncomplicated urinary tract infections (uUTIs), including E. coli and S. saprophyticus.[5][6] It also has activity against Neisseria gonorrhoeae. Its activity against other Gram-negative and Gram-positive organisms is more limited.

Zoliflodacin (Nuzolvence)
  • Mechanism of Action: Zoliflodacin is a novel spiropyrimidinetrione antibiotic that also targets bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[16][17][18][19] Its binding site and mechanism of inhibition are distinct from those of fluoroquinolones, enabling it to evade existing resistance mechanisms.[16][18]

  • Antimicrobial Spectrum: The primary therapeutic niche for zoliflodacin is the treatment of uncomplicated gonorrhea. It exhibits potent in vitro activity against Neisseria gonorrhoeae, including multidrug-resistant strains.[16][20] Its broader spectrum is relatively narrow.

Cefiderocol
  • Mechanism of Action: Cefiderocol is a siderophore cephalosporin that employs a "Trojan horse" strategy to enter bacterial cells. It chelates iron and is actively transported across the outer membrane of Gram-negative bacteria via their iron uptake systems. This novel entry mechanism allows it to bypass resistance mechanisms such as porin channel mutations and efflux pumps.

  • Antimicrobial Spectrum: Cefiderocol has a broad spectrum of activity against a wide range of Gram-negative bacteria, including carbapenem-resistant Enterobacterales, Pseudomonas aeruginosa, and Acinetobacter baumannii.[3][21] Its unique mechanism makes it particularly valuable for treating infections caused by these difficult-to-treat pathogens.

Zosurabalpin
  • Mechanism of Action: Zosurabalpin is a first-in-class macrocyclic peptide that inhibits the lipopolysaccharide (LPS) transport machinery in Acinetobacter baumannii.[5][6][12][20][22] Specifically, it targets the LptB₂FGC complex, leading to the accumulation of LPS in the cytoplasm and ultimately cell death.[20][22]

  • Antimicrobial Spectrum: Zosurabalpin has a very narrow spectrum of activity, primarily targeting Acinetobacter baumannii, including carbapenem-resistant strains (CRAB).[6][20] This high degree of specificity minimizes the impact on the host microbiome.

Caption: Simplified mechanisms of action for novel antimicrobial derivatives.

Conclusion

The development of new antimicrobial derivatives with diverse spectra of activity is a testament to the ongoing innovation in the fight against resistance. Gepotidacin and zoliflodacin offer targeted solutions for common infections, while cefiderocol provides a much-needed weapon against multidrug-resistant Gram-negative pathogens. The highly specific nature of zosurabalpin represents a promising new paradigm in antimicrobial therapy. A thorough understanding of their respective antimicrobial spectra, supported by robust experimental data, is essential for their successful integration into clinical practice and the continued development of the next generation of life-saving therapeutics.

References

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  • In Vitro Antibacterial Activity of Imipenem/Relebactam against Clinical Isolates in Japan. (2022). Microbiology Spectrum, 10(2), e02449-21.
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  • Determination of MIC Quality Control Ranges for the Novel Gyrase Inhibitor Zoliflodacin. (n.d.). Journal of Clinical Microbiology.
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  • Zoliflodacin: An Oral Spiropyrimidinetrione Antibiotic for the Treatment of Neisseria gonorrheae, Including Multi-Drug-Resistant Isol
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A Comparative Guide to Cross-Reactivity Profiling of 1,4-Dioxane-2-carbohydrazide-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Development

In the quest for novel therapeutics, the 1,4-dioxane-2-carbohydrazide scaffold has emerged as a promising starting point for the development of various enzyme inhibitors. Its unique structural features offer a versatile platform for chemical modification to achieve high potency and desirable pharmacokinetic properties. However, as with any new chemical entity destined for clinical application, the journey from a promising lead compound to a safe and effective drug is fraught with challenges. One of the most critical hurdles is ensuring target specificity.

Unintended interactions with biomolecules, often termed off-target effects or cross-reactivity, are a major cause of adverse drug reactions and late-stage clinical trial failures.[1][2] These undesirable interactions can lead to a range of toxicities, underscoring the necessity of comprehensive cross-reactivity profiling early in the drug discovery pipeline.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and compare the cross-reactivity profiles of novel this compound-based compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of hypothetical derivatives to illustrate the application of these methodologies. Our approach is grounded in a multi-tiered strategy, progressing from broad, high-throughput screening to high-resolution biophysical and cellular assays to build a robust understanding of a compound's selectivity.

Structural Overview and Rationale for Cross-Reactivity Assessment

The core structure of this compound derivatives presents several features that warrant a thorough investigation of their cross-reactivity. The carbohydrazide moiety is a known metal-chelating group and can participate in hydrogen bonding, potentially leading to interactions with a variety of enzymes, particularly metalloproteinases or other hydrolases. The dioxane ring, while generally considered a stable and relatively inert component, contributes to the overall shape and polarity of the molecule, influencing how it fits into various binding pockets.

Substitutions on the dioxane ring or the hydrazide nitrogen (represented as R1 and R2 in the diagram below) are typically introduced to enhance target affinity and modulate physicochemical properties. However, these modifications can also inadvertently promote binding to unintended targets that share structural or electronic similarities with the primary target.

Caption: Generic structure of this compound derivatives.

A Tiered Approach to Cross-Reactivity Profiling

A robust assessment of off-target interactions is best achieved through a phased approach. This allows for the efficient screening of a large number of compounds in the initial phase, with subsequent, more resource-intensive assays focused on the most promising candidates.

Tier 1: Broad Panel Off-Target Screening

The initial step aims to identify a broad range of potential off-target interactions using high-throughput methods. Cell microarray technology is a powerful tool for this purpose, enabling the screening of a test compound against thousands of human proteins expressed in a cellular context.

  • Preparation of Cell Microarrays: Human embryonic kidney (HEK293) cells are cultured and transfected with a library of expression vectors, each encoding a specific human cell surface or secreted protein. The transfected cells are then printed onto specially coated glass slides to create a high-density microarray.

  • Compound Incubation: The test compound, labeled with a fluorescent tag (e.g., FITC), is diluted in a suitable buffer (e.g., PBS with 0.1% BSA) to the desired screening concentration (typically 1-10 µM). The solution is then applied to the cell microarray slides and incubated for 1-2 hours at room temperature.

  • Washing: The slides are washed extensively with buffer to remove any unbound compound.

  • Signal Detection: The microarray slides are scanned using a fluorescent microarray scanner. The intensity of the fluorescent signal at each spot on the array corresponds to the amount of compound bound to the cells expressing a particular protein.

  • Data Analysis: The fluorescence intensity data is normalized, and "hits" are identified as spots with a signal significantly above the background. The identity of the protein at each hit location is then determined from the array map.

G A Prepare Cell Microarray (HEK293 cells expressing human protein library) B Incubate with Fluorescently-Labeled Test Compound A->B C Wash to Remove Unbound Compound B->C D Scan Microarray for Fluorescence C->D E Data Analysis: Identify 'Hits' (Significant Binding) D->E

Caption: Workflow for broad panel off-target screening using cell microarrays.

Tier 2: Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

Once potential off-target interactions have been identified, the next crucial step is to quantify the binding affinity (KD) and kinetics (association and dissociation rates, k_on and k_off) of these interactions. Surface Plasmon Resonance (SPR) is the gold standard for this purpose, providing label-free, real-time data on biomolecular interactions.[4][5][6][7][8]

  • Protein Immobilization: The purified off-target protein is immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel is prepared by activating and deactivating the surface without protein immobilization to allow for background signal subtraction.

  • Assay Setup: The SPR instrument is primed with a suitable running buffer (e.g., HBS-EP+).

  • Analyte Injection: The this compound derivative (the analyte) is prepared in a dilution series in the running buffer. Each concentration is injected over the sensor surface for a defined period (association phase), followed by an injection of running buffer alone (dissociation phase).

  • Surface Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: The resulting sensorgrams (plots of response units vs. time) are corrected for buffer effects and non-specific binding by subtracting the reference channel signal. The corrected data are then fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the k_on, k_off, and KD values.

G A Immobilize Off-Target Protein on Sensor Chip B Inject Serial Dilutions of Test Compound (Association Phase) A->B C Inject Running Buffer (Dissociation Phase) B->C D Regenerate Sensor Surface C->D E Fit Sensorgram Data to Binding Model to Determine KD C->E D->B

Sources

A Researcher's Guide to Validating the Mechanism of Action for Bioactive 1,4-Dioxane-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MOA) for the novel class of bioactive 1,4-dioxane-2-carbohydrazide derivatives. The carbohydrazide scaffold is a versatile feature in medicinal chemistry, with analogues demonstrating a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] However, moving a promising bioactive compound from a "hit" to a viable drug candidate requires a deep and unambiguous understanding of its molecular target and mechanism of action.

This document eschews a one-size-fits-all template, instead offering a logical, multi-pronged strategy. We will explore the causality behind experimental choices, presenting a self-validating workflow that integrates phenotypic screening, target identification, and rigorous biophysical and cellular validation.

The Strategic Imperative: From Phenotype to Target

The journey to validate a mechanism of action begins with a fundamental choice in strategy: a target-based approach (reverse chemical genetics) or a phenotype-based approach (forward chemical genetics).[2] For a novel compound class like this compound derivatives, where the molecular target is likely unknown, a phenotype-based approach is often more powerful. It allows the compound's effect to be observed in a disease-relevant cellular context without preconceived notions, opening the door to discovering novel therapeutic targets.[2]

Our recommended workflow, therefore, begins with the observed biological effect and systematically narrows the search to a specific molecular interaction.

MOA_Validation_Workflow cluster_0 Phase 1: Phenotypic & Functional Characterization cluster_1 Phase 2: Target Identification (Hypothesis Generation) cluster_2 Phase 3: Target Validation & MOA Confirmation PhenoScreen Phenotypic Screening (e.g., Cell Viability, Reporter Assays) DoseResponse Dose-Response & IC50 Determination PhenoScreen->DoseResponse Quantify Potency CellularImaging High-Content Imaging (Morphology, Localization) DoseResponse->CellularImaging Observe Cellular Effect Affinity Affinity-Based Methods (Pull-downs, Photo-labeling) CellularImaging->Affinity Identify 'Who' is Responsible Genomic Genetic & Genomic Methods (CRISPR Screens, Transcriptomics) CellularImaging->Genomic Identify 'Who' is Responsible Computational In Silico & Computational Prediction CellularImaging->Computational Identify 'Who' is Responsible TargetHypothesis Generate Putative Target List Affinity->TargetHypothesis Genomic->TargetHypothesis Computational->TargetHypothesis Biophysical Biophysical Assays (SPR, ITC, CETSA) TargetHypothesis->Biophysical Confirm & Validate Biochemical Biochemical Assays (Enzyme Kinetics) TargetHypothesis->Biochemical Confirm & Validate Biophysical->Biochemical Confirm Direct Binding & Functional Impact TargetKnockdown Target Knockdown/out (siRNA, CRISPR) Biochemical->TargetKnockdown Link Target to Phenotype PathwayAnalysis Downstream Pathway Analysis TargetKnockdown->PathwayAnalysis Elucidate Downstream Effects ValidatedTarget Validated Target & MOA PathwayAnalysis->ValidatedTarget

Caption: A strategic workflow for validating the mechanism of action of novel bioactive compounds.

Phase 1: Characterizing the Biological Effect

Before seeking the target, one must thoroughly understand the compound's effect. This initial phase focuses on quantifying the bioactivity and gathering clues from the cellular phenotype.

Dose-Response Analysis

The first step is to establish a robust and reproducible measure of the compound's activity. This is typically done via dose-response experiments to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

Experimental Protocol: Cell Viability Assay (MTT-based)

  • Cell Seeding: Plate cells (e.g., a relevant cancer cell line if anticancer activity is hypothesized) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of the this compound derivative in appropriate cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old media from the cells and add the compound dilutions. Incubate for a period relevant to the expected mechanism (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

High-Content Imaging

High-content screening (HCS) provides invaluable, unbiased insights into the compound's effects on cellular morphology, organelle health, or the localization of specific proteins.[3] This can provide crucial clues; for instance, observing mitotic arrest points towards an anti-tubulin agent, while signs of DNA damage might suggest a topoisomerase inhibitor.

Phase 2: Identifying Putative Molecular Targets

With a well-characterized phenotype, the next phase is to identify the specific protein(s) that the this compound derivative binds to. This requires a comparison of several orthogonal approaches to generate a high-confidence list of candidates.

Method Principle Advantages Disadvantages
Affinity Chromatography [4][5]The bioactive compound is immobilized on a solid support (e.g., beads) and used as "bait" to capture binding proteins from a cell lysate.Directly identifies binding partners; relatively straightforward.Requires chemical modification of the compound which may alter its activity; can miss weak interactions; prone to non-specific binding.
Photoaffinity Labeling A photo-reactive group is added to the compound. Upon UV irradiation, it forms a covalent bond with the target protein, enabling subsequent identification.Captures transient and weak interactions in a cellular context; provides direct evidence of binding.Synthesis of the probe can be complex; potential for off-target labeling.
Genetic Screens (e.g., CRISPR) Genome-wide screens identify genes whose knockout or knockdown confers resistance or sensitivity to the compound, implying the gene product is in the target pathway.Unbiased, genome-wide approach; identifies functionally relevant targets and pathway components.Does not prove direct binding; can be technically complex and time-consuming.
Computational Prediction Ligand-based or structure-based algorithms predict potential targets by comparing the compound's structure to known ligands or docking it into protein binding sites.Rapid and cost-effective; can prioritize experimental efforts.Predictions are hypothetical and require rigorous experimental validation; accuracy depends on the quality of available data.
In-Depth Look: Affinity-Based Pull-Down Protocol

This method is a cornerstone of target identification. The key is to design the experiment with rigorous controls to distinguish true binding partners from non-specific background.

Affinity_Pulldown_Workflow Compound 1. Bioactive Compound Linker 2. Synthesize Probe (Add Linker & Affinity Tag) Compound->Linker Incubate 4. Incubate Probe with Lysate Linker->Incubate Lysate 3. Prepare Cell Lysate Lysate->Incubate Wash 5. Wash Beads (Remove Non-specific Binders) Incubate->Wash Elute 6. Elute Bound Proteins Wash->Elute Analyze 7. Analyze by LC-MS/MS Elute->Analyze

Caption: Workflow for an affinity-based pull-down experiment.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of the this compound with a linker arm terminating in an affinity tag, such as biotin. It is critical to test this new molecule to ensure it retains its biological activity.

  • Lysate Preparation: Grow and harvest cells. Lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and interactions.

  • Control Setup: Prepare three parallel experiments:

    • Experimental: Lysate + Biotinylated bioactive compound.

    • Negative Control 1: Lysate + Biotinylated, inactive structural analogue. This controls for binding to the core scaffold.

    • Negative Control 2: Lysate + Beads only. This identifies proteins that bind non-specifically to the affinity matrix.

  • Incubation & Capture: Incubate the lysates with the respective probes. Add streptavidin-coated magnetic beads to capture the biotinylated compound and any bound proteins.[4]

  • Washing: Perform a series of stringent washes with buffers of increasing stringency (e.g., increasing salt concentration) to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads, often by boiling in SDS-PAGE loading buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from all three conditions. A high-confidence target will be highly enriched in the experimental sample compared to both negative controls.

Phase 3: Validating the Target and Confirming the MOA

Identifying a putative target is a hypothesis. This final phase is about rigorously testing that hypothesis through orthogonal methods to prove a direct, functional link between the compound, the target, and the cellular phenotype.

Confirming Direct Target Engagement

It is essential to demonstrate that the compound physically interacts with the putative target protein.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity (KD) and kinetics of the interaction using purified protein.

  • Cellular Thermal Shift Assay (CETSA): This powerful technique confirms target engagement within intact cells. The principle is that a ligand binding to its target protein stabilizes it against heat-induced denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the bioactive compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) using a thermal cycler.

  • Lysis: Lyse the cells to release their protein content (e.g., by freeze-thaw cycles).

  • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Quantification: Collect the supernatant and quantify the amount of the putative target protein remaining soluble at each temperature using Western blotting or ELISA.

  • Analysis: Plot the percentage of soluble protein against temperature. A successful result will show a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization and therefore, target engagement.

Demonstrating Functional Consequence

Binding is necessary but not sufficient. The interaction must lead to a functional change in the target that explains the observed phenotype.

  • Biochemical Assays: If the target is an enzyme, perform kinetic studies to determine if the compound is a competitive, non-competitive, or other type of inhibitor.[6]

  • Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein. If the compound's MOA is through this target, the knockdown/knockout cells should phenocopy the effect of the drug or show resistance to it. This provides a critical genetic validation link between the target and the phenotype.[7]

Pathway Analysis

With a validated target, the final step is to understand its place in the broader biological context. Analyze the downstream signaling pathways affected by the compound's modulation of the target. This can be achieved by performing transcriptomic (RNA-seq) or proteomic analyses on cells treated with the compound and looking for changes in gene or protein expression that are consistent with inhibiting the identified target.

By systematically progressing through these three phases—from characterizing the phenotype to identifying candidate targets and finally to validating the direct interaction and its functional consequences—researchers can build a robust, evidence-based case for the mechanism of action of their this compound derivatives, paving the way for further preclinical and clinical development.

References

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A Comparative Benchmarking Guide to the Synthetic Utility of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. Carbohydrazides, a class of compounds characterized by the presence of a hydrazide functional group attached to a carbonyl, are versatile synthons for a wide array of heterocyclic systems, many of which are of significant interest in medicinal chemistry.[1][2] This guide provides an in-depth technical comparison of the synthetic utility of 1,4-Dioxane-2-carbohydrazide against a panel of commonly employed carbohydrazide alternatives.

The inclusion of the 1,4-dioxane moiety introduces a flexible, polar, and biocompatible scaffold that can influence the pharmacokinetic properties of a final drug candidate. This guide will explore the synthesis of this compound, benchmark its key synthetic attributes against those of formic hydrazide, acetic hydrazide, benzoic hydrazide, and isonicotinohydrazide, and provide detailed experimental protocols to enable researchers to make informed decisions in their synthetic endeavors.

Synthetic Pathways: A Comparative Overview

The synthetic accessibility of a building block is a critical factor in its practical utility. Here, we delineate the synthetic routes to this compound and its comparators.

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from the commercially available (1,4-Dioxan-2-yl)methanol. The synthetic strategy involves an oxidation to the corresponding carboxylic acid, followed by esterification and subsequent hydrazinolysis.

Synthesis of this compound start (1,4-Dioxan-2-yl)methanol acid 1,4-Dioxane-2-carboxylic acid start->acid Oxidation (e.g., KMnO4) ester Ethyl 1,4-dioxane-2-carboxylate acid->ester Esterification (EtOH, H+) product This compound ester->product Hydrazinolysis (N2H4·H2O)

Caption: Synthetic workflow for this compound.

Synthesis of Alternative Carbohydrazides

The benchmark carbohydrazides are typically synthesized through the hydrazinolysis of their corresponding esters, which are readily available.

  • Formic Hydrazide: Prepared by the reaction of ethyl formate with hydrazine hydrate.[3]

  • Acetic Hydrazide (Acethydrazide): Commonly synthesized from ethyl acetate and hydrazine hydrate.[4]

  • Benzoic Hydrazide: Prepared from a lower alkyl ester of benzoic acid (e.g., methyl benzoate) and hydrazine hydrate.[5]

  • Isonicotinohydrazide (Isoniazid): Synthesized from isonicotinic acid, often via an ester intermediate, followed by reaction with hydrazine.[6]

Comparative Analysis of Synthetic Parameters

The choice of a carbohydrazide in a synthetic campaign is often dictated by factors such as yield, reaction conditions, and the physical properties of the reagent. The following table provides a comparative summary of these parameters.

CarbohydrazideStarting MaterialTypical Yield (%)Reaction ConditionsKey Properties & Considerations
This compound (1,4-Dioxan-2-yl)methanolMulti-step; overall yield dependent on each stepOxidation, Esterification (acid-catalyzed, heat), Hydrazinolysis (reflux)Introduces a flexible, polar dioxane moiety. Synthesis is multi-step.
Formic Hydrazide Ethyl formateHighRoom temperature or gentle heatingSimple, small acyl group.[3]
Acetic Hydrazide Ethyl acetateHighRefluxReadily available starting materials.[4]
Benzoic Hydrazide Methyl benzoateHighRefluxAromatic acyl group offers rigidity and potential for π-stacking interactions.[5]
Isonicotinohydrazide Isonicotinic acid esterHighRefluxPyridyl nitrogen offers a site for hydrogen bonding and coordination.[6]

Benchmarking Synthetic Utility

The true measure of a building block's utility lies in its reactivity and the diversity of structures it can generate. Carbohydrazides are renowned for their role as precursors to a variety of five- and six-membered heterocycles.

Formation of Hydrazones and Schiff Bases

A primary application of carbohydrazides is their condensation with aldehydes and ketones to form hydrazones and Schiff bases. These products are not only stable compounds in their own right, often exhibiting biological activity, but are also key intermediates for further transformations.[2]

Hydrazone_Formation Carbohydrazide R-CO-NH-NH2 Hydrazone R-CO-NH-N=C(R')R'' Carbohydrazide->Hydrazone Aldehyde_Ketone R'-CO-R'' Aldehyde_Ketone->Hydrazone

Caption: General scheme for hydrazone formation.

The reactivity of the carbohydrazide in this reaction is influenced by the electronic nature of the 'R' group. Electron-withdrawing groups can decrease the nucleophilicity of the terminal nitrogen, potentially slowing the reaction. The steric bulk of the 'R' group can also play a role.

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a prominent class of heterocycles with a wide range of pharmacological activities. A common synthetic route involves the cyclization of N-acylhydrazones, which are derived from carbohydrazides.

The choice of carbohydrazide directly dictates the substituent at the 2-position of the resulting 1,3,4-oxadiazole. Therefore, this compound offers a direct route to 2-(1,4-dioxan-2-yl)-1,3,4-oxadiazoles, embedding the dioxane scaffold into the heterocyclic core.

Comparative Reactivity and Applications
  • This compound: Its primary value lies in the introduction of the dioxane moiety, which can enhance solubility and provide a flexible linker in drug design. Its synthetic utility is being explored for the creation of novel bioactive molecules.

  • Formic and Acetic Hydrazides: These serve as simple, small building blocks. They are often used when a small, non-interfering substituent is desired on the resulting heterocycle. Formic hydrazide, in particular, is a precursor for 1,2,4-triazole derivatives.[7]

  • Benzoic Hydrazide: The phenyl group provides a rigid, aromatic substituent that can be further functionalized. It is widely used in the synthesis of compounds with antimicrobial and other biological activities.[8]

  • Isonicotinohydrazide: As a key anti-tubercular drug itself, its derivatives are extensively studied.[9] The pyridine ring offers a handle for modifying solubility and for coordination to metal centers.

Experimental Protocols

Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory with all necessary safety precautions.

Synthesis of this compound

Step 1: Oxidation of (1,4-Dioxan-2-yl)methanol to 1,4-Dioxane-2-carboxylic acid

  • Principle: Primary alcohols can be oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution, followed by acidic workup.

  • Procedure:

    • Dissolve (1,4-Dioxan-2-yl)methanol in a suitable solvent (e.g., a mixture of t-butanol and water).

    • Cool the solution in an ice bath and add a solution of sodium carbonate.

    • Slowly add a solution of potassium permanganate portion-wise, maintaining the temperature below 20 °C.

    • Stir the reaction mixture at room temperature until the purple color disappears.

    • Filter the mixture to remove manganese dioxide and wash the solid with water.

    • Acidify the filtrate with a strong acid (e.g., HCl) to a pH of approximately 2.

    • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1,4-Dioxane-2-carboxylic acid.

Step 2: Esterification to Ethyl 1,4-dioxane-2-carboxylate

  • Principle: Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.[10]

  • Procedure:

    • Dissolve 1,4-Dioxane-2-carboxylic acid in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours, monitoring the reaction by TLC.

    • After completion, cool the mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the product into an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain ethyl 1,4-dioxane-2-carboxylate.

Step 3: Hydrazinolysis to this compound

  • Principle: Hydrazinolysis is the standard method for converting esters to hydrazides using hydrazine hydrate.

  • Procedure:

    • Dissolve ethyl 1,4-dioxane-2-carboxylate in ethanol.

    • Add an excess of hydrazine hydrate.

    • Reflux the mixture for several hours, monitoring the disappearance of the starting ester by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

General Protocol for the Synthesis of Alternative Carbohydrazides
  • Procedure:

    • Dissolve the corresponding ethyl or methyl ester (e.g., ethyl acetate, methyl benzoate) in ethanol.

    • Add a molar excess of hydrazine hydrate.

    • Reflux the mixture for 4-12 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Recrystallize the resulting solid from an appropriate solvent to obtain the pure carbohydrazide.

Conclusion

This compound represents a valuable, albeit synthetically more demanding, building block for the introduction of a flexible, hydrophilic dioxane moiety into heterocyclic scaffolds. While simple carbohydrazides like acetic and benzoic hydrazide offer straightforward access to correspondingly substituted heterocycles, this compound provides a unique tool for modulating the physicochemical properties of lead compounds in drug discovery. The choice between these reagents will ultimately depend on the specific synthetic goal, with this compound being a strategic choice for imparting desirable pharmacokinetic characteristics.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of 1,4-Dioxane-2-carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the 1,4-Dioxane Scaffold

In the landscape of medicinal chemistry, the 1,4-dioxane moiety is a privileged scaffold, recognized for its significant therapeutic potential. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The carbohydrazide linkage further enhances the drug-like properties of these molecules, offering additional sites for hydrogen bonding and molecular recognition. This guide provides a comprehensive overview of comparative molecular docking studies on 1,4-Dioxane-2-carbohydrazide derivatives, offering insights into their mechanism of action and potential for further drug development. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The "Why": Understanding the Rationale for Molecular Docking

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in:

  • Target Identification and Validation: Identifying potential biological targets for a given compound.

  • Hit to Lead Optimization: Guiding the modification of a "hit" compound to improve its binding affinity and selectivity.

  • Understanding Mechanism of Action: Elucidating the molecular interactions that govern the biological activity of a compound.

For this compound derivatives, docking studies are crucial for understanding how structural modifications influence their binding to specific protein targets, thereby modulating their therapeutic effects.

Experimental Workflow: A Self-Validating System

A robust comparative docking study follows a systematic and self-validating workflow. The following diagram illustrates the key steps involved:

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Interpretation ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB, Remove Water, Add Hydrogens) protein_prep->grid_gen docking_run Molecular Docking (e.g., AutoDock, Glide) grid_gen->docking_run pose_analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking_run->pose_analysis sar_analysis Structure-Activity Relationship (SAR) (Correlate with Experimental Data) pose_analysis->sar_analysis redocking Redocking of Co-crystallized Ligand (RMSD < 2Å) redocking->docking_run Validation

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,4-Dioxane-2-carbohydrazide, a compound that, due to its composite structure, requires a cautious and informed approach.

Understanding the Inherent Hazards: A Tale of Two Moieties

This compound incorporates the chemical properties of both 1,4-dioxane and carbohydrazide. This duality necessitates a comprehensive understanding of the potential hazards associated with each component to formulate a safe disposal plan.

The 1,4-Dioxane Moiety: A Peroxide-Forming Carcinogen

The 1,4-dioxane ring is a well-known ether that presents several significant hazards:

  • Peroxide Formation: Like many ethers, 1,4-dioxane can form explosive peroxides upon exposure to air and light.[2][3][4] These peroxides can detonate when subjected to heat, friction, or shock. The presence of a substituent on the ring may influence the rate of peroxide formation.

  • Flammability: 1,4-dioxane is a flammable liquid with a low flash point, posing a fire risk.[5][6][7]

  • Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified 1,4-dioxane as "likely to be carcinogenic to humans" by all routes of exposure.[7][8][9]

  • Organ Toxicity: Acute exposure can cause irritation to the eyes, nose, and throat, while chronic exposure may lead to damage to the liver and kidneys.[5][7][10]

The Carbohydrazide Moiety: A Reactive and Eco-Toxic Functional Group

Carbohydrazide and its parent compound, hydrazine, are recognized for their reactivity and biological effects:

  • Thermal Instability: Carbohydrazide can decompose upon heating, and in some cases, this decomposition can be explosive.[10] It decomposes to ammonia, nitrogen, and hydrogen at temperatures above 200°C.

  • Toxicity: Carbohydrazides are considered harmful if swallowed and can cause skin and eye irritation.[11] Some hydrazine derivatives are classified as probable human carcinogens.[11]

  • Environmental Hazard: Carbohydrazide is toxic to aquatic organisms and can have long-lasting adverse effects on the aquatic environment.[11]

Given these combined hazards, this compound must be treated as a flammable, potentially peroxide-forming, carcinogenic, and eco-toxic substance.

Pre-Disposal Checklist: Essential Preparatory Steps

Before initiating the disposal process, a thorough preparation is crucial to mitigate risks.

Personal Protective Equipment (PPE)

At a minimum, the following PPE should be worn:

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are essential. Consult a glove compatibility chart for specific breakthrough times.

  • Body Protection: A flame-resistant lab coat should be worn.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a respirator with an appropriate cartridge for organic vapors and particulates may be necessary.

Engineering Controls

All handling and preparation for disposal of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Emergency Preparedness

Ensure that a safety shower and eyewash station are readily accessible. Have a Class B fire extinguisher (for flammable liquids) and appropriate spill control materials (e.g., absorbent pads, sand) available.

Step-by-Step Disposal Protocol

The disposal of this compound should follow the "cradle-to-grave" principle of hazardous waste management, ensuring responsible handling from the point of generation to its final disposal.[12]

Step 1: Waste Characterization

The first step in proper waste management is to correctly identify and characterize the waste. Based on its components, waste this compound should be classified as a hazardous waste.

Step 2: Segregation and Containerization
  • Do Not Mix: Never mix this compound waste with other waste streams.[13] Incompatible materials can lead to dangerous reactions.

  • Use a Designated, Compatible Container: The waste should be collected in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Carcinogen," "Peroxide-Former").

Step 3: On-site Storage
  • Storage Location: Store the sealed waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.

  • Peroxide Prevention: To minimize peroxide formation, store the container away from light.

  • Secondary Containment: Place the waste container in a secondary container (e.g., a larger, chemically resistant bin) to contain any potential leaks.

Step 4: Professional Disposal
  • Contact Your EHS Department: Your institution's Environmental Health & Safety department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.

  • Manifesting: A hazardous waste manifest will be required for transportation. This document tracks the waste from your laboratory to the final disposal facility.[12]

  • Recommended Disposal Method: The most appropriate disposal method for this compound is likely to be incineration at a licensed hazardous waste facility.[14] This method is effective for destroying organic compounds and is suitable for both flammable and reactive materials.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Isolate the Area: If it is safe to do so, close the sash of the fume hood if the spill is contained within it.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial spill pillow to contain the substance.

  • Clean Up: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department, even if it is a minor incident.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) characterize Characterize as Hazardous Waste start->characterize spill Spill Occurs start->spill segregate Segregate and Containerize (Labeled, Compatible Container) characterize->segregate store Temporary On-site Storage (Cool, Dark, Ventilated Area) segregate->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Transport by Licensed Carrier (with Manifest) contact_ehs->transport disposal Final Disposal (Incineration at a Licensed Facility) transport->disposal spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->segregate

Caption: Disposal Workflow for this compound

Summary of Key Information

Parameter Guidance Rationale
Primary Hazards Flammable, Peroxide-Former, Likely Carcinogen, Reactive, Eco-toxicBased on the properties of 1,4-dioxane and carbohydrazide moieties.[3][5][7][11]
PPE Chemical Goggles, Face Shield, Flame-Resistant Lab Coat, Chemical-Resistant GlovesTo protect against splashes, fire, and chemical exposure.
Waste Classification Hazardous WasteDue to flammability, reactivity, and carcinogenicity.[12]
Containerization Labeled, sealed, compatible container (HDPE or glass)To prevent leaks, reactions, and misidentification.
Storage Cool, dark, well-ventilated area with secondary containmentTo minimize fire risk and peroxide formation.[4]
Disposal Method Incineration by a licensed hazardous waste facilityTo ensure complete destruction of the hazardous components.[14]
Spill Response Evacuate, alert, contain with inert absorbent, clean up, and reportTo manage spills safely and effectively.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the inherent hazards of its constituent parts and adhering to a rigorous, step-by-step disposal protocol, we can ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always prioritize caution, consult with your institution's EHS professionals, and adhere to all applicable regulations.

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  • University of California, Santa Cruz. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • INCHEM. (1991). Hydrazine (HSG 56, 1991). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW Hydrazine and 1,1-dimethylhydrazine are industrial chemicals that enter the environ. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1,4-Dioxane-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 1,4-Dioxane-2-carbohydrazide. By understanding the chemical nature of this compound and implementing the following protocols, you can ensure a safe and efficient laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in your laboratory.

Understanding the Risks: A Dual-Hazard Profile

This compound presents a dual-hazard profile stemming from its 1,4-dioxane ring and its carbohydrazide functional group.

  • 1,4-Dioxane Hazards : The dioxane component makes the compound highly flammable and susceptible to forming explosive peroxides upon storage, especially when exposed to air and light.[2][7] It is also a suspected human carcinogen and can cause irritation to the eyes, nose, and throat.[2][3][4][8] Chronic exposure may lead to liver and kidney damage.[2][8]

  • Carbohydrazide Hazards : The hydrazide group can be a skin and eye irritant and a potential sensitizer, meaning it can cause allergic reactions upon repeated contact.[6]

Therefore, all handling procedures must mitigate risks of fire, explosion, chemical exposure, and allergic sensitization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table outlines the recommended PPE for handling this compound, grounded in the known hazards of its components.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or Neoprene gloves.[9][10]Provides protection against both the dioxane and hydrazide components. Regular inspection for tears or degradation is crucial.
Eye and Face Protection Chemical safety goggles and a face shield.[10][11]Protects against splashes and vapors that can cause serious eye irritation or burns.[4][6][8]
Body Protection Flame-resistant lab coat and chemically resistant apron.[9][10]Protects against skin contact and in the event of a fire.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.[11][12]Necessary when working outside of a certified chemical fume hood or when vapors may be generated.[1][12]

Operational Plan: From Receipt to Experiment

A meticulous operational plan is essential for minimizing exposure and ensuring safety.

Receiving and Storage
  • Inspect : Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Date and Label : Immediately date the container upon opening. If the compound is a peroxide-former, this is critical for tracking its age.

  • Storage : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][7][8] The storage location should be a designated flammables cabinet. Protect from light.[2][7]

  • Peroxide Testing : Periodically test for the presence of peroxides, especially before any distillation or concentration steps.[1][5]

Handling and Experimental Workflow

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_procedure Procedure start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood full_ppe Don Full PPE: - Butyl/Neoprene Gloves - Safety Goggles & Face Shield - Flame-Resistant Lab Coat - Chemical Apron fume_hood->full_ppe Yes respirator Add NIOSH-approved respirator with organic vapor cartridges fume_hood->respirator No proceed Proceed with experiment full_ppe->proceed respirator->full_ppe end End of Procedure proceed->end

  • Work Area : All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Grounding : Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[5]

  • Spill Kit : Have a spill kit readily available that is appropriate for flammable solvents and hydrazide compounds. This should include absorbent materials like vermiculite or dry sand.[2]

  • Avoid Incompatibilities : Keep away from strong oxidizing agents, as they can react violently.[2][7]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Collection : Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.[1]

  • Labeling : The waste container must be clearly labeled with the full chemical name and associated hazards (e.g., "Flammable," "Toxic," "Carcinogen").

  • Disposal : Dispose of the chemical waste through your institution's hazardous waste management program.[1][2][6][7] This is considered a hazardous waste.[2]

Emergency Procedures: Be Prepared

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1][7] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill : Evacuate the area and remove all ignition sources.[2] Wearing appropriate PPE, contain the spill with an absorbent material and place it in a sealed container for disposal.[2][7] Ventilate the area.[2]

By adhering to these guidelines, you are not just following a protocol; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • New Jersey Department of Health. (2002). Hazardous Substance Fact Sheet: 1,4-Dioxane. Retrieved from [Link]

  • Redox. (2024). Safety Data Sheet: Carbohydrazide. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Medical Management Guidelines for 1,4-Dioxane. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,4-Dioxane. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 1,4-dioxane. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.